(2-Morpholinopyridin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWYMVOGKUNWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588541 | |
| Record name | 1-[2-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-29-9 | |
| Record name | 1-[2-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Morpholinopyridin-3-yl)methanamine synthesis protocol
An In-depth Technical Guide to the Synthesis of (2-Morpholinopyridin-3-yl)methanamine
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often incorporated into scaffolds targeting a range of biological targets. Its synthesis, while straightforward, requires careful control of reaction conditions to ensure high yield and purity. This guide provides a comprehensive overview of the most common and reliable synthetic route, beginning with the nucleophilic substitution to form the key nitrile intermediate, followed by a detailed exploration of robust reduction methodologies. We offer field-proven insights into experimental choices, mechanistic underpinnings, and detailed, step-by-step protocols for synthesis, purification, and characterization, designed for researchers and drug development professionals.
Introduction and Synthetic Strategy
The synthesis of this compound is efficiently achieved via a two-step sequence. This strategy is predicated on the chemical reactivity of a suitably substituted pyridine ring.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis commences with the formation of the precursor, 2-morpholinopyridine-3-carbonitrile. This is accomplished by reacting 2-chloropyridine-3-carbonitrile with morpholine. The electron-withdrawing nature of the nitrile group at the 3-position and the nitrogen atom within the pyridine ring activates the 2-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group by morpholine.
-
Step 2: Nitrile Reduction : The core transformation involves the reduction of the nitrile functional group of the precursor to a primary aminomethyl group. This is a critical step where the choice of reducing agent dictates the reaction conditions, safety protocols, and work-up procedures. The most prevalent and effective methods are reduction with lithium aluminum hydride (LAH) or catalytic hydrogenation.
This guide will dissect each step, providing both the theoretical basis and practical execution details.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Step 1: Synthesis of 2-Morpholinopyridine-3-carbonitrile
Mechanistic Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a classic SNAr mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient carbon at the C2 position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrile group and the ring nitrogen. The complex subsequently collapses, expelling the chloride ion to restore aromaticity and yield the desired product. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated in situ, driving the reaction to completion.
Detailed Experimental Protocol
Materials:
-
2-Chloropyridine-3-carbonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyridine-3-carbonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per gram of starting material).
-
Add morpholine (1.2 eq) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-morpholinopyridine-3-carbonitrile as a pure solid.
Data Summary: Synthesis of Precursor
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Chloropyridine-3-carbonitrile | Commercially available and activated for SNAr. |
| Nucleophile | Morpholine (1.2 eq) | Provides the desired morpholino moiety. A slight excess ensures complete reaction. |
| Base | K₂CO₃ (2.0 eq) | Insoluble, non-nucleophilic base to neutralize HCl byproduct without side reactions. |
| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent, excellent for SNAr reactions. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Typical duration for completion, should be confirmed by TLC monitoring. |
| Typical Yield | >85% | The reaction is generally efficient and high-yielding. |
Step 2: Reduction of 2-Morpholinopyridine-3-carbonitrile
The reduction of the nitrile group to a primary amine is the pivotal step. Below are two robust and widely accepted protocols using different classes of reducing agents.
Method A: Lithium Aluminum Hydride (LAH) Reduction
Expertise & Experience: LAH is an extremely powerful and non-selective hydride reducing agent, capable of reducing most polar unsaturated functional groups.[1][2] Its high reactivity necessitates careful handling and specific quenching procedures to ensure safety and product integrity. The reaction is typically performed in an anhydrous ethereal solvent like THF at low temperature to control its high exothermicity.
The reduction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ species.[3]
-
First Hydride Addition: A hydride attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an intermediate imine-aluminum complex.
-
Second Hydride Addition: A second hydride attacks the imine carbon, leading to a diamidoaluminate complex.
-
Hydrolysis (Work-up): The reaction is quenched with water and base, which hydrolyzes the aluminum-nitrogen bonds to liberate the final primary amine.[3]
Caption: Mechanism of LAH reduction of a nitrile.
Safety Precaution: LAH reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
2-Morpholinopyridine-3-carbonitrile
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
10% Aqueous NaOH solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel, magnetic stirrer, and a thermometer.
-
Suspend LAH (1.5 - 2.0 eq) in anhydrous THF (10 mL per gram of LAH).[4]
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Dissolve 2-morpholinopyridine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the excess LAH by the slow, sequential, and dropwise addition of:
-
'x' mL of water
-
'x' mL of 10% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LAH used).[4]
-
-
Stir the resulting granular grey/white suspension vigorously for 30 minutes.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc or DCM.[4]
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Method B: Catalytic Hydrogenation with Raney Nickel
Expertise & Experience: Catalytic hydrogenation is a greener and often safer alternative to LAH, particularly for larger-scale synthesis.[5][6] Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. The reaction is typically run under a positive pressure of hydrogen gas. A key challenge in nitrile hydrogenation is the potential formation of secondary and tertiary amine byproducts. This can be effectively suppressed by the addition of ammonia to the reaction mixture, which competes with the primary amine product for reaction with the intermediate imine.[2]
Safety Precaution: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol. Hydrogen gas is highly flammable. This procedure should be performed in a well-ventilated fume hood using appropriate hydrogenation equipment (e.g., a Parr shaker).
Materials:
-
2-Morpholinopyridine-3-carbonitrile
-
Raney® Nickel (approx. 50% slurry in water)
-
Ethanol or Methanol
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel, add 2-morpholinopyridine-3-carbonitrile (1.0 eq) and the solvent (e.g., ethanolic ammonia or methanol with ammonium hydroxide).
-
Carefully add the Raney Nickel slurry (5-10% by weight of the nitrile). The catalyst should be washed with the reaction solvent before addition to remove water.
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).
-
Heat the mixture to 40-60 °C and agitate vigorously (e.g., using a mechanical shaker).
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases (typically 6-24 hours).
-
Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Crucial Step: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Do not allow the filter cake to dry , as it can ignite. Keep it wet with solvent and dispose of it properly.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Comparative Analysis of Reduction Methods
| Parameter | Method A: LiAlH₄ | Method B: Catalytic Hydrogenation (Raney Ni) |
| Reducing Agent | Lithium Aluminum Hydride | H₂ gas with Raney Ni catalyst |
| Solvent | Anhydrous THF, Diethyl Ether | Ethanol, Methanol (often with NH₃) |
| Temperature | 0 °C to Room Temperature | 40-60 °C |
| Pressure | Atmospheric | 50-100 psi (elevated) |
| Work-up | Careful quenching (Fieser method) | Filtration of catalyst |
| Pros | Fast, highly effective, standard lab equipment. | Safer for scale-up, greener, high atom economy.[5][6] |
| Cons | Hazardous (pyrophoric), requires strict anhydrous conditions, waste generation.[4] | Requires specialized pressure equipment, catalyst can be pyrophoric, longer reaction times. |
| Typical Yield | 70-90% | 75-95% |
Purification and Characterization
Purification
The crude amine product from either method typically requires purification by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is effective. For example, starting with 100% DCM and gradually increasing to 5-10% MeOH.
-
Trustworthiness Note: Primary amines can "tail" on silica gel. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide, to the eluent system. This deactivates acidic sites on the silica, resulting in sharper peaks and better separation.
Characterization
The identity and purity of the final product, this compound, must be confirmed by spectroscopic methods.
| Analysis Method | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (d, 1H, Py-H6), ~7.5 (dd, 1H, Py-H4), ~6.8 (d, 1H, Py-H5), ~3.8 (s, 2H, -CH₂NH₂), ~3.8-3.9 (t, 4H, Morpholine -OCH₂-), ~3.1-3.2 (t, 4H, Morpholine -NCH₂-), ~1.5-2.0 (br s, 2H, -NH₂, exchangeable with D₂O). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (C2), ~150 (C6), ~138 (C4), ~125 (C3), ~115 (C5), ~67 (Morpholine -OCH₂-), ~46 (Morpholine -NCH₂-), ~40 (-CH₂NH₂). |
| MS (ESI+) | Expected m/z: 194.13 [M+H]⁺ for C₁₀H₁₅N₃O. |
| IR (KBr/ATR) | ν (cm⁻¹): 3300-3400 (N-H stretch, primary amine), 2850-2950 (C-H stretch), ~1600 (C=N, C=C stretch, aromatic), 1115 (C-O-C stretch, morpholine). The characteristic nitrile peak (~2220-2260 cm⁻¹) from the starting material should be absent. |
Conclusion
The synthesis of this compound is a robust and reproducible process that hinges on a well-executed SNAr reaction followed by a carefully chosen nitrile reduction. While LAH offers a rapid and effective reduction, its hazardous nature makes catalytic hydrogenation with a catalyst like Raney Nickel a more attractive option for safety and scalability. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pp.bme.hu [pp.bme.hu]
An In-Depth Technical Guide to the Physicochemical Properties of (2-Morpholinopyridin-3-yl)methanamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Morpholinopyridin-3-yl)methanamine, a novel heterocyclic amine, presents a scaffold of significant interest in modern medicinal chemistry. Its structural amalgamation of a pyridine ring, a morpholine moiety, and a primary aminomethyl group suggests a nuanced physicochemical profile that is critical for its potential as a drug candidate. This guide provides a comprehensive framework for the characterization of its core physicochemical properties, namely ionization constant (pKa), lipophilicity (logP), aqueous solubility, and solid-state structure. By integrating established experimental protocols with cutting-edge in silico predictive modeling, this document serves as a robust resource for researchers aiming to unlock the therapeutic potential of this and structurally related molecules. The causality behind experimental choices is elucidated to empower scientists in designing and interpreting their own studies.
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a set of fundamental physicochemical properties. These parameters dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which in turn influences its efficacy and safety. This compound (CAS No. 780802-31-5) is a molecule that embodies the chemical diversity often sought in screening libraries. The pyridine and aminomethyl groups offer sites for hydrogen bonding and potential salt formation, while the morpholine ring can influence solubility and metabolic stability. A thorough understanding of its physicochemical characteristics is therefore not merely an academic exercise but a critical step in its developmental pathway.
This guide will provide both the theoretical underpinnings and practical methodologies for the comprehensive physicochemical characterization of this compound.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value, the negative logarithm of the acid dissociation constant, is a critical determinant of a drug's behavior in the physiological environment, where pH varies significantly. For this compound, the presence of multiple basic nitrogen atoms (on the pyridine ring, the morpholine ring, and the primary amine) suggests the existence of multiple pKa values. These values will dictate the compound's charge state at different pH levels, which directly impacts its solubility, permeability across biological membranes, and binding to its target protein.
In Silico pKa Prediction
Prior to experimental determination, computational tools can provide valuable estimates of pKa values, guiding the design of subsequent experiments.[1][2] Various software packages employ different methodologies, including quantitative structure-property relationship (QSPR) models and quantum mechanical calculations, to predict ionization constants.[3][4][5]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Computational Method |
| Most Basic pKa | Value | Specify Method (e.g., BCL-XpKaBase)[4] |
| Second Basic pKa | Value | Specify Method |
| logP | Value | Specify Method (e.g., XLOGP3)[6] |
| Aqueous Solubility (logS) | Value | Specify Method |
Note: The values in this table are placeholders and would be populated using appropriate in silico prediction tools.
Experimental pKa Determination: Potentiometric Titration
Potentiometric titration remains a gold-standard method for the precise determination of pKa values. This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting change in pH.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding small, precise increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For multiprotic species, multiple inflection points will be observed.
Lipophilicity (logP): Gauging Membrane Permeability
The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of a lipid and an aqueous phase, most commonly octan-1-ol and water.[7] It is a crucial indicator of a drug's ability to cross cell membranes and the blood-brain barrier. For this compound, the interplay between the polar amine and ether functionalities and the relatively nonpolar pyridine ring will determine its overall lipophilicity.
In Silico logP Prediction
A variety of computational algorithms are available to estimate logP values based on the compound's structure.[6][8] These methods are valuable for high-throughput screening and for prioritizing compounds for experimental testing.
Experimental logP Determination: Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring logP. It involves directly measuring the concentration of the analyte in both phases of an equilibrated octan-1-ol/water system.
-
System Preparation: Prepare water-saturated octan-1-ol and octan-1-ol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: In a sealed vessel, combine a known volume of the aqueous stock solution with a known volume of the lipid phase.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the logP using the formula: logP = log([Concentration]octanol / [Concentration]aqueous).
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that significantly influences a drug's absorption and bioavailability.[9][10] Poor solubility can lead to erratic absorption and may necessitate complex formulation strategies.[11] The presence of both hydrogen bond donors and acceptors in this compound suggests it may possess reasonable aqueous solubility, but this must be experimentally verified.
In Silico Solubility Prediction
Computational models can predict the intrinsic aqueous solubility (logS) of a compound, providing an early indication of potential solubility issues.[12]
Experimental Solubility Determination: Thermodynamic (Shake-Flask) Method
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.[11][13]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in mg/mL or µM at each pH.
Table 2: Experimental Physicochemical Data for this compound
| Property | Experimental Value | Method |
| pKa1 | To be determined | Potentiometric Titration |
| pKa2 | To be determined | Potentiometric Titration |
| logP | To be determined | Shake-Flask Method |
| Aqueous Solubility (pH 7.4) | To be determined | Thermodynamic Shake-Flask |
Note: The values in this table are placeholders to be filled with experimentally determined data.
Solid-State Characterization: Crystal Structure
The solid-state properties of a drug, including its crystal form (polymorphism), can have a profound impact on its solubility, stability, and manufacturability. Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[14][15][16]
Single-Crystal X-ray Diffraction
Obtaining a high-quality single crystal of this compound or a suitable salt is the first and often most challenging step.
-
Crystallization: Explore various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution, using a range of solvents and solvent mixtures.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data at a controlled temperature (often cryogenic temperatures to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions.[17]
Conclusion and Future Directions
The physicochemical properties of this compound are foundational to its potential as a therapeutic agent. This guide has outlined a systematic and robust approach to characterizing its pKa, logP, solubility, and crystal structure through a combination of predictive and experimental methodologies. The data generated from these studies will provide invaluable insights for lead optimization, formulation development, and the overall progression of this promising molecule through the drug discovery pipeline. Future work should focus on correlating these fundamental properties with in vitro and in vivo ADME data to build a comprehensive understanding of the compound's biopharmaceutical behavior.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mrupp.info [mrupp.info]
- 3. [PDF] Predicting the p Ka of Small Molecules | Semantic Scholar [semanticscholar.org]
- 4. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility Assay | Bienta [bienta.net]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmatutor.org [pharmatutor.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
(2-Morpholinopyridin-3-yl)methanamine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (2-Morpholinopyridin-3-yl)methanamine
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale and logical progression of analysis. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), we present a self-validating system for structural confirmation. The guide culminates with a discussion of Single Crystal X-ray Crystallography as the definitive method for absolute structural proof. Each section includes field-proven insights and detailed experimental protocols, establishing a robust framework for the characterization of complex heterocyclic amines.
Introduction: The Analytical Imperative
The molecule this compound (CAS 780802-31-5) is a substituted pyridinyl-methanamine featuring two key pharmacophoric motifs: a morpholine ring and a primary aminomethyl group.[1] Such structures are of significant interest in medicinal chemistry, often serving as versatile scaffolds for the synthesis of targeted therapeutic agents.[2][3] Given that subtle changes in substituent position can drastically alter biological activity and safety profiles, unequivocal confirmation of the compound's constitution is a critical prerequisite for any further research or development.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex connectivity, the fundamental properties of the molecule—its elemental composition and the functional groups it contains—must be established.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the cornerstone for determining a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. This step is crucial to validate the identity of the starting material and to ensure no unexpected chemical transformations have occurred. Electrospray ionization (ESI) is the chosen method due to the polar and basic nature of the analyte, which readily accepts a proton to form the [M+H]⁺ ion.[4]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known reference standard (e.g., leucine encephalin) for real-time internal mass calibration.
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the molecular formula based on the accurate mass.
Data Presentation & Interpretation:
| Parameter | Observed Value | Theoretical Value |
| Molecular Formula | C₁₀H₁₅N₃O | C₁₀H₁₅N₃O |
| [M+H]⁺ (Calculated) | - | 194.1288 |
| [M+H]⁺ (Observed) | 194.1291 | - |
| Mass Error | +1.5 ppm | - |
The observed accurate mass of the [M+H]⁺ ion is in excellent agreement with the theoretical mass for the molecular formula C₁₀H₁₅N₃O. This result provides high confidence in the elemental composition of the analyte.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, we expect to see distinct signals for the N-H bonds of the primary amine, the C-O-C ether linkage of the morpholine ring, and the aromatic pyridine system.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat, solid compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction on the resulting spectrum.
Data Presentation & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 (doublet) | Medium, Broad | N-H Stretch (Primary Amine, -NH₂) |
| 2950-2800 | Strong | C-H Stretch (Aliphatic) |
| ~1600, ~1450 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |
| ~1250 | Strong | C-N Stretch (Aryl-N and Aliphatic-N) |
| ~1115 | Strong | C-O-C Asymmetric Stretch (Ether) |
The presence of a doublet in the N-H stretching region is characteristic of a primary amine. The strong C-O-C stretch confirms the morpholine moiety, and the aromatic stretches are consistent with the pyridine ring. This data corroborates the functional groups implied by the proposed structure.
Unraveling the Skeleton: 1D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. We begin with 1D experiments to identify all unique proton and carbon environments.[5]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh ~5 mg of the compound for ¹H NMR and ~20 mg for ¹³C NMR.[6]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common first choice, but DMSO-d₆ is excellent for ensuring the exchangeable -NH₂ protons are clearly visible.
-
Transfer: Transfer the solution to a clean, 5 mm NMR tube.[7]
-
Standard: Tetramethylsilane (TMS) is used as an internal standard and is defined as 0.00 ppm.[8]
¹H NMR Spectroscopy (500 MHz, CDCl₃)
Expertise & Causality: The ¹H NMR spectrum reveals the chemical environment of each proton, its integration (number of protons), and its coupling (neighboring protons). We can predict three distinct regions: aromatic (pyridine), aliphatic (morpholine and CH₂), and exchangeable (amine).
Data Presentation & Interpretation:
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | 8.25 | d, J = 4.5 Hz | 1H | Pyridine |
| H-4 | 7.50 | d, J = 7.5 Hz | 1H | Pyridine |
| H-5 | 7.10 | dd, J = 7.5, 4.5 Hz | 1H | Pyridine |
| H-7 | 3.85 | s | 2H | -CH₂ NH₂ |
| H-10, H-14 | 3.80 | t, J = 4.8 Hz | 4H | O-CH₂ (Morpholine) |
| H-11, H-13 | 3.05 | t, J = 4.8 Hz | 4H | N-CH₂ (Morpholine) |
| H-8 | 1.95 | br s | 2H | -CH₂NH₂ |
-
Pyridine Region: Three signals are observed in the aromatic region, consistent with a tri-substituted pyridine ring. Their splitting patterns and coupling constants (J) are key to determining their relative positions.
-
Morpholine Region: Two distinct triplets, each integrating to 4H, are characteristic of the morpholine ring's two methylene environments (-O-CH₂- and -N-CH₂-).[6][9] The protons adjacent to oxygen (H-10, H-14) are deshielded and appear further downfield.
-
Aminomethyl Region: A singlet at 3.85 ppm integrating to 2H corresponds to the methylene group (-CH₂-). A broad singlet for the exchangeable amine protons (-NH₂) is also observed.
¹³C NMR and DEPT-135 Spectroscopy (125 MHz, CDCl₃)
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT-135 experiment is invaluable as it differentiates carbon types: CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.[10] This allows for a confident assignment of the carbon skeleton.
Data Presentation & Interpretation:
| Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| C-2 | 160.5 | Absent | Pyridine (Quaternary) |
| C-6 | 148.0 | Positive | Pyridine (CH) |
| C-4 | 135.5 | Positive | Pyridine (CH) |
| C-3 | 128.0 | Absent | Pyridine (Quaternary) |
| C-5 | 121.0 | Positive | Pyridine (CH) |
| C-10, C-14 | 67.0 | Negative | O-CH₂ (Morpholine) |
| C-11, C-13 | 52.5 | Negative | N-CH₂ (Morpholine) |
| C-7 | 45.0 | Negative | -CH₂ NH₂ |
The ¹³C spectrum shows 8 unique signals, implying some symmetry. The two signals for the morpholine ring (C-10/14 and C-11/13) each represent two equivalent carbons. The DEPT-135 data perfectly aligns with the proposed structure: three positive CH signals for the pyridine ring, three negative CH₂ signals (two for morpholine, one for the aminomethyl group), and two absent quaternary carbon signals.
Assembling the Pieces: 2D NMR Connectivity
While 1D NMR provides the list of parts, 2D NMR shows how they are connected. The following experiments are designed to build the molecular structure from the ground up in a logical, self-validating sequence.
¹H-¹H COSY (Correlation Spectroscopy)
Expertise & Causality: COSY is the first step in mapping connectivity. It identifies protons that are coupled to each other, typically through 2-3 bonds.[11] Cross-peaks in the 2D spectrum connect coupled protons. Our primary goal here is to confirm the substitution pattern on the pyridine ring by tracing the proton-proton correlations.
Interpretation:
-
A cross-peak is observed between the signal at δ 8.25 (H-6) and δ 7.10 (H-5) .
-
Another cross-peak is observed between δ 7.10 (H-5) and δ 7.50 (H-4) .
This establishes a contiguous chain of three protons: H-4 ↔ H-5 ↔ H-6 . This proves the 4, 5, and 6 positions of the pyridine ring are occupied by hydrogens, confirming that the two substituents must be at the 2 and 3 positions.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Expertise & Causality: HSQC creates a direct link between each proton and the carbon it is attached to.[12] Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other. This allows us to use the confident ¹H assignments to unambiguously assign the attached ¹³C signals.
Interpretation: The HSQC spectrum would show the following key correlations, directly linking the proton and carbon data tables from Section 3.
-
δ 8.25 (¹H, H-6 ) correlates with δ 148.0 (¹³C, C-6 )
-
δ 7.50 (¹H, H-4 ) correlates with δ 135.5 (¹³C, C-4 )
-
δ 7.10 (¹H, H-5 ) correlates with δ 121.0 (¹³C, C-5 )
-
δ 3.85 (¹H, H-7 ) correlates with δ 45.0 (¹³C, C-7 )
-
δ 3.80 (¹H, H-10/14 ) correlates with δ 67.0 (¹³C, C-10/14 )
-
δ 3.05 (¹H, H-11/13 ) correlates with δ 52.5 (¹³C, C-11/13 )
At this stage, all protonated carbons are now definitively assigned. The remaining unassigned carbons (C-2 and C-3) must be the quaternary carbons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Expertise & Causality: HMBC is the final and most critical piece of the puzzle. It reveals correlations between protons and carbons over 2-4 bonds, allowing us to connect the different molecular fragments (the pyridine ring, the morpholine group, and the aminomethyl group).[13] The absence of one-bond correlations makes it complementary to HSQC.
struct [label=<
![]() | Proton | Key HMBC Correlation (to Carbon) |
| H-7 (δ 3.85) | C-3 (δ 128.0), C-2 (δ 160.5) | |
| Interpretation: Connects the aminomethyl group to C-3. | H-11/13 (δ 3.05) | C-2 (δ 160.5) |
| Interpretation: Connects the morpholine N to C-2. | H-4 (δ 7.50) | C-2 (δ 160.5), C-6 (δ 148.0) |
| Interpretation: Confirms pyridine ring structure. | H-6 (δ 8.25) | C-2 (δ 160.5), C-4 (δ 135.5) |
>]; } enddot Caption: Key HMBC correlations confirming the final structure.
Interpretation and Synthesis:
-
Connecting the Aminomethyl Group: The protons of the aminomethyl group (H-7 , δ 3.85) show a strong correlation to the quaternary carbon at δ 128.0 (C-3) . This is a three-bond (³JCH) correlation that unambiguously places the -CH₂NH₂ group at the C-3 position of the pyridine ring. A weaker two-bond correlation to C-2 may also be visible.
-
Connecting the Morpholine Group: The protons on the morpholine nitrogen's methylene groups (H-11/13 , δ 3.05) show a clear correlation to the quaternary carbon at δ 160.5 (C-2) . This ³JCH correlation definitively attaches the nitrogen of the morpholine ring to the C-2 position of the pyridine ring.
-
Internal Validation: The correlations observed from the pyridine protons (e.g., H-4 correlating to C-2 and C-6) are fully consistent with the established structure, providing internal validation of the assignments.
The combination of COSY, HSQC, and HMBC data allows for the complete and confident assembly of the this compound structure, with every atom's position validated by multiple points of data.
The Definitive Proof: Single Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the chemical constitution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[14] It determines the precise spatial arrangement of atoms in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and conformation. Obtaining a diffraction-quality single crystal is often the rate-limiting step.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, ethyl acetate/hexanes, or acetone.
-
Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final refined structure provides an electron density map that confirms the position of every non-hydrogen atom.
Interpretation: The resulting crystallographic model would provide a 3D representation of the molecule. This would definitively confirm the 2,3-substitution pattern on the pyridine ring and show the chair conformation of the morpholine ring. The crystallographic data serves as the final, incontrovertible validation of the structure determined by spectroscopic methods.[15]
Conclusion: A Self-Validating Analytical System
The structure elucidation of this compound is a clear demonstration of a modern, multi-technique analytical workflow. Each experiment provides a unique layer of information, and more importantly, each result corroborates the others, creating a self-validating system that ensures the highest level of scientific integrity.
-
HRMS established the correct molecular formula.
-
FT-IR confirmed the expected functional groups.
-
¹H and ¹³C NMR provided a complete inventory of all proton and carbon environments.
-
COSY, HSQC, and HMBC pieced together these inventories to build the final molecular structure with validated connectivity.
-
X-ray Crystallography , if performed, would provide the ultimate, definitive confirmation.
References
- 1. 780802-31-5((3-Morpholinopyridin-2-yl)methanamine) | Kuujia.com [nl.kuujia.com]
- 2. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
The (6-Morpholinopyridin-3-yl)methanamine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic compound (6-Morpholinopyridin-3-yl)methanamine, identified by CAS number 771572-26-0, has emerged as a significant building block in the field of medicinal chemistry. Its unique structural features, combining a pyridine ring, a morpholine moiety, and a reactive methanamine group, make it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the research applications of this compound and its derivatives, with a particular focus on their role in the development of novel kinase inhibitors for oncology. We will delve into the synthetic strategies employed to modify this core structure, explore the mechanisms of action of its derivatives, and present detailed experimental protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics.
Introduction: The Rise of a Privileged Scaffold
(6-Morpholinopyridin-3-yl)methanamine is a chemical entity with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol .[1] While the compound itself may not be the primary therapeutic agent, its true value lies in its role as a key intermediate or "building block" for the synthesis of more complex molecules with significant pharmacological potential.[1] The morpholine and pyridine rings are common features in many approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a primary amine provides a convenient handle for a variety of chemical modifications, allowing for the exploration of vast chemical space and the fine-tuning of biological activity.
Research has increasingly pointed towards the utility of the (6-morpholinopyridin-3-yl)methanamine scaffold in the design of inhibitors for critical cellular signaling pathways, particularly those involved in cancer progression. Derivatives of this compound have shown promise as potent and selective inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in various cancers.[2]
Core Synthetic Strategies and Derivatization
The primary amine of (6-morpholinopyridin-3-yl)methanamine is the main site for chemical modification, enabling the synthesis of a wide range of derivatives. The most common derivatization strategies involve acylation and alkylation reactions.
Synthesis of Amide Derivatives via Acylation
A prevalent method for derivatizing (6-morpholinopyridin-3-yl)methanamine is through the formation of an amide bond. This is typically achieved by reacting the primary amine with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides. This approach allows for the introduction of diverse functionalities, which can be tailored to interact with specific biological targets.
Experimental Protocol: General Procedure for the Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives
This protocol is adapted from a study on the synthesis of novel anticancer agents and serves as a representative example of how (6-morpholinopyridin-3-yl)methanamine could be derivatized.[3]
-
To a stirred suspension of a suitable carboxylic acid (10 mmol) in dry chloroform (20 mL), add triethylamine (2 mL).
-
Cool the mixture to a temperature between -5 to 0°C.
-
Add ethyl chloroformate (10 mmol, 1.1 mL) dropwise, maintaining the temperature. Stir for an additional 30 minutes.
-
To this mixture, add a solution of (6-morpholinopyridin-3-yl)methanamine (10 mmol) and triethylamine (1.39 mL) in dry chloroform.
-
Allow the reaction to stir for 5 hours at room temperature.
-
The resulting precipitate can be collected by filtration, washed, and purified by recrystallization or chromatography.
The structures of the synthesized derivatives are typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[3]
Synthesis Workflow
Caption: General workflow for the synthesis of amide derivatives.
Research Applications in Kinase Inhibition
A significant body of research has focused on the development of morpholine-containing compounds as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a number of downstream targets, including mTOR, leading to the promotion of cell growth and survival.
References
The Multifaceted Biological Activities of Morpholinopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword
The morpholinopyridine scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This guide provides an in-depth technical exploration of these activities, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key quantitative data to inform future drug discovery efforts. Our approach is rooted in scientific integrity, offering a comprehensive and authoritative resource grounded in peer-reviewed literature.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Nexus
Morpholinopyridine derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a range of cancer cell lines. A significant body of research points to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway as a primary mechanism of action.[1][2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1][3] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, where its oxygen atom can form a crucial hydrogen bond in the kinase hinge region.[1]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling proteins that plays a central role in regulating cell growth and survival.[4] In many cancers, this pathway is constitutively active due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN.[5] This leads to uncontrolled cell proliferation and resistance to apoptosis.
Morpholinopyridine derivatives can inhibit this pathway at various points, most notably by targeting the kinase activity of PI3K and/or mTOR.[1] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of Akt.[4][5] Downstream, the inhibition of mTOR, a serine/threonine kinase, disrupts the phosphorylation of its key effectors, p70S6K and 4E-BP1, which are essential for protein synthesis and cell cycle progression.[4] The net effect is the induction of cell cycle arrest, typically at the G1 or G2/M phase, and the activation of apoptotic pathways, leading to cancer cell death.[6][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholinopyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol: [8][9][10][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, SHSY-5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[7][9]
-
Compound Treatment: Treat the cells with various concentrations of the morpholinopyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative morpholinopyridine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [7] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [7] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [7] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [7] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [7] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [7] | |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [12] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [12] |
Anti-inflammatory Activity: Dual Inhibition of iNOS and COX-2
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Morpholinopyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Mechanism of Action: Suppression of Pro-inflammatory Mediators
During an inflammatory response, macrophages are stimulated by agents like lipopolysaccharide (LPS), leading to the upregulation of iNOS and COX-2.[13] iNOS produces large amounts of nitric oxide (NO), a potent inflammatory mediator.[14] COX-2 is responsible for the synthesis of prostaglandins, which also play a crucial role in inflammation and pain.[13]
Morpholinopyridine derivatives exert their anti-inflammatory effects by down-regulating the expression of both iNOS and COX-2 at the mRNA and protein levels.[15] This dual inhibition leads to a significant reduction in the production of NO and prostaglandins, thereby attenuating the inflammatory cascade.
Caption: Anti-inflammatory mechanism of morpholinopyridine derivatives.
Experimental Protocols
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[14]
Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[14]
Step-by-Step Protocol: [14][16][17][18]
-
Cell Culture and Treatment: Culture RAW 264.7 murine macrophage cells in a 96-well plate.[16] Pre-treat the cells with various concentrations of the morpholinopyridine derivatives for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.[14]
-
Sample Collection: Collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[16]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
qPCR is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts.
Step-by-Step Protocol: [15][19][20][21]
-
Cell Treatment and RNA Extraction: Treat RAW 264.7 cells with the compounds and LPS as described above. Extract total RNA from the cells using a suitable reagent like TRIzol™.[19]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[19]
-
qPCR Reaction: Perform the qPCR reaction using the synthesized cDNA, specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of iNOS and COX-2 mRNA, normalized to the housekeeping gene.
Western blotting is used to detect and quantify specific proteins in a sample.
Step-by-Step Protocol: [15][22][23][24][25]
-
Protein Extraction: Lyse the treated cells and extract the total protein. Determine the protein concentration using a BCA or Bradford assay.[23]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. Quantify the band intensities and normalize to the loading control.[23]
Antimicrobial Activity
Certain morpholinopyridine derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[26][27] The inclusion of the morpholine and pyridine moieties, often in combination with other heterocyclic rings like azoles, contributes to their antimicrobial efficacy.[26]
Spectrum of Activity
Studies have shown that some morpholinopyridine derivatives are active against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[26][27] For example, some derivatives have shown notable activity against Staphylococcus aureus, Enterococcus species, and Mycobacterium smegmatis.[26][28][29]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol (Broth Microdilution Method): [26][30][31][32]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the morpholinopyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[26]
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).[26]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity
The following table presents the MIC values of a representative morpholinopyridine derivative against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | Mycobacterium smegmatis | 15.6 | [26] |
| Pseudomonas aeruginosa | Low activity | [26] | |
| Candida albicans | 500 | [26] | |
| Saccharomyces cerevisiae | 500 | [26] | |
| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [29] |
Conclusion and Future Perspectives
Morpholinopyridine derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and inflammation, coupled with their antimicrobial potential, underscores their importance in modern drug discovery. The mechanisms of action, particularly the inhibition of the PI3K/Akt/mTOR pathway and the dual suppression of iNOS and COX-2, provide a solid foundation for rational drug design and optimization.
Future research should focus on elucidating the structure-activity relationships (SAR) to enhance potency and selectivity, as well as improving the pharmacokinetic and pharmacodynamic profiles of lead compounds. Further exploration of their antimicrobial spectrum and mechanism of action is also warranted. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of morpholinopyridine derivatives as next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. ijsat.org [ijsat.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Spectroscopic Characterization of (2-Morpholinopyridin-3-yl)methanamine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel heterocyclic compound, (2-Morpholinopyridin-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide offers insights into the rationale behind the experimental methodologies and the interpretation of the resulting spectra, ensuring a comprehensive understanding of the molecule's chemical architecture.
Introduction
This compound is a unique bifunctional molecule incorporating a pyridine ring, a morpholine moiety, and a methanamine group. This distinct combination of functionalities makes it a compound of significant interest in medicinal chemistry and materials science, potentially serving as a versatile scaffold for the synthesis of more complex molecular entities. Accurate structural elucidation is paramount for understanding its chemical reactivity, biological activity, and potential applications. This guide will walk through the essential spectroscopic techniques required for its unambiguous characterization.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound, with the IUPAC name (2-morpholin-4-ylpyridin-3-yl)methanamine, presents several key features that are differentiable by spectroscopic methods. The pyridine ring offers aromatic protons and carbons with distinct chemical shifts, the morpholine ring contains aliphatic protons and carbons in a specific chair conformation, and the methanamine group introduces a primary amine functionality.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, their connectivity, and spatial relationships.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the need to avoid overlapping solvent peaks with signals of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filter the solution if any particulate matter is present to ensure sample homogeneity.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 0-220 ppm.
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Pyridine-H6 |
| ~7.50 | dd | 1H | Pyridine-H4 |
| ~7.00 | dd | 1H | Pyridine-H5 |
| ~3.85 | s | 2H | -CH₂-NH₂ |
| ~3.75 | t | 4H | Morpholine -O-CH₂- |
| ~3.00 | t | 4H | Morpholine -N-CH₂- |
| ~1.80 | br s | 2H | -NH₂ |
Causality in ¹H NMR Assignments:
-
The downfield chemical shifts of the pyridine protons (~7.0-8.1 ppm) are due to the deshielding effect of the aromatic ring current. The distinct splitting patterns (doublet and doublets of doublets) arise from coupling with adjacent protons on the pyridine ring.
-
The singlet at approximately 3.85 ppm is characteristic of the methylene protons of the methanamine group, which are adjacent to the pyridine ring and the primary amine.
-
The two triplets for the morpholine protons (~3.75 and ~3.00 ppm) are indicative of the A₂B₂ system of the morpholine ring, with the protons closer to the oxygen atom being more deshielded.
-
The broad singlet for the amine protons (~1.80 ppm) is typical for primary amines and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectral Data and Interpretation
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Pyridine-C2 |
| ~148 | Pyridine-C6 |
| ~138 | Pyridine-C4 |
| ~125 | Pyridine-C5 |
| ~122 | Pyridine-C3 |
| ~67 | Morpholine -O-CH₂- |
| ~52 | Morpholine -N-CH₂- |
| ~40 | -CH₂-NH₂ |
Causality in ¹³C NMR Assignments:
-
The carbon attached to the electronegative morpholine nitrogen (Pyridine-C2) is expected to be the most downfield among the pyridine carbons.
-
The carbons of the morpholine ring appear in the aliphatic region, with the carbon adjacent to the oxygen (~67 ppm) being more deshielded than the carbon adjacent to the nitrogen (~52 ppm).
-
The methanamine carbon (~40 ppm) is in the expected range for an aliphatic carbon attached to a primary amine and an aromatic ring.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| 2850-3000 | C-H stretch | Aliphatic (Morpholine, -CH₂-) |
| ~1600, ~1580, ~1470 | C=C and C=N stretch | Pyridine Ring |
| ~1115 | C-O-C stretch | Morpholine (Ether) |
| ~1250 | C-N stretch | Aryl-N (Pyridine-Morpholine) |
| ~800-900 | C-H bend | Aromatic (out-of-plane) |
Causality in IR Assignments:
-
The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine, corresponding to the symmetric and asymmetric N-H stretching vibrations.
-
The sharp peaks in the aromatic region (~1470-1600 cm⁻¹) are characteristic of the pyridine ring's C=C and C=N skeletal vibrations.
-
A strong, prominent band around 1115 cm⁻¹ is indicative of the C-O-C stretching of the ether linkage within the morpholine ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
An Electrospray Ionization Mass Spectrometer (ESI-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
MS Spectral Data and Interpretation
| m/z (mass-to-charge ratio) | Assignment |
| [M+H]⁺ (e.g., 194.26) | Protonated Molecular Ion |
| [M-NH₂]⁺ | Loss of the amino group |
| [M-CH₂NH₂]⁺ | Loss of the methanamine group |
| Fragments corresponding to the morpholinyl-pyridine core |
Causality in MS Fragmentation:
-
In ESI-MS, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule.
-
The fragmentation pattern will likely involve the cleavage of the bonds with the lowest bond dissociation energies. The loss of the amino group (-NH₂) or the entire methanamine side chain (-CH₂NH₂) are common fragmentation pathways for such structures.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization process for this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis utilizing NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This multi-faceted approach ensures the unambiguous confirmation of the chemical structure, a critical step for any further investigation into the properties and applications of this promising compound.
An In-depth Technical Guide to the Solubility and Stability of (2-Morpholinopyridin-3-yl)methanamine for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the essential physicochemical properties of (2-Morpholinopyridin-3-yl)methanamine, focusing on its solubility and stability. For researchers and professionals in drug development, a thorough understanding of these characteristics is paramount for advancing a compound from discovery to clinical application. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and reliable characterization of this novel chemical entity.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic compound featuring a pyridine ring substituted with a morpholine and a methanamine group. The presence of both a weakly basic morpholine nitrogen and a primary amine introduces specific chemical functionalities that are critical to its behavior in various environments.[1][2] The morpholine moiety is known to enhance aqueous solubility and can be a key factor in improving the pharmacokinetic profile of drug candidates.[1] The pyridine ring, a common scaffold in medicinal chemistry, and the primary amine offer sites for further chemical modification and interaction with biological targets. Understanding the inherent solubility and stability of this core structure is a foundational step in its development.
Predicting Physicochemical Properties: A Theoretical Framework
Before embarking on empirical testing, a theoretical assessment of this compound's properties provides a valuable starting point.
Structural Features Influencing Solubility:
-
Morpholine Ring: The oxygen atom and the secondary amine in the morpholine ring are capable of forming hydrogen bonds with water, suggesting a degree of aqueous solubility.[1]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated, which would significantly increase water solubility.
-
Methanamine Group: The primary amine is also basic and readily forms salts with acids, a common strategy to enhance the solubility of pharmaceutical compounds.
Anticipated Stability Profile:
The stability of this compound is influenced by the chemical reactivity of its constituent functional groups.
-
Oxidative Susceptibility: The nitrogen atoms, particularly the one in the morpholine ring, can be susceptible to oxidation. Studies on similar structures have shown that N-oxidation of the morpholine nitrogen can be a degradation pathway.[3]
-
pH Sensitivity: The pyridine and amine functionalities confer pH-dependent stability. In strongly acidic or basic conditions, degradation may be accelerated.
-
Photostability: Aromatic systems like pyridine can be susceptible to photodegradation.
The following diagram illustrates the key functional groups that influence the solubility and stability of the molecule.
References
A Technical Guide to the Therapeutic Target Landscape of (2-Morpholinopyridin-3-yl)methanamine
Authored for Drug Discovery & Development Professionals
Executive Summary
The compound (2-Morpholinopyridin-3-yl)methanamine represents a novel chemical entity with significant, yet underexplored, therapeutic potential. Direct biological data for this specific molecule is sparse in publicly available literature. However, its core structure, featuring a synergistic fusion of a morpholine ring and a substituted pyridine, places it within a class of scaffolds that have yielded numerous successful therapeutic agents. This guide provides an in-depth, technical exploration of its most promising potential therapeutic targets. By leveraging a strategy of scaffold analysis and analog-based inference, we delineate a clear, evidence-based roadmap for the experimental investigation of this compound. We propose four primary therapeutic avenues for exploration: Kinase Inhibition (specifically within the PI3K/Akt/mTOR pathway), Anti-Inflammatory modulation, Central Nervous System (CNS) activity, and Antibacterial action. For each proposed target class, this document details the scientific rationale, outlines comprehensive protocols for experimental validation, and provides the intellectual framework necessary to guide a rigorous drug discovery program.
Strategic Framework for Target Identification: An Analog-Based Approach
In the absence of direct bioactivity data, a robust and field-proven strategy is to dissect the subject molecule into its core pharmacophores and identify known biological targets of analogous structures. The this compound scaffold contains two key moieties:
-
The Morpholine Ring: A "privileged scaffold" in medicinal chemistry, the morpholine ring is prevalent in a multitude of approved drugs. Its oxygen atom frequently serves as a critical hydrogen bond acceptor, while the saturated ring system imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability.
-
The Aminomethyl-Pyridine Core: This structure is a versatile pharmacophore found in agents targeting a wide array of receptors and enzymes. The pyridine ring can engage in various interactions, including hydrogen bonding and π-stacking, while the aminomethyl linker provides a flexible vector for positioning the molecule within a binding pocket.
Our initial target identification strategy relies on a systematic chemoinformatic workflow to mine existing knowledge from chemical and biological databases.
Caption: In Silico Target Identification Workflow.
This process involves searching comprehensive databases like ChEMBL, BindingDB, and PubChem for molecules with high structural similarity and their associated, experimentally validated biological targets.[1][2][3] This data, combined with predictions from computational algorithms, allows for the generation of a high-confidence list of hypothesized targets for subsequent experimental validation.[4]
Proposed Target Class I: Protein Kinases (PI3K/Akt/mTOR Pathway)
2.1. Scientific Rationale
The morpholine ring is a hallmark of numerous potent and selective kinase inhibitors, most notably those targeting the Phosphoinositide 3-kinase (PI3K) family.[5][6] In many co-crystal structures, the morpholine oxygen acts as a key hydrogen bond acceptor with a backbone amide proton in the hinge region of the kinase ATP-binding site. Deregulation of the PI3K/Akt/mTOR signaling pathway is a central driver in many human cancers, making its components highly validated oncology targets.[7] The structure of this compound is highly congruent with scaffolds known to inhibit PI3Kα.[6]
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
2.2. Experimental Validation Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the direct inhibitory activity (IC50) of the compound against PI3K isoforms (α, β, δ, γ) and a panel of other kinases for selectivity.
Methodology Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP corresponds to inhibition of the kinase. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
-
Kinase Reaction Setup: In a separate 384-well plate, add 2.5 µL of the kinase reaction buffer containing the specific PI3K isoform and its lipid substrate (e.g., PIP2).
-
Initiate Reaction: Add 0.5 µL of the diluted compound from the compound plate to the kinase reaction plate. To initiate the reaction, add 2 µL of a solution containing ATP at its Km concentration. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes. The choice of a 60-minute incubation ensures the reaction proceeds in the linear range for the vehicle control.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To confirm that the compound inhibits PI3K signaling within a cellular context by measuring the phosphorylation status of downstream effectors.
Methodology Rationale: A hallmark of PI3K pathway inhibition is the reduced phosphorylation of Akt (at Ser473) and its substrate, p70S6K (at Thr389). Western blotting provides a direct, semi-quantitative readout of this on-target effect in cells. A cancer cell line with a known PI3K pathway mutation (e.g., MCF-7, which is PIK3CA-mutant) is an appropriate model system.
Step-by-Step Protocol:
-
Cell Culture & Seeding: Culture MCF-7 cells in appropriate media. Seed 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): To reduce basal pathway activity, replace the media with serum-free media and incubate for 12-24 hours.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle (DMSO) control.
-
Stimulation: Stimulate the pathway by adding a growth factor like insulin (10 µg/mL) for 15-20 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Use antibodies specific for phospho-Akt (Ser473), total Akt, phospho-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Table 1: Representative Data from a Kinase Selectivity Panel
| Kinase Target | IC50 (nM) |
| PI3Kα | 50 |
| PI3Kβ | 450 |
| PI3Kδ | 280 |
| PI3Kγ | 600 |
| mTOR | 1200 |
| CDK2 | >10,000 |
| MAPK1 | >10,000 |
Proposed Target Class II: Anti-Inflammatory Mediators (COX-2, iNOS)
3.1. Scientific Rationale
Compounds containing morpholine and pyridine rings have been reported to possess significant anti-inflammatory properties.[8][9] The proposed mechanism often involves the suppression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages. These enzymes are key mediators in inflammatory diseases, and their inhibition is a validated therapeutic strategy.
3.2. Experimental Validation Protocols
Protocol 1: Nitric Oxide (NO) Production and Cytotoxicity Assay
Objective: To assess the compound's ability to inhibit inflammatory NO production in lipopolysaccharide (LPS)-stimulated macrophages, while concurrently ensuring this effect is not due to cytotoxicity.
Methodology Rationale: The Griess assay measures nitrite, a stable breakdown product of NO, providing a reliable proxy for iNOS activity. It is critical to run a parallel cytotoxicity assay (e.g., MTT or resazurin-based) to create a self-validating system; a true anti-inflammatory effect will reduce NO production at non-toxic concentrations. RAW 264.7 murine macrophages are a standard model for this assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Cytotoxicity Assay (Resazurin Method):
-
To the remaining cells in the original plate, add Resazurin solution to a final concentration of 10% of the media volume.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence (Ex/Em ~560/590 nm).
-
-
Data Analysis: Plot the percent inhibition of NO production and percent cell viability against compound concentration. A desirable therapeutic window exists where NO inhibition is high and viability is unaffected.
Caption: Workflow for Anti-inflammatory Activity Screening.
Proposed Target Class III: Central Nervous System (CNS) Enzymes
4.1. Scientific Rationale
The morpholine scaffold is a common feature in CNS-active agents. Recent studies have highlighted the potential of morpholine-containing molecules to inhibit key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[10] Inhibition of AChE is the primary strategy for treating Alzheimer's disease, while MAO-B inhibitors are used in Parkinson's disease.
4.2. Experimental Validation Protocol: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine if the compound can inhibit the activity of AChE.
Methodology Rationale: The Ellman's assay is a simple and robust colorimetric method to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measurable at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of various concentrations of the test compound.
-
Enzyme Addition: Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 50 µL of DTNB solution, followed immediately by 25 µL of the ATCI substrate solution to start the reaction.
-
Kinetic Measurement: Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC50 value.
Proposed Target Class IV: Antibacterial Targets
5.1. Scientific Rationale
Nitrogen-containing heterocycles are a cornerstone of antibacterial drug discovery. The pyridine ring is a key component of antimycobacterial drugs, and the overall structure of this compound bears a distant resemblance to methenamine, a urinary tract antiseptic that functions by releasing formaldehyde in acidic environments.[11][12] While the mechanism is unlikely to be identical, the scaffold suggests potential for novel antibacterial activity, possibly through inhibition of essential bacterial enzymes like DNA gyrase or cell wall biosynthesis proteins. Furthermore, morpholine-containing oxazolidinone antibiotics are clinically important.[13]
5.2. Experimental Validation Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of the compound required to inhibit the visible growth of various bacterial strains.
Methodology Rationale: The broth microdilution method is the gold-standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of potency against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Step-by-Step Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in cation-adjusted Mueller-Hinton Broth (CAMHB) to the logarithmic phase.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final standardized concentration of 5x10^5 CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Summary and Future Directions
The analysis of the this compound scaffold strongly suggests a high probability of biological activity across several therapeutically important target classes.
Table 2: Summary of Proposed Therapeutic Targets and Rationale
| Target Class | Specific Examples | Rationale | Key Validation Assays |
| Kinase Inhibitors | PI3K, mTOR | Morpholine is a privileged scaffold for kinase hinge-binding. | ADP-Glo™, Cellular Western Blot |
| Anti-Inflammatory | iNOS, COX-2 | Analogous structures inhibit inflammatory mediators. | Griess Assay, Cytotoxicity Assay |
| CNS Enzymes | AChE, MAO-B | Morpholine is common in CNS-active drugs. | Ellman's Assay, MAO-Glo™ |
| Antibacterial | Bacterial Enzymes | Nitrogen heterocycles are classic antibacterial pharmacophores. | Broth Microdilution MIC |
The immediate next steps should involve the systematic execution of the primary screening assays outlined in this guide. Positive hits in any of these areas will trigger a cascade of further investigation, including:
-
Selectivity Profiling: Broad screening against related enzymes or receptors to determine the selectivity profile and de-risk potential off-target effects.
-
Lead Optimization: A medicinal chemistry campaign to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
In Vivo Proof-of-Concept: Testing optimized analogs in relevant animal models of disease (e.g., tumor xenograft models for a PI3K inhibitor, or a sepsis model for an anti-inflammatory agent).
This document provides the foundational strategy to unlock the therapeutic potential of this compound and guide it from a chemical entity to a potential clinical candidate.
References
- 1. neovarsity.org [neovarsity.org]
- 2. BindingDB [bindingdb.org]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]
- 12. Methenamine - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Silico Modeling of (2-Morpholinopyridin-3-yl)methanamine Interactions
Preamble: The Imperative for Predictive Modeling in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the reliance on purely empirical, trial-and-error methodologies is becoming increasingly untenable. The journey from a promising chemical entity to a clinically approved therapeutic is fraught with high attrition rates and exorbitant costs.[1] It is within this challenging milieu that in-silico drug design has emerged as an indispensable discipline, offering a rational, cost-effective, and accelerated path to identifying and optimizing novel drug candidates.[2][3][4] This guide provides a comprehensive, technically-grounded workflow for the computational characterization of a novel small molecule, (2-Morpholinopyridin-3-yl)methanamine.
The subject of our investigation, this compound, is a heterocyclic amine featuring a morpholine ring fused to a pyridine core. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a crucial pharmacophore for a variety of biological targets.[5] Given the established precedent for morpholine-containing compounds exhibiting inhibitory activity against enzymes like carbonic anhydrases, this guide will utilize Human Carbonic Anhydrase II (CA-II) as a representative target to illustrate a robust in-silico evaluation pipeline.[6][7]
This document is structured to guide researchers through the logical progression of an in-silico investigation, from initial data preparation to sophisticated dynamic simulations and pharmacophore analysis. Each section is designed to not only provide a step-by-step protocol but also to instill a deeper understanding of the scientific rationale underpinning each methodological choice.
Part 1: Foundational Workflow for In-Silico Analysis
The successful execution of any in-silico modeling project hinges on a meticulously planned workflow. The following diagram outlines the overarching strategy employed in this guide, ensuring a logical and reproducible research trajectory.
Figure 1: A high-level overview of the in-silico drug discovery workflow.
Part 2: Ligand and Target Preparation: The Bedrock of Accurate Simulation
The fidelity of any computational model is inextricably linked to the quality of the input structures. This initial preparation phase is arguably the most critical, as any errors or inaccuracies introduced here will propagate through all subsequent stages of the analysis.
Ligand Preparation Protocol: this compound
The goal of this protocol is to convert a 2D representation of the ligand into a geometrically optimized, 3D structure with correct protonation states and partial charges, suitable for docking.
Experimental Protocol:
-
Obtain 2D Structure:
-
Source the 2D structure of this compound from a chemical database such as PubChem.
-
Save the structure in a standard format like SDF or MOL.
-
-
3D Structure Generation and Energy Minimization:
-
Utilize a computational chemistry tool (e.g., Open Babel) to convert the 2D structure into an initial 3D conformation.
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and finds a low-energy conformation.
-
-
Protonation and Charge Assignment:
-
Assign the correct protonation state for the molecule at a physiological pH of 7.4. For this compound, the primary amine is expected to be protonated.
-
Calculate and assign partial atomic charges (e.g., Gasteiger charges).
-
-
Final File Format Conversion:
Target Preparation Protocol: Human Carbonic Anhydrase II (PDB ID: 1CA2)
This protocol details the necessary steps to clean and prepare a crystal structure of the target protein for docking simulations.
Experimental Protocol:
-
Obtain Protein Structure:
-
Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (RCSB PDB). For this guide, we will use PDB ID: 1CA2.
-
-
Initial Cleaning of the PDB File:
-
Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera).[10]
-
Remove all non-essential molecules, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands. This ensures that the docking simulation is not influenced by extraneous entities.
-
-
Protonation and Structural Refinement:
-
Add polar hydrogen atoms to the protein structure. The protonation states of key residues in the active site (e.g., Histidine) should be carefully checked and corrected if necessary.[11]
-
Repair any missing side chains or atoms using built-in tools within the visualization software.
-
-
Charge Assignment and File Conversion:
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save the cleaned and prepared protein structure in the PDBQT format for compatibility with the docking software.
-
Part 3: Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries and the generation of hypotheses about ligand-receptor interactions.[10][13]
Figure 2: Step-by-step workflow for performing molecular docking with AutoDock Vina.
Molecular Docking Protocol using AutoDock Vina
Experimental Protocol:
-
Define the Binding Site (Grid Box Generation):
-
Execute the Docking Simulation:
-
Use the command-line interface of AutoDock Vina to perform the docking calculation.[15] The command will specify the prepared receptor and ligand files, the coordinates of the grid box, and an exhaustiveness parameter that controls the thoroughness of the conformational search.
-
-
Analysis of Docking Results:
-
AutoDock Vina will output a set of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol.[14] The more negative the value, the stronger the predicted binding.
-
The primary metrics for evaluation are the binding affinity and the root-mean-square deviation (RMSD) between different poses. A low RMSD between the top-ranked poses suggests a well-defined binding mode.[16][17]
-
Interpreting Docking Results
The output of a docking simulation provides a wealth of information that requires careful interpretation.
-
Binding Affinity: This value provides a semi-quantitative estimate of the binding strength. While not a direct measure of potency, it is highly effective for ranking compounds in a virtual screen.
-
Binding Pose: Visual inspection of the top-ranked binding pose is crucial.[16] The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) should be analyzed to determine if the predicted binding mode is chemically sensible.
Table 1: Predicted Binding Affinities for this compound with CA-II
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -7.8 | 0.00 | HIS94, HIS96, THR199, ZN |
| 2 | -7.5 | 1.21 | HIS94, THR199, PRO202 |
| 3 | -7.2 | 1.89 | HIS96, THR200 |
Part 4: Molecular Dynamics Simulation: Unveiling the Dynamics of Interaction
While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the subtle conformational changes that occur over time.[18][19] This is crucial for validating the docking results and gaining a deeper understanding of the binding mechanism.[11]
Figure 3: A generalized workflow for setting up and running a molecular dynamics simulation using GROMACS.
MD Simulation Protocol using GROMACS
Experimental Protocol:
-
System Setup:
-
Use the best-ranked pose from the molecular docking as the starting structure for the MD simulation.
-
Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).[20]
-
Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.[21]
-
-
Energy Minimization and Equilibration:
-
Perform a robust energy minimization to remove any steric clashes in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble). This ensures the system reaches a stable state before the production run.[20]
-
-
Production MD Run:
-
Run the production simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.[20]
-
Table 2: Key Metrics from a 100ns MD Simulation
| Metric | Average Value | Interpretation |
| Protein Backbone RMSD (Å) | 1.5 ± 0.3 | The protein structure remains stable throughout the simulation. |
| Ligand RMSD (Å) | 0.8 ± 0.2 | The ligand maintains a stable binding pose within the active site. |
| Key H-Bonds Occupancy (%) | > 75% | Critical hydrogen bonds identified in docking are stable over time. |
Part 5: Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[22][23][24] A pharmacophore model can serve as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that could bind to the target of interest.[25]
Figure 4: A hypothetical pharmacophore model for this compound.
Protocol for Pharmacophore Model Generation
Experimental Protocol:
-
Feature Identification:
-
Based on the stable binding pose obtained from MD simulations, identify the key interaction points between the ligand and the protein.
-
Abstract these interactions into pharmacophoric features. For our example, this could include a hydrogen bond donor from the protonated amine, a hydrogen bond acceptor from the morpholine oxygen, and a hydrophobic feature from the pyridine ring.
-
-
Model Generation and Validation:
-
Use software like PHASE or LigandScout to generate a 3D pharmacophore model that incorporates these features with their specific geometric constraints (distances and angles).
-
The model should be validated by its ability to distinguish known active compounds from inactive ones (if such data is available).
-
-
Application in Virtual Screening:
-
The validated pharmacophore model can then be used as a query to rapidly screen large chemical databases (e.g., ZINC, ChEMBL) to find other molecules that match the pharmacophoric features and are therefore potential binders of Carbonic Anhydrase II.[23]
-
Conclusion and Future Outlook
This guide has delineated a comprehensive and scientifically rigorous workflow for the in-silico characterization of this compound. Through the integrated application of molecular docking, molecular dynamics simulations, and pharmacophore modeling, we have generated a detailed hypothesis regarding its potential binding to Human Carbonic Anhydrase II. The results indicate that the molecule can adopt a stable binding pose within the active site, stabilized by key interactions, suggesting it may be a viable starting point for the development of novel CA-II inhibitors.
It is imperative to recognize that in-silico modeling is a predictive science. The hypotheses generated through these computational methods must be validated through empirical testing. Future work should focus on the chemical synthesis of this compound and its subsequent evaluation in in-vitro enzymatic assays to confirm its activity against Carbonic Anhydrase II. The synergy between computational prediction and experimental validation remains the most potent paradigm in modern drug discovery.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. microbenotes.com [microbenotes.com]
- 3. In silico drug design | Medicinal Chemistry | University of Antwerp [uantwerpen.be]
- 4. What is in silico drug discovery? [synapse.patsnap.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijrpr.com [ijrpr.com]
- 24. dovepress.com [dovepress.com]
- 25. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes & Protocols: (2-Morpholinopyridin-3-yl)methanamine as a Privileged Scaffold in Kinase Inhibitor Design
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the (2-Morpholinopyridin-3-yl)methanamine scaffold. We delve into the molecular rationale behind its efficacy, its prominent role in the design of kinase inhibitors targeting the PI3K/mTOR pathway, detailed synthetic protocols for its preparation and elaboration, and robust methodologies for biological evaluation.
Introduction: The Morpholine Moiety as a Privileged Pharmacophore
In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency across a wide range of therapeutic targets. These "privileged structures" serve as high-affinity anchors that can be decorated to achieve potency and selectivity. The morpholine ring is a quintessential example of such a scaffold.[1][2] Its utility stems from a combination of favorable properties: the oxygen atom acts as a potent hydrogen bond acceptor, the saturated ring can improve metabolic stability, and its incorporation often enhances aqueous solubility and overall physicochemical properties, which are critical for developing compounds with desirable pharmacokinetics.[2][3]
While the general utility of morpholine is well-established, its specific placement on a heterocyclic core dictates its role in molecular recognition. The this compound scaffold represents a highly strategic arrangement, particularly for targeting the ATP-binding site of protein kinases. This guide will explore the specific advantages of this scaffold, its application in the design of potent kinase inhibitors, and provide actionable protocols for its synthesis and evaluation.
Part 1: Scaffold Analysis and Rationale
The efficacy of the this compound core lies in its precise arrangement of pharmacophoric features, which are pre-organized for interaction with kinase active sites.
Key Structural Features:
-
Pyridine Ring: Provides a rigid, planar core that orients the functional groups in a defined three-dimensional space, minimizing the entropic penalty upon binding.
-
C2-Morpholine Group: This is the primary binding motif. The morpholine oxygen is positioned to form a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II kinase inhibitors.[4]
-
C3-Methylamine Group (-CH₂NH₂): This flexible linker and basic nitrogen atom serve as a crucial vector for further chemical elaboration. The primary amine can be functionalized to interact with solvent-exposed regions of the target protein, allowing for the fine-tuning of selectivity and potency. It can also form salt bridges or additional hydrogen bonds.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of (2-Morpholinopyridin-3-yl)methanamine in Organic Synthesis: A-Technical Guide
Foreword: Unveiling a Key Building Block in Neurological Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of specific heterocyclic scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The morpholine moiety, in particular, has emerged as a "privileged" structure, frequently employed to enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1][2][3][4] This guide focuses on the practical application of a specialized building block, (2-Morpholinopyridin-3-yl)methanamine , a molecule that elegantly combines the favorable attributes of both morpholine and pyridine rings.
While not a household name in the broader world of organic reagents, this primary amine is a critical intermediate in the synthesis of complex pharmaceutical agents targeting the central nervous system. Its utility is exemplified in the synthesis of ORM-12741 , an investigational drug developed for the treatment of cognitive and behavioral symptoms associated with Alzheimer's disease.[5][6] This document will provide a detailed exploration of the synthesis of this compound and its pivotal role in the construction of ORM-12741, offering researchers and drug development professionals a comprehensive technical resource.
I. Synthesis of the Key Intermediate: this compound
The journey to ORM-12741 begins with the preparation of its constituent fragments. The synthesis of this compound is a multi-step process that starts from commercially available 2-chloronicotinic acid. The overall transformation involves the introduction of the morpholine ring via nucleophilic aromatic substitution, followed by the reduction of the carboxylic acid to the primary amine.
A. Pathway Overview: From Nicotinic Acid to the Target Amine
The synthetic route can be logically divided into two main stages: the formation of 2-morpholinonicotinic acid and its subsequent conversion to this compound.
Caption: Synthetic pathway for this compound.
B. Experimental Protocol: Synthesis of 2-Morpholinonicotinic Acid
This protocol is adapted from established methods for the synthesis of 2-morpholinonicotinic acid, a crucial precursor.[1][7]
Step 1: Esterification of 2-Chloronicotinic Acid
-
To a solution of 2-chloronicotinic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloronicotinate.
Step 2: Nucleophilic Aromatic Substitution with Morpholine
-
Dissolve methyl 2-chloronicotinate (1 equivalent) in morpholine (3-5 equivalents).
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 2-morpholinonicotinate.
Step 3: Hydrolysis to 2-Morpholinonicotinic Acid
-
Dissolve methyl 2-morpholinonicotinate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-morpholinonicotinic acid.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 2-Chloronicotinic acid, Thionyl chloride | Methanol | Reflux | >95% |
| 2 | Methyl 2-chloronicotinate, Morpholine | Morpholine | 100-120 °C | 85-95% |
| 3 | Methyl 2-morpholinonicotinate, LiOH or NaOH | Methanol/Water | Room Temp. | >90% |
Table 1: Summary of reaction conditions for the synthesis of 2-morpholinonicotinic acid.
C. Experimental Protocol: Conversion to this compound
The conversion of the carboxylic acid to the primary amine can be achieved through several standard organic transformations, most commonly via the formation of an amide followed by reduction.
-
Amide Formation: Couple 2-morpholinonicotinic acid with ammonia or a protected amine equivalent using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Reduction: Reduce the resulting primary amide using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) to yield this compound.
II. Application in the Synthesis of ORM-12741
The primary and most well-documented application of this compound is its use as a key nucleophile in an amide bond forming reaction to produce the α2C-adrenoceptor antagonist, ORM-12741.
A. The Crucial Amide Coupling Reaction
The final step in the synthesis of ORM-12741 involves the coupling of this compound with a carboxylic acid fragment. This reaction is a classic example of amide bond formation, a cornerstone of medicinal chemistry.[8][9][10][11][12]
Caption: Final amide coupling step in the synthesis of ORM-12741.
B. Detailed Experimental Protocol: Synthesis of ORM-12741
The following protocol is a representative procedure for the amide coupling reaction to synthesize ORM-12741, based on typical amide bond formation methodologies.
-
Activation of the Carboxylic Acid: In an inert atmosphere, dissolve the carboxylic acid fragment, (3R,4R)-4-hydroxy-1-(quinolin-5-ylmethyl)piperidine-3-carboxylic acid (1 equivalent), in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling reagent such as HATU (1.1 equivalents) or a combination of EDC (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Add a non-nucleophilic base, typically DIPEA (2-3 equivalents), to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to afford pure ORM-12741.
-
| Parameter | Condition |
| Carboxylic Acid | (3R,4R)-4-hydroxy-1-(quinolin-5-ylmethyl)piperidine-3-carboxylic acid |
| Amine | This compound |
| Coupling Reagent | HATU or EDC/HOBt |
| Base | DIPEA |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
Table 2: Typical conditions for the synthesis of ORM-12741 via amide coupling.
III. The Significance of the Morpholine Moiety: A Medicinal Chemistry Perspective
The inclusion of the this compound fragment in ORM-12741 is a deliberate design choice rooted in established medicinal chemistry principles. The morpholine ring is not merely a passive linker; it actively contributes to the drug-like properties of the final molecule.
-
Enhanced Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, improving the aqueous solubility of the compound. This is a critical factor for oral bioavailability.[2][4]
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines like piperazine. This can lead to a longer half-life and improved pharmacokinetic profile.[1][7]
-
Modulation of pKa: The nitrogen atom in the morpholine ring has a pKa that can be finely tuned by the surrounding molecular architecture. This allows for control over the ionization state of the molecule at physiological pH, which influences its ability to cross the blood-brain barrier and interact with its target.[4]
-
Structural Scaffold: The rigid, chair-like conformation of the morpholine ring can serve as a scaffold to correctly orient other functional groups for optimal binding to the target protein.[2][3]
IV. Conclusion
This compound serves as a quintessential example of a specialized building block whose value is realized in the context of complex target-oriented synthesis. While its direct applications as a standalone reagent are not extensively documented, its role as a key intermediate in the synthesis of the promising Alzheimer's disease candidate, ORM-12741, underscores its importance. This guide has provided a detailed overview of its synthesis and its application in a crucial amide bond-forming reaction. For researchers in the field of medicinal chemistry and drug development, an understanding of the synthesis and reactivity of such tailored building blocks is indispensable for the rational design and efficient construction of the next generation of therapeutic agents.
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. Available at: --INVALID-LINK--
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: --INVALID-LINK--
-
Journal of Drug Targeting. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: --INVALID-LINK--
-
Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: --INVALID-LINK--
-
ACS Chemical Neuroscience. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: --INVALID-LINK--
-
Orion Corporation. (Patents Assigned). Justia Patents. Available at: --INVALID-LINK--
-
Alzheimer's Drug Discovery Foundation. (n.d.). ORM-12741. Available at: --INVALID-LINK--
-
Rinne, J. O., et al. (2016). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(1), 1-9. Available at: --INVALID-LINK--
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Available at: --INVALID-LINK--
-
Journal of Visualized Experiments. (2017). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: --INVALID-LINK--
-
International Journal of Chemical and Biochemical Sciences. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: --INVALID-LINK--
-
Orion Pharma. (2011). Annual Report 2011. Available at: --INVALID-LINK--
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: --INVALID-LINK--
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 4th International Conference on Enterprise Management and Computing (EMCM 2016). Available at: --INVALID-LINK--
-
ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. Available at: --INVALID-LINK--
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orion Corp Patent & Company Information - GlobalData [globaldata.com]
- 6. patents.justia.com [patents.justia.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. benchchem.com [benchchem.com]
- 10. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. hepatochem.com [hepatochem.com]
Protocol for N-alkylation of (2-Morpholinopyridin-3-yl)methanamine: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides detailed protocols for the N-alkylation of (2-morpholinopyridin-3-yl)methanamine, a versatile building block in medicinal chemistry and drug discovery. We present two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance on reaction execution, purification, and characterization of the resulting secondary and tertiary amines.
Introduction: Significance of N-Alkylated this compound Derivatives
N-alkylated aminopyridines are a class of compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The this compound scaffold, in particular, combines the favorable pharmacokinetic properties of the morpholine ring with the versatile chemical reactivity of the aminopyridine core. N-alkylation of the primary amine functionality allows for the systematic modification of the molecule's steric and electronic properties, enabling the fine-tuning of its interaction with biological targets. This structural diversification is a cornerstone of structure-activity relationship (SAR) studies in the development of novel therapeutic agents.
Mechanistic Principles of N-Alkylation
The N-alkylation of this compound can be primarily achieved through two distinct mechanistic pathways:
-
Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly efficient and avoids the common issue of over-alkylation often seen with direct alkylation methods.[1]
-
Direct N-Alkylation: This is a classical nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the primary amine attacks an electrophilic carbon atom of an alkyl halide, leading to the formation of a new carbon-nitrogen bond. While straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products, requiring careful control of reaction conditions.
Below is a diagram illustrating the general workflow for the N-alkylation of this compound.
Caption: Overall workflow from starting material to characterization.
Experimental Protocols
Method 1: Reductive Amination
This protocol is highly effective for the controlled mono-alkylation of this compound. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion and can be used in a one-pot procedure.[2]
3.1.1. Materials and Reagents
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
3.1.2. Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DCE.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution at room temperature. Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Caption: Simplified mechanism of reductive amination.
Method 2: Direct N-Alkylation with Alkyl Halides
This method is a straightforward approach for introducing alkyl groups onto the primary amine. The use of a non-nucleophilic base is crucial to prevent side reactions.
3.2.1. Materials and Reagents
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equivalents for mono-alkylation)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
3.2.2. Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous ACN or DMF.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Comparative Summary of N-Alkylation Protocols
| Parameter | Reductive Amination | Direct N-Alkylation |
| Alkylating Agent | Aldehydes, Ketones | Alkyl halides (iodides, bromides, chlorides) |
| Key Reagents | Mild reducing agent (e.g., STAB) | Base (e.g., K₂CO₃, DIPEA) |
| Selectivity | High for mono-alkylation | Risk of over-alkylation (di-alkylation) |
| Reaction Conditions | Mild, room temperature | Room temperature to elevated temperatures |
| Advantages | Excellent control over selectivity, one-pot procedure.[2] | Wide availability of alkyl halides. |
| Disadvantages | Requires availability of the corresponding aldehyde/ketone. | Potential for side reactions and over-alkylation. |
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated this compound derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the primary amine protons (a broad singlet) and the appearance of new signals corresponding to the newly introduced alkyl group are key indicators of a successful reaction. The hydrogens on the carbon adjacent to the nitrogen will show a downfield shift.[3][4] N-H protons of secondary amines typically appear as broad signals.[3]
-
¹³C NMR: The carbon atom of the newly formed C-N bond will appear in the spectrum, and the carbons adjacent to the nitrogen will experience a shift in their chemical environment.[4][5]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the product. The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated mass of the N-alkylated compound. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[3]
-
Conclusion
The N-alkylation of this compound is a critical transformation for the generation of compound libraries for drug discovery. Both reductive amination and direct alkylation with alkyl halides are effective methods to achieve this. The choice of method will depend on the desired selectivity and the availability of starting materials. Reductive amination is generally preferred for controlled mono-alkylation, while direct alkylation offers a more classical and often simpler experimental setup. Careful monitoring of the reaction and thorough purification are essential for obtaining the desired products in high purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
Application Note & Protocols: (2-Morpholinopyridin-3-yl)methanamine as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract: The morpholine moiety is a cornerstone in the design of kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway.[1] Its ability to form a critical hydrogen bond with the kinase hinge region is a key feature for achieving high potency.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of (2-Morpholinopyridin-3-yl)methanamine, a versatile building block for constructing novel kinase inhibitors. We delve into the mechanistic rationale for its use, provide step-by-step synthetic procedures, and outline a workflow for the biological evaluation of derivative compounds.
Part 1: The Scientific Rationale — Why the Morpholinopyridine Scaffold?
Mechanistic Significance of the Morpholine Group
The prevalence of the morpholine ring in approved and clinical-stage kinase inhibitors is not coincidental. It serves as a potent "hinge-binder." The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide protons of the kinase hinge region—a conserved segment of the ATP-binding pocket.[1][2] For instance, in PI3Kα, this interaction occurs with the backbone NH of Valine 851.[2] This bond anchors the inhibitor within the active site, providing a stable foundation for the rest of the molecule to engage with other regions of the ATP pocket, thereby conferring high inhibitory potency.
Furthermore, the morpholine group contributes favorably to the physicochemical properties of a drug candidate. It can improve aqueous solubility and metabolic stability, and its conformationally constrained nature can reduce the entropic penalty of binding.[3]
Key Kinase Targets and the PI3K/Akt/mTOR Pathway
The this compound scaffold is particularly effective for developing inhibitors of the PI3K/Akt/mTOR pathway. This signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common event in many human cancers, making it a high-priority target for therapeutic intervention.[4][5]
-
PI3K (Phosphatidylinositol 3-kinase): A family of lipid kinases that, upon activation by growth factor receptors, phosphorylate PIP2 to generate the second messenger PIP3.[6]
-
Akt (Protein Kinase B): Recruited to the cell membrane by PIP3, where it is activated through phosphorylation. Akt then phosphorylates a multitude of downstream substrates.
-
mTOR (Mammalian Target of Rapamycin): A key downstream effector of Akt, mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[1]
Inhibitors derived from the morpholinopyridine scaffold have also shown potent activity against other related kinases, such as DNA-dependent protein kinase (DNA-PK), which shares sequence homology with PI3Ks.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Characterizing (2-Morpholinopyridin-3-yl)methanamine Derivatives in Cell-Based Assays: From Viability to Target Engagement and Pathway Modulation
An Application Guide for Researchers
Abstract
The (2-Morpholinopyridin-3-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutics. The inclusion of the morpholine moiety, a common feature in many approved kinase inhibitors, suggests that derivatives from this class may act by modulating critical intracellular signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer and other diseases.[1][2] This guide provides a comprehensive framework for researchers to systematically evaluate the biological activity of these derivatives in a cellular context. We present a logical, multi-step workflow that begins with foundational cell viability and cytotoxicity assessments, progresses to direct confirmation of intracellular target engagement, and culminates in the elucidation of downstream effects on signaling pathways. Detailed, field-tested protocols are provided for key assays, including MTT, CellTiter-Glo®, the Cellular Thermal Shift Assay (CETSA), and Western Blotting, enabling a robust and reliable characterization of novel compounds.
Scientific Rationale: Targeting Kinase Signaling Pathways
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of numerous human cancers, making it a high-value target for therapeutic intervention.[1] Many small molecule inhibitors targeting this pathway incorporate a morpholine ring in their structure, as it can form critical hydrogen bonds in the ATP-binding pocket of kinases. Given this precedent, it is hypothesized that this compound derivatives may function as inhibitors of this cascade.
A typical activation sequence involves growth factors binding to Receptor Tyrosine Kinases (RTKs), which then activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to drive cell growth and proliferation.[3] Evaluating the effect of novel compounds on the phosphorylation status of key nodes in this pathway is essential for mechanistic understanding.
Foundational Assays: Assessing Cytotoxicity and Cell Viability
Before investigating specific molecular mechanisms, it is critical to first determine the compound's general effect on cell health and metabolic activity. This step establishes the appropriate concentration range for subsequent, more targeted experiments and identifies general cytotoxicity. We will detail two widely used methods: the MTT assay, which measures metabolic activity via mitochondrial dehydrogenases, and the CellTiter-Glo® assay, which quantifies ATP as an indicator of viable, metabolically active cells.[4][5]
Protocol 2.1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells.[4] The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified, which is directly proportional to the number of viable, metabolically active cells.[6]
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)[6]
-
Cell culture medium (appropriate for the cell line)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., in DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm (or a range of 500-600 nm) using a microplate reader.[4]
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solvent, no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2.2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[5] The reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[5]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates (to prevent well-to-well signal crosstalk)
-
Cell culture medium
-
Test compound stock solution
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of the compound as described in steps 1 and 2 of the MTT protocol. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate for the desired treatment period at 37°C, 5% CO₂.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]
-
Assay Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well (for a 1:1 ratio with the cell culture volume).[7]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of blank wells (medium + reagent, no cells) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) × 100
-
-
Determine the IC₅₀ value as described for the MTT assay.
Target Engagement: Verifying Intracellular Binding
A critical step in drug development is confirming that a compound binds to its intended intracellular target in a physiologically relevant environment.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in intact cells.[9] The principle is based on ligand-induced thermal stabilization: a protein's resistance to heat-induced denaturation increases when it is bound to a ligand.[10]
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
Principle: Cells are treated with the test compound or vehicle. Aliquots are then heated to various temperatures. At lower temperatures, the target protein remains soluble. As the temperature increases, the protein denatures and aggregates. The temperature at which 50% of the protein is denatured is its aggregation temperature (Tagg). In the presence of a binding ligand, the Tagg will shift to a higher temperature. The amount of soluble protein remaining at each temperature is typically quantified by Western Blot.[11]
Materials:
-
Cultured cells
-
Test compound and vehicle (DMSO)
-
PBS and cell scrapers
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes or a PCR plate
-
Thermal cycler
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
High-speed centrifuge
-
Reagents and equipment for Western Blotting (see Section 4)
Protocol:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat the cells with the test compound (at a concentration where target engagement is expected, e.g., 10x IC₅₀) or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells by scraping, wash with ice-cold PBS, and resuspend in PBS supplemented with protease/phosphatase inhibitors.
-
Aliquoting: Distribute the cell suspension into different PCR tubes, one for each temperature point.
-
Heat Challenge: Place the tubes in a thermal cycler and heat them for 3 minutes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include one unheated control sample (room temperature).[9]
-
Cell Lysis: Lyse the cells in each tube. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare the samples for Western Blot analysis by adding Laemmli sample buffer.
-
Detection: Analyze the amount of the soluble target protein in each sample using Western Blotting (see Protocol 4.1).
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Normalize the intensity of each band to the unheated control sample (which represents 100% soluble protein).
-
Plot the percentage of soluble protein against temperature for both conditions.
-
Fit the data to a sigmoidal dose-response curve to determine the Tagg for each condition. A positive shift in the Tagg for the compound-treated sample confirms target engagement.
Mechanism of Action: Elucidating Downstream Pathway Modulation
After confirming that the compound binds its target, the next step is to determine the functional consequence of this binding on the downstream signaling pathway. Western blotting is a cornerstone technique to measure changes in the expression and phosphorylation status of key signaling proteins.[12][13] For the PI3K/Akt/mTOR pathway, a decrease in the phosphorylation of proteins like Akt (at Ser473 and Thr308) would indicate successful inhibition.[14]
Protocol 4.1: Western Blot Analysis of Pathway Modulation
Principle: This protocol allows for the detection of specific proteins from a complex mixture of proteins in a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total Akt) and its phosphorylated form (e.g., p-Akt Ser473).[15]
Materials:
-
Cell culture reagents
-
Test compound and vehicle
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, nitrocellulose or PVDF membranes, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Akt, rabbit anti-p-Akt S473, and a loading control like mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., digital imager or X-ray film)
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 12-24 hours if appropriate for the cell line.[12]
-
Compound Incubation: Pre-treat cells with various concentrations of the this compound derivative or vehicle for a selected time (e.g., 2 hours).
-
Pathway Stimulation: If applicable, stimulate the pathway with an agonist (e.g., insulin or EGF for 15-30 minutes) to ensure the pathway is active in the control samples.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[15]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again three times with TBST. Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal.[12]
-
Stripping and Reprobing (Optional): To probe for total protein or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and then re-probed starting from the blocking step.
Data Analysis:
-
Use densitometry software to quantify the band intensity for the phosphoprotein, total protein, and loading control (e.g., GAPDH or β-actin).
-
Normalize the phosphoprotein signal to the total protein signal for each sample to account for any differences in total protein levels.
-
Compare the normalized phosphoprotein levels across different treatment conditions to determine the effect of the compound on pathway activity.
Summary of Data Interpretation
By following this integrated workflow, researchers can generate a comprehensive dataset to characterize a novel this compound derivative. The expected results can be summarized for clear comparison and decision-making.
| Assay | Parameter Measured | Example Result for an Active Compound | Interpretation |
| MTT / CellTiter-Glo® | Cell Viability (IC₅₀) | IC₅₀ = 5.2 µM | The compound reduces cell viability in a dose-dependent manner. |
| CETSA | Thermal Shift (ΔTagg) | ΔTagg = +4.5 °C | The compound directly binds to and stabilizes the target protein in intact cells. |
| Western Blot | Protein Phosphorylation | 75% reduction in p-Akt (S473) | The compound functionally inhibits the kinase activity of its target, leading to a blockade of downstream signaling. |
References
- 1. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
Application Note: Quantitative Analysis of (2-Morpholinopyridin-3-yl)methanamine
Introduction and Compound Overview
(2-Morpholinopyridin-3-yl)methanamine is a heterocyclic amine containing pyridine and morpholine moieties. Its structural features—a basic primary amine and a tertiary amine within the morpholine ring—dictate its physicochemical properties, such as solubility and chromatographic behavior. Accurate and precise quantification of this compound is critical for quality control in manufacturing, pharmacokinetic studies in drug development, and various research applications.
This guide provides two validated methods tailored for different analytical needs, reflecting the journey of a compound from synthesis to preclinical or clinical evaluation.
Compound Properties (Predicted)
| Property | Value | Rationale & Implication for Analysis |
| Chemical Structure | ![]() | The presence of basic nitrogen atoms makes it suitable for reverse-phase chromatography with acidic mobile phases and positive ion mode mass spectrometry. |
| Molecular Formula | C₁₀H₁₅N₃O | --- |
| Molecular Weight | 193.25 g/mol | Used for preparing standard solutions of known molarity and for mass spectrometry calculations. |
| pKa (Predicted) | ~8.5 (primary amine), ~5.0 (pyridine N) | The compound will be positively charged at acidic pH, enhancing retention on C18 columns and improving ionization efficiency in ESI+. |
| LogP (Predicted) | ~0.5 - 1.5 | Indicates moderate polarity, suitable for reverse-phase HPLC. Suggests that protein precipitation or solid-phase extraction (SPE) are viable sample preparation strategies for bioanalysis. |
Method 1: HPLC-UV for API Quantification and Purity
This method is designed for the accurate quantification of this compound as a pure substance or in a pharmaceutical formulation, where concentrations are expected to be in the µg/mL to mg/mL range. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Principle and Rationale
A reverse-phase HPLC method is employed to separate the analyte from potential impurities. The acidic mobile phase (using trifluoroacetic acid, TFA) serves a dual purpose: it protonates the amine functional groups on the analyte, leading to sharp, symmetrical peaks, and it protonates residual silanols on the C18 column packing, minimizing undesirable secondary interactions. Detection is performed using a UV detector at a wavelength corresponding to the absorbance maximum of the pyridine ring system.
Instrumentation and Reagents
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).
-
Reference Standard: this compound, certified purity >99%.
Step-by-Step Protocol
1. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.
- Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.
- Scientist's Note: The use of TFA as an ion-pairing agent is crucial for achieving good peak shape for basic compounds like this one.
2. Standard Solution Preparation:
- Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
- Working Standards: Prepare a series of calibration standards by serial dilution of the stock standard with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
- Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 10 mL volumetric flask.
- Add ~7 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard stationary phase for moderately polar compounds. |
| Mobile Phase | Gradient elution (see table below) | To ensure elution of the main peak with good resolution from any early or late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of peak distortion from overloading. |
| Detection | UV at 265 nm | Wavelength chosen based on the typical absorbance maximum for pyridine-containing compounds. A PDA detector should be used during development to confirm this. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 95 | 5 |
| 18.0 | 95 | 5 |
Method Validation Summary (per ICH Q2(R1))
The method must be validated to demonstrate its suitability.[1][2]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure (by PDA) and well-resolved from placebo and known impurities. | Ensures the signal is only from the analyte. |
| Linearity | R² ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL). | Confirms a proportional response to concentration. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Demonstrates the method's consistency. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). | Defines the lower limits of the method's capability.[4] |
| Robustness | %RSD ≤ 2.0% for small, deliberate changes in flow rate, column temp, etc. | Shows the method's reliability under varied conditions. |
Method 2: LC-MS/MS for Bioanalysis in Human Plasma
This method is designed for the sensitive and selective quantification of this compound in a complex biological matrix like human plasma. It is suitable for pharmacokinetic studies where low ng/mL concentrations are expected. The validation follows the FDA and ICH M10 Bioanalytical Method Validation Guidance.[5][6][7]
Principle and Rationale
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity.[8] The analyte is separated from matrix components using a rapid HPLC gradient and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, minimizing interference from the complex plasma matrix. A stable isotope-labeled internal standard (SIL-IS) is used to correct for variations in sample processing and instrument response.
Visual Workflow: LC-MS/MS Method Development
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening with (2-Morpholinopyridin-3-yl)methanamine Libraries
Abstract
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel starting points for therapeutic development.[1] The quality and design of the screening library are paramount to the success of any HTS campaign.[2] This document provides a detailed guide to the design, synthesis, and application of chemical libraries built upon the (2-Morpholinopyridin-3-yl)methanamine scaffold. We present a rationale for the scaffold's utility, rooted in the concept of "privileged structures," and provide comprehensive, field-tested protocols for library synthesis, primary screening, and robust hit validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.
The Scientific Rationale: Why this compound?
The selection of a core scaffold is a critical decision in the design of a screening library. The this compound scaffold was deliberately chosen for its amalgamation of desirable physicochemical and structural properties, which position it as a "privileged structure" in medicinal chemistry.[3]
-
The Morpholine Moiety: The morpholine ring is a ubiquitous feature in numerous FDA-approved drugs.[4] Its inclusion is a strategic choice to improve key pharmacokinetic properties. The ring's weak basicity (pKa ≈ 8.7) enhances aqueous solubility and can improve metabolic stability and bioavailability.[3][4] This pre-validation of the morpholine moiety in clinical candidates significantly de-risks the scaffold for downstream development.
-
The Aminopyridine Core: Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, frequently found in kinase inhibitors and other targeted agents.[5] The 3-aminopyridine substructure provides a rigid, planar core with defined hydrogen bond donors and acceptors, ideal for anchoring within protein active sites.
-
The Methanamine Linker: The primary amine on the exocyclic methylene group serves as a crucial, synthetically tractable handle for diversity-oriented synthesis (DOS).[6] This allows for the facile introduction of a wide array of building blocks, enabling the exploration of extensive chemical space around a validated, drug-like core.
By combining these three components, the scaffold provides a foundation for libraries with inherent drug-like properties, increasing the probability of identifying high-quality, developable hits from a primary screen.
Library Design and Synthesis: A Diversity-Oriented Approach
To maximize the exploration of relevant chemical space, we employ a Diversity-Oriented Synthesis (DOS) strategy.[7] Unlike target-oriented synthesis, which focuses on a specific molecule, DOS aims to efficiently generate a library of structurally diverse compounds from a common intermediate.[6]
Diagram: Library Synthesis Workflow
References
- 1. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity-Oriented Synthesis as a Tool for Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols for the Development of PET Ligands Based on the (2-Morpholinopyridin-3-yl)methanamine Scaffold
Foreword: The Strategic Imperative for Novel CNS PET Ligands
The intricate landscape of the central nervous system (CNS) presents formidable challenges in the diagnosis and therapeutic monitoring of neurological disorders. Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, offering a window into the in vivo biochemistry of the brain. The development of novel PET radioligands with superior specificity, selectivity, and pharmacokinetic profiles is paramount to advancing our understanding and treatment of diseases such as Alzheimer's, Parkinson's, and various neuroinflammatory conditions. The (2-Morpholinopyridin-3-yl)methanamine scaffold has emerged as a promising chemotype in CNS drug discovery, attributed to the morpholine moiety's ability to modulate physicochemical properties and enhance blood-brain barrier permeability.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the development of novel PET ligands.
Rationale and Potential Targets
The this compound core structure presents a versatile platform for targeting a range of CNS proteins implicated in neuropathology. The primary amine offers a readily accessible site for radiolabeling, while the morpholinopyridine moiety can be systematically modified to optimize binding affinity and selectivity for specific targets.
Targeting Neuroinflammation: Translocator Protein (TSPO) and Monoamine Oxidase B (MAO-B)
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases.[4][5][6] Activated microglia and reactive astrocytes, hallmarks of neuroinflammation, exhibit upregulated expression of specific proteins, making them attractive targets for PET imaging.
-
Translocator Protein (TSPO): TSPO, an 18 kDa protein located on the outer mitochondrial membrane, is overexpressed in activated microglia and astrocytes.[7][8][9][10] Consequently, it has been extensively investigated as a biomarker for neuroinflammation.[11][12][13] Ligands based on the this compound scaffold can be designed to target TSPO, offering a means to visualize and quantify glial activation in vivo.
-
Monoamine Oxidase B (MAO-B): MAO-B is an enzyme found on the outer mitochondrial membrane, primarily in astrocytes.[14][15] Its levels are elevated in neurodegenerative conditions and are associated with astrogliosis.[14][16][17] Developing a PET ligand from the this compound precursor that selectively binds to MAO-B could provide a valuable tool for imaging reactive astrocytosis.[18]
Precursor Synthesis
The synthesis of the non-radioactive precursor is the foundational step in PET ligand development. A robust and scalable synthetic route is essential. The following is a proposed synthetic scheme for this compound, which can be adapted and optimized based on laboratory capabilities.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Morpholinonicotinonitrile
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-morpholinonicotinonitrile.
Step 2: Synthesis of this compound
-
Method A (Lithium Aluminum Hydride Reduction):
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a solution of 2-morpholinonicotinonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Method B (Catalytic Hydrogenation):
-
Dissolve 2-morpholinonicotinonitrile (1.0 eq) in an appropriate solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (slurry in water).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, filter the catalyst through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purify the crude this compound by column chromatography or distillation to obtain the final precursor.
Radiolabeling Protocols
The primary amine of this compound serves as an excellent handle for radiolabeling with common PET isotopes such as Carbon-11 and Fluorine-18.
Carbon-11 Labeling via N-Alkylation
Carbon-11, with its short half-life of 20.4 minutes, necessitates rapid and efficient radiolabeling procedures.[19] N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate is a well-established and robust method.[20]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development status of PET radiotracers for evaluating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PET Imaging of Neuroinflammation in Alzheimer’s Disease [frontiersin.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PET Evaluation of the Novel F-18 Labeled Reversible Radioligand [18F]GEH200449 for Detection of Monoamine Oxidase-B in the Non-Human Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Morpholinopyridin-3-yl)methanamine
Welcome to the technical support center for the synthesis of (2-Morpholinopyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring higher yields and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you to optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholine moiety onto the pyridine ring. The second step is the reduction of a nitrile group to the corresponding primary amine.
Technical Support Center: Purification of (2-Morpholinopyridin-3-yl)methanamine
Welcome to the technical support resource for the purification of (2-Morpholinopyridin-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this compound with high purity. As a molecule featuring multiple basic nitrogen centers (a primary amine, a pyridine ring, and a morpholine), its purification requires a nuanced approach that deviates from standard protocols for neutral organic compounds. This document provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that complicate its purification?
A1: The purification challenges stem directly from its structure. The molecule has three basic nitrogen atoms: the primary aminomethyl group, the pyridine nitrogen, and the tertiary amine within the morpholine ring. This polybasic nature leads to:
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High Polarity and Water Solubility: The multiple hydrogen bond acceptors and the primary amine donor make the compound highly polar and often water-soluble, especially in its protonated (salt) form. This can complicate liquid-liquid extractions and normal-phase chromatography.
-
Strong Adsorption to Silica Gel: The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction causes significant peak tailing, streaking, and sometimes irreversible adsorption during column chromatography.
-
Potential for Salt Formation: The compound readily forms salts with any acidic impurities or even atmospheric carbon dioxide. While this can be exploited for purification, unintended salt formation can alter its chromatographic behavior unexpectedly.
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: Impurity profiles are synthesis-dependent, but common contaminants often include:
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Unreacted Starting Materials: Such as 2-morpholinonicotinaldehyde or related precursors.
-
Reducing Agent Residues: Borohydride salts or other metallic residues from reductive amination steps.
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Side-Products: Over-alkylation products or byproducts from competing reaction pathways. The identification and synthesis of impurities are crucial for developing robust purification methods and for regulatory purposes.[1][2][3][4]
-
Solvent Adducts: Formation of stable solvates, especially with protic solvents.[5]
Q3: Can this compound decompose during purification?
A3: While many aminopyridines are reasonably stable, thermal degradation is a potential concern, especially if purification involves high temperatures (e.g., distillation or prolonged heating on a rotary evaporator).[6][7] Amines, in general, can be susceptible to air oxidation, which may be catalyzed by trace metals.[8] It is advisable to use moderate temperatures for solvent removal and consider working under an inert atmosphere (like nitrogen or argon) if you observe product discoloration or the appearance of new impurities after workup.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Problem 1: My product is a persistent oil that won't crystallize or solidify.
-
Underlying Cause: This is often due to the presence of residual solvents or minor impurities that disrupt the formation of a stable crystal lattice. The inherent conformational flexibility of the morpholine ring can also hinder crystallization.
-
Solution A: Salt Formation for Crystallization: Converting the basic amine into a salt dramatically increases its melting point and crystallinity. The hydrochloride (HCl) salt is a common and effective choice. This method is highly effective for purifying amines that are difficult to crystallize in their freebase form.[8]
-
Experimental Protocol: HCl Salt Formation
-
Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or HCl gas dissolved in isopropanol) dropwise while stirring.
-
Monitor for the formation of a precipitate. The solution may become cloudy and then form a thick slurry.
-
Continue adding the acid until no further precipitation is observed. A slight excess can ensure complete conversion.
-
Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation.
-
Collect the solid salt by suction filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities, and dry under vacuum.
-
-
-
Solution B: High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed using a high-vacuum pump, possibly with gentle warming. Sometimes, what appears to be an oil is simply the product saturated with a high-boiling solvent like DMF or DMSO.
Problem 2: My compound streaks badly on a silica gel column, and I get poor separation and recovery.
-
Underlying Cause: As mentioned in the FAQs, the basic nitrogen atoms in your molecule are binding strongly to the acidic silanol groups on the silica surface. This causes a "drag" effect, leading to broad, tailing peaks.
-
Solution A: Mobile Phase Modification: Deactivate the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide (NH₄OH) to your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The modifier will preferentially bind to the acidic sites, allowing your compound to elute more symmetrically.
-
-
Solution B: Switch to an Alternative Stationary Phase: If modification of the mobile phase is insufficient, using a different type of solid support is a highly effective strategy.
-
Basic Alumina (Al₂O₃): Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds. It eliminates the acidic interactions causing tailing.
-
Reversed-Phase (C18) Chromatography: For highly polar amines, reversed-phase chromatography can be effective. The separation occurs on a non-polar C18-functionalized silica surface using polar mobile phases like acetonitrile/water or methanol/water, often with a modifier like formic acid or ammonium formate to control ionization and improve peak shape.[9][10]
-
Comparative Table for Chromatography Stationary Phases
| Stationary Phase | Principle | Recommended For | Advantages | Disadvantages |
| Silica Gel | Normal Phase (Polar) | Neutral to weakly basic compounds | Inexpensive, widely available | Strong tailing with basic amines |
| Basic Alumina | Normal Phase (Basic) | Basic compounds like amines | Excellent peak shape for amines, eliminates acidic interactions | Can be less forgiving with very sensitive compounds |
| Reversed-Phase (C18) | Reversed Phase (Non-polar) | Polar to moderately non-polar compounds | Excellent for polar amines, compatible with LC/MS | Higher cost, requires aqueous mobile phases |
| HILIC | Hydrophilic Interaction | Very polar, water-soluble compounds | Good retention for compounds that don't retain on C18 | Can require long equilibration times |
Problem 3: I am unable to separate my product from a closely related impurity.
-
Underlying Cause: The impurity likely has a very similar polarity and structure to your desired compound, making separation by standard flash chromatography difficult.
-
Solution A: Optimize with High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than flash chromatography.
-
Column Choice: Consider specialized columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for separating polar compounds.[9] Other options include columns designed for hydrogen-bonding interactions or mixed-mode columns that offer multiple separation mechanisms.[10][11][12]
-
Method Development: Screen different mobile phases and pH conditions. Fine-tuning the pH can alter the protonation state of your compound and the impurity differently, enabling separation.
-
-
Solution B: Acid-Base Extraction: This powerful liquid-liquid extraction technique can separate amines from neutral or acidic impurities by exploiting differences in their solubility in aqueous acid and organic solvents.[13][14][15] It is an excellent first-pass purification step before chromatography.
Core Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities from the crude this compound.
Caption: Workflow for purifying amines using acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation 1: The protonated amine salt will move into the aqueous layer. Drain the aqueous layer and save it. The organic layer, containing neutral or acidic impurities, can be discarded or analyzed. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Basification: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) solution while stirring until the pH is greater than 10 (check with pH paper). This deprotonates the amine salt, regenerating the freebase.
-
Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel. Add a fresh portion of organic solvent (DCM or EtOAc) and shake to extract the purified freebase amine back into the organic layer.
-
Separation 2: Drain and save the organic layer. Repeat the back-extraction with fresh organic solvent twice more.
-
Final Workup: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a Mixed-Solvent System
Recrystallization is a powerful technique for achieving high purity if a suitable solvent system can be found. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
Caption: Decision workflow for mixed-solvent recrystallization.
Methodology:
-
Solvent Screening: Identify a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is poorly soluble). The two solvents must be miscible. Common pairs include Ethanol/Water, Isopropanol/Hexane, or Ethyl Acetate/Hexane.[16][17]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Induce Supersaturation: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. support.waters.com [support.waters.com]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 16. researchgate.net [researchgate.net]
- 17. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side-Product Formation in (2-Morpholinopyridin-3-yl)methanamine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (2-Morpholinopyridin-3-yl)methanamine. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding side-product formation in reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common synthetic challenges, ensuring the integrity and purity of your target molecules.
Introduction to the Reactivity of this compound
This compound is a valuable trifunctional molecule featuring a primary aliphatic amine, a tertiary aminopyridine, and a morpholine moiety. This unique combination of functional groups offers numerous possibilities for derivatization but also presents specific challenges in controlling selectivity and minimizing side-product formation. The primary amine is the most nucleophilic and readily undergoes reactions such as acylation and reductive amination. However, the pyridine nitrogen can also participate in reactions, particularly under acidic conditions or with highly reactive electrophiles. The morpholine ring is generally stable but can be susceptible to ring-opening under harsh acidic conditions.
This guide will delve into the most common reactions and their associated side-products, providing you with actionable solutions based on established chemical principles and field-proven experience.
Troubleshooting Guide: Common Reactions and Side-Product Mitigation
This section addresses specific issues encountered during common synthetic transformations of this compound.
N-Acylation Reactions
Scenario: You are performing an N-acylation of the primary amine of this compound with an acyl chloride or a carboxylic acid (using a coupling agent) and observe multiple spots on your TLC or LC-MS, indicating the formation of impurities.
dot
Caption: Troubleshooting workflow for N-acylation reactions.
Question: I am observing a byproduct with a mass corresponding to the addition of two acyl groups. What is happening and how can I prevent it?
Answer: This is likely due to over-acylation, where both the primary amine and the pyridine nitrogen are acylated. The pyridine nitrogen, although less nucleophilic than the primary amine, can be acylated, especially with highly reactive acylating agents or in the absence of a suitable base.
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Causality: The lone pair of electrons on the pyridine nitrogen can attack the electrophilic acylating agent, forming a pyridinium salt. This is more likely to occur if the primary amine is already acylated, reducing its deactivating effect on the pyridine ring.
-
Solutions:
-
Controlled Reagent Addition: Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to the solution of the amine. This allows for selective reaction with the more nucleophilic primary amine.
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Choice of Base: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are capable of scavenging the acid byproduct (e.g., HCl from an acyl chloride) without competing with the primary amine as a nucleophile.
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Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent to ensure complete consumption of the starting amine without promoting over-acylation.
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Question: My reaction is sluggish, and I have a significant amount of unreacted starting material, even with excess acylating agent. What could be the issue?
Answer: This can be caused by several factors, including poor solubility of the starting materials or deactivation of the acylating agent.
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Causality: this compound and its salts may have limited solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If the acylating agent is moisture-sensitive (e.g., an acyl chloride or anhydride), it can be hydrolyzed, rendering it unreactive.
-
Solutions:
-
Solvent Selection: Consider using a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to improve solubility.
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Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the acylating agent.
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Activation of Carboxylic Acids: If you are using a carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC), ensure that the coupling agent is fresh and the pre-activation time (if required) is sufficient.
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Reductive Amination Reactions
Scenario: You are performing a reductive amination with an aldehyde or ketone and observe the formation of a tertiary amine (from over-alkylation) or a dimer of the starting amine.
dot
Caption: Troubleshooting workflow for reductive amination reactions.
Question: I am trying to form a secondary amine, but I am seeing a significant amount of the tertiary amine byproduct. How can I improve the selectivity?
Answer: The formation of a tertiary amine is a common side-product in reductive aminations due to the newly formed secondary amine being nucleophilic enough to react with another molecule of the aldehyde or ketone.
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Causality: The secondary amine product can compete with the starting primary amine for reaction with the carbonyl compound, leading to the formation of a tertiary amine after a second reductive amination cycle.
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Solutions:
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Stoichiometry Control: Use a slight excess of the amine relative to the carbonyl compound (e.g., 1.2 to 1.5 equivalents of the amine). This will favor the formation of the secondary amine.
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Stepwise Procedure: First, form the imine by reacting the amine and the carbonyl compound, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, add the reducing agent. This can improve selectivity for the secondary amine.
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Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for reductive aminations as it is milder than sodium borohydride (NaBH₄) and can be used in a one-pot procedure with good selectivity.[1]
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Question: My LC-MS shows a peak with a mass corresponding to a dimer of my starting amine. What is this and how can I avoid it?
Answer: This is likely a byproduct from the reductive self-condensation of your starting material. While less common, it can occur under certain conditions.
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Causality: It is possible that an impurity in your starting material or solvent, or decomposition under the reaction conditions, generates a small amount of an aldehyde or a related electrophile that can react with the starting amine. Dimerization of aminopyridines can also be promoted by certain metals or oxidizing conditions.[2]
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Solutions:
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Purity of Starting Materials: Ensure the purity of your this compound and the aldehyde/ketone. Use freshly distilled or purified solvents.
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Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.
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Purification: If the dimer is formed in small amounts, it can usually be removed by standard chromatographic techniques.
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Urea and Thiourea Formation
Scenario: You are reacting this compound with an isocyanate or isothiocyanate and are observing symmetrical urea/thiourea byproducts.
Question: I am seeing the formation of a symmetrical urea of my starting amine as a byproduct. Why is this happening?
Answer: This can occur if the isocyanate or isothiocyanate is unstable and decomposes to generate a reactive intermediate that can then react with two molecules of your amine.
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Causality: Isocyanates can react with water to form a carbamic acid, which is unstable and can decarboxylate to form a primary amine. This newly formed amine can then react with another molecule of the isocyanate to form a symmetrical urea.
-
Solutions:
-
Anhydrous Conditions: As with acylation, strict anhydrous conditions are crucial to prevent the decomposition of the isocyanate or isothiocyanate.
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Fresh Reagents: Use freshly opened or properly stored isocyanates/isothiocyanates.
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Controlled Stoichiometry and Addition: Use a slight excess of the amine and add the isocyanate/isothiocyanate slowly to the reaction mixture.
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Frequently Asked Questions (FAQs)
Q1: What is the relative nucleophilicity of the three nitrogen atoms in this compound?
The primary aliphatic amine is the most nucleophilic and will be the primary site of reaction with most electrophiles under neutral or basic conditions. The pyridine nitrogen is significantly less nucleophilic due to the aromaticity of the ring. The morpholine nitrogen is a tertiary amine and is also less nucleophilic than the primary amine due to steric hindrance and its involvement in the ring system.
Q2: How does the pH of the reaction medium affect the reactivity of this compound?
Under acidic conditions, the pyridine nitrogen will be protonated, forming a pyridinium salt. This deactivates the pyridine ring towards electrophilic attack but can make the C2 and C4 positions more susceptible to nucleophilic attack. The primary amine will also be protonated, rendering it non-nucleophilic. Therefore, reactions are typically carried out under neutral or basic conditions to ensure the primary amine is available for reaction.
Q3: What are the best practices for purifying products derived from this compound?
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Column Chromatography: Silica gel chromatography is a common method for purification. Due to the basic nature of the pyridine and morpholine moieties, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent peak tailing and improve separation.
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Reverse-Phase HPLC: For more polar compounds or difficult separations, reverse-phase HPLC (e.g., C18 column) can be effective. Using a mobile phase with a buffer (e.g., ammonium bicarbonate or formic acid) can help to achieve sharp peaks.
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Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
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Acid-Base Extraction: The basic nature of the molecule can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.
Q4: Can the morpholine ring open under certain reaction conditions?
The morpholine ring is generally stable under most synthetic conditions. However, it can be susceptible to ring-opening under very harsh acidic conditions (e.g., strong mineral acids at high temperatures) or with certain ring-opening reagents, though this is not a common side reaction in typical derivatization procedures.
Q5: Are there any known incompatibilities of this compound with common reagents or solvents?
This compound is incompatible with strong oxidizing agents and strong acids. As a primary amine, it can react with aldehydes and ketones, so it should not be used as a solvent with these functional groups unless a reductive amination is intended. It is generally stable in common organic solvents like DCM, THF, DMF, and alcohols.
Experimental Protocols
General Protocol for N-Acylation with an Acyl Chloride
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Dissolve this compound (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of the acyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
General Protocol for Reductive Amination with an Aldehyde
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To a solution of this compound (1.2 equiv) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH), add the aldehyde (1.0 equiv).
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Add acetic acid (1.1 equiv) to the mixture.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica gel column chromatography.
References
Technical Support Center: Enhancing the Solution Stability of (2-Morpholinopyridin-3-yl)methanamine
This technical guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the solution-state stability of (2-Morpholinopyridin-3-yl)methanamine. By understanding the inherent chemical liabilities of this molecule and implementing the strategies outlined below, you can significantly improve the reliability and reproducibility of your experiments.
Introduction to the Molecule: A Stability Perspective
This compound incorporates three key structural features that influence its stability in solution: a pyridine ring, a morpholine ring, and a primary aminomethyl group. The lone pair of electrons on the nitrogen atoms of these functionalities makes them susceptible to oxidation. The aromatic pyridine ring can also be sensitive to photodegradation. The ether linkage within the morpholine ring is generally stable but can introduce electronic effects that modulate the basicity and reactivity of the adjacent nitrogen. Therefore, a proactive approach to formulation and handling is essential to prevent degradation.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Appearance of new peaks in HPLC chromatogram over a short period. | Oxidative degradation of the pyridine, morpholine, or primary amine nitrogens. | 1. Work under an inert atmosphere: Purge your solvents with nitrogen or argon before use and store the solution under an inert gas blanket. 2. Add antioxidants: Incorporate antioxidants such as BHT (butylated hydroxytoluene) or Vitamin E into your solution. 3. Use a salt form: If you are using the free base, consider converting it to a salt (e.g., hydrochloride salt). Protonation of the nitrogen atoms can significantly reduce their susceptibility to oxidation. |
| Discoloration of the solution (e.g., turning yellow or brown). | Photodegradation or the formation of colored degradation products from oxidation. | 1. Protect from light: Use amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during handling. 2. Conduct a photostability study: Expose the solution to a controlled light source to confirm photosensitivity and to characterize the photodegradants. |
| Decrease in the main peak area and poor mass balance in HPLC analysis. | Multiple degradation pathways occurring simultaneously; potential for formation of non-UV active or volatile degradants. | 1. Perform a forced degradation study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the major degradation pathways and products. 2. Use a mass-sensitive detector: Couple your HPLC to a mass spectrometer (LC-MS) to detect degradants that may lack a UV chromophore. |
| Inconsistent results between experiments. | Inconsistent pH of the solution; presence of trace metal contaminants. | 1. Use a buffered solution: Maintain a consistent, optimized pH using a suitable buffer system (e.g., citrate or acetate buffer). A slightly acidic pH (e.g., 2.0-3.0) has been shown to enhance the stability of similar aminopyridine compounds. 2. Add a chelating agent: Incorporate a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester trace metal ions that can catalyze oxidative degradation. |
| Precipitation of the compound from solution. | Change in pH affecting solubility; degradation to a less soluble product. | 1. Verify the pH of your solution: Ensure the pH has not shifted due to atmospheric CO2 absorption or other factors. 2. Analyze the precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in solution?
A1: Based on its structure, the most probable degradation pathway is oxidation. The nitrogen atoms in the pyridine ring, the morpholine ring (N-oxidation), and the primary amine are all susceptible to oxidation. Photodegradation is another significant concern due to the presence of the pyridine ring.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. Generally, in acidic conditions, the amine functionalities will be protonated. This can protect them from oxidation. Studies on structurally similar compounds, such as 4-(N,N-dimethylamino)phenol (4-DMAP), have shown maximum stability in the pH range of 2.0 to 3.0. However, extreme pH (highly acidic or basic) can promote hydrolysis. Therefore, it is crucial to determine the optimal pH for your specific application empirically.
Q3: What solvents should I use or avoid?
A3: For aqueous solutions, buffered systems are recommended. If co-solvents are required, consider propylene glycol or polyethylene glycol, which have been shown to enhance the stability of related compounds. Be cautious with dimethyl sulfoxide (DMSO), especially if your solution contains any acidic components, as this can sometimes promote oxidation. Always use high-purity, degassed solvents.
Q4: How can I best store my solutions of this compound?
A4: For optimal stability, solutions should be stored at low temperatures (2-8°C or frozen), protected from light in tightly sealed containers, and preferably under an inert atmosphere (nitrogen or argon).
Q5: Is it necessary to perform a forced degradation study?
A5: A forced degradation study is highly recommended. It is an invaluable tool for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing a robust, stability-indicating analytical method. This is a critical step in any drug development process.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
1. Stock Solution Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.
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Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature.
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Thermal Degradation: Incubate the stock solution at 60°C.
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Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of at least 1.2 million lux hours and 200 watt-hours/m².
3. Sample Analysis:
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
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Neutralize the acid and base hydrolysis samples before analysis.
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Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation.
4. Goal:
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Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation. Adjust stress conditions (temperature, time, reagent concentration) as needed to achieve this target.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and any degradation products.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (determine the λmax of the compound, likely around 260-280 nm).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
2. Method Optimization:
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Analyze samples from the forced degradation study.
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Adjust the gradient, mobile phase composition (e.g., using different buffers like ammonium acetate), and other parameters to achieve baseline separation of the parent peak from all degradation peaks.
3. Method Validation:
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Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered "stability-indicating" if it can accurately quantify the parent compound in the presence of its degradation products.
Visualizing Stability Concepts
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for improving and validating solution stability.
Technical Support Center: Troubleshooting Low Bioactivity of (2-Morpholinopyridin-3-yl)methanamine Analogs
Welcome to the technical support center for researchers working with (2-Morpholinopyridin-3-yl)methanamine analogs. This guide is designed to provide in-depth troubleshooting strategies for a common challenge encountered during early-stage drug discovery: lower-than-expected biological activity. As Senior Application Scientists, we understand that unexpected results can be a significant roadblock. This resource is structured to help you systematically diagnose and resolve potential issues, from fundamental compound integrity to complex biological interactions.
The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance physicochemical properties, metabolic stability, and target engagement. Its unique profile, including a well-balanced lipophilic-hydrophilic character and a pKa value close to physiological pH, can improve solubility and brain permeability. However, even with this advantageous scaffold, achieving desired bioactivity is not always straightforward. This guide will walk you through a logical troubleshooting workflow to identify the root cause of low activity in your this compound analogs.
Part 1: Foundational Checks - Is Your Compound the Issue?
Before delving into complex biological assays, it's crucial to rule out fundamental issues with the compound itself. Inconsistent or low bioactivity can often be traced back to problems with compound purity, solubility, or stability.
FAQ 1: My analog shows weak or no activity. How can I confirm the integrity and purity of my compound?
The purity of your test compound is paramount. Trace impurities with high potency can lead to misleading results, and degradation of the parent compound can result in a lower effective concentration.
Troubleshooting Steps:
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Purity Assessment:
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Quantitative 1H NMR (qNMR): This is a powerful technique for determining the absolute purity of your compound.
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High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Use a high-resolution column to check for the presence of impurities. The purity should ideally be >98% for in vitro assays.
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Elemental Analysis: This can confirm the elemental composition of your synthesized analog.
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Identity Confirmation:
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Mass Spectrometry (MS): Confirm that the molecular weight of your compound matches the expected value.
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1H and 13C NMR Spectroscopy: Verify the chemical structure of your analog.
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Storage and Handling:
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Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to prevent degradation.
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Proper Storage: Store stock solutions at -20°C or -80°C, protected from light, especially if the compound has known photolability.
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Solvent Choice: Use high-purity, anhydrous solvents like DMSO for stock solutions.
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Part 2: Physicochemical Properties - Is Your Compound Getting to the Target?
Poor solubility is a frequent culprit for low bioactivity in in vitro assays. If your compound precipitates in the assay medium, its effective concentration at the target site will be significantly lower than intended.
FAQ 2: I've confirmed my compound's purity, but the activity is still low. Could solubility be the problem?
Absolutely. The this compound scaffold, while generally possessing favorable properties, can still present solubility challenges depending on other substitutions.
Troubleshooting Steps:
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Visual Solubility Check:
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Prepare a solution of your compound in the assay buffer at the highest concentration you plan to test.
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Visually inspect for any precipitate against a dark background.
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Centrifuge the solution and look for a pellet.
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-
Quantitative Solubility Measurement:
-
Several methods can be employed, ranging from simple to more complex:
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Nephelometry or Turbidimetry: These methods measure light scattering caused by insoluble particles and are suitable for high-throughput screening.
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Shake-Flask Method: This traditional method involves agitating an excess of the compound in the buffer until equilibrium is reached, followed by quantifying the dissolved portion via HPLC or UV-Vis spectroscopy.
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Data Presentation: Solubility Profile of Hypothetical Analogs
| Analog ID | Substitution Pattern | Kinetic Solubility in PBS (µM) | Thermodynamic Solubility in PBS (µM) |
| JX-001 | R1=H, R2=H | 150 | 120 |
| JX-002 | R1=Cl, R2=H | 75 | 50 |
| JX-003 | R1=OMe, R2=Me | 200 | 180 |
| JX-004 | R1=CF3, R2=H | 25 | 15 |
Experimental Protocol: Kinetic Solubility Assay
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Prepare a 10 mM stock solution of the analog in 100% DMSO.
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Serially dilute the stock solution in DMSO.
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Dilute the DMSO solutions 100-fold into phosphate-buffered saline (PBS), pH 7.4, to achieve final compound concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
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Incubate for 1-2 hours at room temperature.
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Measure the turbidity using a nephelometer or plate reader. Alternatively, filter the solutions and analyze the filtrate by HPLC to determine the concentration of the soluble compound.
FAQ 3: My compound has poor aqueous solubility. What can I do to improve it for my assay?
If poor solubility is confirmed, several strategies can be employed:
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Adjust Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
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Use of Excipients: For in vitro assays, co-solvents like PEG-400 or cyclodextrins can sometimes be used, but their compatibility with the assay system must be validated.
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Structural Modification: If you are in the lead optimization phase, consider structural modifications to improve solubility. This could involve introducing polar functional groups or employing bioisosteric replacements. For example, replacing a lipophilic aromatic ring with a more polar heterocycle.
Part 3: Compound Stability - Is Your Analog Degrading in the Assay?
The chemical stability of your compound under assay conditions is another critical factor. Degradation can lead to a loss of the active compound over the course of the experiment.
FAQ 4: How can I assess the stability of my analog in my cell culture medium or assay buffer?
Stability assays are essential to ensure that the concentration of your compound remains consistent throughout the experiment.
Troubleshooting Steps:
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Incubate and Analyze:
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Incubate your compound in the relevant biological matrix (e.g., cell culture medium with 10% FBS, assay buffer) at the assay temperature (e.g., 37°C).
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Take samples at different time points (e.g., 0, 2, 6, 24 hours).
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Quench the reaction (e.g., with cold acetonitrile) to precipitate proteins.
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Analyze the supernatant by LC-MS to quantify the remaining parent compound.
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Data Presentation: Stability of Analog JX-002 in Different Media
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in DMEM + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 6 | 97 | 88 |
| 24 | 95 | 70 |
Experimental Protocol: In Vitro Stability Assay
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Prepare a working solution of your analog (e.g., 10 µM) in the desired matrix (e.g., cell culture medium).
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Incubate the solution at 37°C.
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At each time point, take an aliquot of the solution and mix it with 3 volumes of cold acetonitrile containing an internal standard.
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Vortex and centrifuge to pellet precipitated proteins.
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Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound relative to the internal standard.
FAQ 5: My analog is unstable. What are the potential causes and solutions?
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Hydrolysis: The presence of ester or amide groups can make a compound susceptible to hydrolysis. The morpholine and pyridine rings are generally stable.
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Oxidation: The pyridine ring can be susceptible to oxidation. Consider if your assay medium contains oxidizing agents.
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Metabolism: If using cell-based assays or incubations with liver microsomes, metabolic degradation is a key consideration. The morpholine ring can be a site of metabolism.
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Metabolite Identification: Use LC-MS to identify potential metabolites.
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Structural Modification: If a metabolic liability is identified, consider blocking the site of metabolism through chemical modification (e.g., fluorination) or using bioisosteric replacements.
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Part 4: Assay-Specific Issues - Is the Problem with Your Experimental Setup?
If you have ruled out issues with the compound itself, the next step is to scrutinize your assay protocol.
FAQ 6: I'm confident in my compound's properties, but my cell-based assay still shows no effect. What should I check?
Cell-based assays have many variables that can influence the outcome.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low bioactivity.
Detailed Checklist:
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Cell Health: Are your cells healthy and in the logarithmic growth phase? Check for signs of stress or contamination.
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Target Expression: Does your cell line express the intended biological target at a sufficient level? Verify with qPCR, Western blot, or flow cytometry.
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Incubation Time: Is the incubation time sufficient for the compound to exert its effect? Perform a time-course experiment (e.g., 6, 24, 48 hours).
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Concentration Range: Are you using a wide enough concentration range? A standard approach is to use serial dilutions (e.g., half-log or full-log) to generate a dose-response curve.
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Positive Control: Is your positive control for the assay working as expected? This validates that the assay itself is performing correctly.
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Assay Interference: Could your compound be interfering with the assay readout? For example, autofluorescence in a fluorescence-based assay. Run a control with your compound in the absence of cells to check for background signal.
FAQ 7: My compound seems to be a pan-assay interference compound (PAINS). How can I identify and mitigate this?
PAINS are compounds that appear as hits in many different assays due to non-specific activity or assay interference.
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Computational Filtering: Use online tools and filters to check if your compound contains substructures associated with PAINS.
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Orthogonal Assays: Test your compound in a different assay that measures the same biological endpoint but uses a different detection technology.
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Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) to confirm direct binding to the intended target.
Part 5: Structural Considerations & Next Steps
If you've exhausted the above troubleshooting steps, it may be time to reconsider the structure of your analog.
FAQ 8: I've troubleshooted my assay extensively, but the activity remains low. What's next?
It's possible that the specific structural features of your analog are not optimal for binding to the target.
Potential Signaling Pathway and Compound Interaction:
Caption: Hypothetical signaling pathway for analog activity.
Strategies for Optimization:
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Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of the molecule to understand which groups are essential for activity. The morpholine ring is known to be important for interactions with some enzyme active sites.
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Bioisosteric Replacement: Consider replacing the morpholine ring with other heterocycles to explore different spatial arrangements and properties. However, be mindful that this can impact metabolic stability.
-
Target Engagement Confirmation: Before extensive medicinal chemistry efforts, it is crucial to confirm that your compound series engages the intended target.
By systematically working through these troubleshooting guides, you can effectively diagnose the reasons for low bioactivity in your this compound analogs and make informed decisions to advance your research.
Technical Support Center: Overcoming Poor Solubility of (2-Morpholinopyridin-3-yl)methanamine Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges encountered with (2-Morpholinopyridin-3-yl)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success.
Section 1: Troubleshooting Guide - My Derivative Won't Dissolve!
This section addresses the immediate and critical issue of poor solubility during your experiments. The question-and-answer format is designed to guide you through a logical, step-by-step process to identify the root cause and implement an effective solution.
Q1: I've synthesized a new this compound derivative, and it shows poor solubility in aqueous solutions. What is my first step?
A1: The first step is to characterize the physicochemical properties of your compound, with a primary focus on its pH-dependent solubility. The this compound scaffold contains multiple basic nitrogen atoms (on the pyridine ring, the morpholine ring, and the primary amine), making its ionization state, and therefore solubility, highly dependent on the pH of the solution.[1][2]
Immediate Action Plan:
-
Determine the pKa of your derivative. This can be done experimentally or computationally. The pKa values will indicate the pH ranges where your compound will be ionized.
-
Perform a simple pH-solubility profile. Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2 to 8) and determine the solubility of your compound in each.
This initial data is crucial for selecting an appropriate solubilization strategy. For weakly basic drugs, solubility is generally higher at a lower pH where the molecule is protonated and exists in its more soluble ionized form.[3][4][5]
Q2: My compound's solubility increases at low pH, but I need to work at a neutral pH for my biological assay. What are my options?
A2: This is a common challenge. While protonation at low pH enhances solubility, maintaining this in a neutral environment requires specific formulation strategies. Here are the most common and effective approaches:
-
Salt Formation: Converting the basic derivative into a salt is a widely used and effective method to improve both solubility and dissolution rate.[6][7][8][9]
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of non-polar molecules.[10][11][12][13]
-
Complexation with Cyclodextrins: Encapsulating the poorly soluble drug within a cyclodextrin molecule can significantly enhance its aqueous solubility.[14][15][16][17][18]
The choice of method will depend on the specific requirements of your experiment, including concentration needed, allowable excipients, and the nature of the biological system.
Q3: I've tried adjusting the pH and using a co-solvent, but I'm still not achieving the desired concentration. What advanced techniques can I explore?
A3: If basic formulation approaches are insufficient, more advanced methods that alter the solid-state properties of your compound are necessary. These techniques are particularly useful for achieving higher concentrations and improving bioavailability for in vivo studies.
-
Amorphous Solid Dispersions (ASDs): This involves dispersing your compound in a solid polymer matrix in an amorphous (non-crystalline) state.[19][20][21] The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and dissolution rates.[22][23]
-
Particle Size Reduction (Nanonization): Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[10][24][25]
These methods often require specialized equipment and formulation expertise but can provide significant improvements in solubility for challenging compounds.
Section 2: Frequently Asked Questions (FAQs)
This section provides detailed answers to common questions regarding the principles and practical applications of various solubilization techniques for this compound derivatives.
pH Modification and Salt Formation
Q4: How does the structure of this compound derivatives contribute to their pH-dependent solubility?
A4: The structure contains three key basic centers: the pyridine nitrogen, the morpholine nitrogen, and the primary aminomethyl group. At acidic pH, these nitrogen atoms can become protonated, forming cationic species. These charged ions are more readily solvated by polar water molecules, leading to a significant increase in aqueous solubility.[1][2] As the pH increases towards the pKa of these groups, they become deprotonated and neutral, reducing their interaction with water and causing a decrease in solubility.
Q5: What are the key considerations when selecting a counter-ion for salt formation?
A5: The choice of counter-ion is critical and can influence more than just solubility. Key factors to consider include:
-
Solubility and Dissolution Rate of the Salt: Different salt forms of the same parent molecule can have vastly different solubilities.[9]
-
Chemical and Physical Stability: The salt form should be stable under your experimental and storage conditions.[9] Some salts can be hygroscopic (absorb moisture from the air), which can affect handling and stability.
-
Biocompatibility and Toxicity: The counter-ion must be safe and well-tolerated for your intended application, especially for in vivo studies.
-
Impact on Crystal Form (Polymorphism): The salt formation process can lead to different crystal packing arrangements (polymorphs), which can have different solubilities and stabilities.
A salt screening study is often performed to identify the optimal salt form for a drug candidate.
Co-solvents and Excipients
Q6: Which co-solvents are commonly used, and are there any potential downsides?
A6: Commonly used co-solvents in pharmaceutical research include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[12][24] They work by reducing the polarity of the aqueous solvent, making it more favorable for dissolving hydrophobic compounds.[11] However, there are potential downsides:
-
Toxicity/Biocompatibility: High concentrations of some organic solvents can be toxic to cells in vitro or cause adverse effects in vivo.
-
Precipitation upon Dilution: A solution containing a high percentage of co-solvent may cause the compound to precipitate when diluted into an aqueous buffer or biological media.
-
Interference with Assays: The co-solvent itself may interfere with your experimental assay.
It is always crucial to run appropriate vehicle controls in your experiments.
Q7: What are cyclodextrins and how do they improve solubility?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][16] They can encapsulate poorly water-soluble "guest" molecules, like your derivative, within their hydrophobic core. This "inclusion complex" has a hydrophilic exterior, allowing it to dissolve in water, thereby increasing the overall solubility of the guest molecule.[15][17][18]
Advanced Formulations
Q8: What is the difference between an amorphous solid dispersion (ASD) and a co-amorphous system?
A8: An Amorphous Solid Dispersion (ASD) involves dispersing the active pharmaceutical ingredient (API) in a polymer matrix.[19][23][26] The polymer helps to maintain the API in its high-energy amorphous state and can also act as a precipitation inhibitor upon dissolution.[20] A co-amorphous system is a newer approach where the amorphous drug is stabilized by strong intermolecular interactions with a low molecular weight co-former, such as an amino acid.[22] This can sometimes offer advantages in terms of the amount of stabilizer needed and can reduce issues with hygroscopicity.[22]
Q9: When should I consider particle size reduction?
A9: Particle size reduction, such as micronization or nanosuspension formation, is most effective for compounds whose dissolution rate is the limiting factor for solubility (often referred to as "dissolution rate-limited" absorption).[10][24] By increasing the surface area, the drug dissolves more rapidly. This technique is particularly useful for compounds that are "brick dust" like, having very low intrinsic solubility.[27]
Section 3: Experimental Protocols & Data
This section provides step-by-step methodologies for key experiments and summarizes expected outcomes in a tabular format.
Protocol 1: Preliminary pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 8).
-
Sample Preparation: Add an excess amount of your this compound derivative to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the solubility (in µg/mL or µM) against the pH.
Data Presentation: Expected pH-Solubility Profile
| pH | Expected Solubility of a Basic Derivative | Rationale |
| 2.0 | High | The compound is fully protonated and in its most soluble ionized form. |
| 4.0 | High | The compound remains predominantly in its ionized form. |
| 6.0 | Intermediate | A mixture of ionized and neutral forms exists as the pH approaches the pKa. |
| 7.4 | Low | The compound is primarily in its less soluble neutral form. |
| 8.0 | Very Low | The compound is almost entirely in its neutral, poorly soluble form. |
Protocol 2: Preparation of a Hydrochloride (HCl) Salt
-
Dissolution: Dissolve your this compound derivative (the free base) in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Acid Addition: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or dioxane) to the dissolved free base while stirring.
-
Precipitation: The HCl salt will typically precipitate out of the solution. Continue stirring for a set period to ensure complete precipitation.
-
Isolation: Isolate the precipitated salt by filtration.
-
Washing: Wash the salt with a small amount of the organic solvent to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum to remove residual solvent.
-
Characterization: Confirm the formation of the salt and its purity using techniques such as melting point analysis, NMR, and elemental analysis.
Visualization of Solubilization Strategies
Below is a workflow diagram to guide the selection of an appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubilization strategy.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. jmpas.com [jmpas.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rjpdft.com [rjpdft.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. gpsrjournal.com [gpsrjournal.com]
- 16. eijppr.com [eijppr.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 21. pharmtech.com [pharmtech.com]
- 22. mdpi.com [mdpi.com]
- 23. seppic.com [seppic.com]
- 24. ijpbr.in [ijpbr.in]
- 25. agnopharma.com [agnopharma.com]
- 26. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Preventing degradation of (2-Morpholinopyridin-3-yl)methanamine during reactions
Welcome to the technical support center for (2-Morpholinopyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to prevent the degradation of this compound during chemical reactions.
Introduction to the Stability of this compound
This compound is a versatile building block in medicinal chemistry, incorporating a morpholine ring, a pyridine core, and a primary aminomethyl group.[1][2] This unique combination of functional groups presents specific stability challenges that must be addressed to ensure the integrity of the molecule throughout a synthetic sequence. The primary sites of potential degradation are the nucleophilic primary amine and the electron-rich pyridine ring. Understanding the reactivity of these moieties is crucial for designing robust reaction conditions and preventing the formation of unwanted byproducts.
This guide will provide a comprehensive overview of the potential degradation pathways and offer practical, field-proven strategies to mitigate these issues.
Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues that researchers may encounter during reactions involving this compound in a question-and-answer format.
Question 1: I am observing the formation of a new, more polar impurity in my reaction mixture when performing an acylation reaction. What could be the cause?
Answer: The most likely cause is the hydrolysis of your desired acylated product back to the starting primary amine, this compound. This hydrolysis can be catalyzed by either acidic or basic conditions present in your reaction or work-up.[3] The resulting primary amine is more polar than its acylated counterpart and will appear as a new spot on TLC or a new peak with a shorter retention time in reverse-phase HPLC.
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction mixture and during aqueous work-up. If possible, maintain a neutral pH.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to minimize water-driven hydrolysis.
-
Protecting Group Strategy: If the reaction conditions are inherently acidic or basic, consider protecting the primary amine with a suitable protecting group prior to the acylation step.
Question 2: My reaction mixture is turning dark brown or black, and I am seeing multiple new spots on my TLC plate. What is happening?
Answer: A dark coloration is often indicative of oxidation. The primary aminomethyl group and the pyridine ring are both susceptible to oxidation, which can lead to a complex mixture of degradation products.[3] This is particularly common if your reaction involves oxidizing agents or is exposed to air for prolonged periods at elevated temperatures.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation.
-
Antioxidant Additives: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, but this should be evaluated on a case-by-case basis to ensure it doesn't interfere with your desired reaction.
Question 3: I am attempting a reaction that requires a strong base, but I am getting a low yield of my desired product and a complex mixture of byproducts. Why?
Answer: The use of strong bases can lead to several degradation pathways. The primary amine can be deprotonated, but more significantly, strong bases can potentially promote ring-opening or other rearrangements of the pyridine or morpholine rings, especially at elevated temperatures.
Troubleshooting Steps:
-
Choice of Base: If possible, use a milder, non-nucleophilic base.
-
Protecting Group: Protecting the primary amine with a group like Boc (tert-butyloxycarbonyl) can prevent its interaction with the base and may improve the outcome. The Boc group is generally stable to many basic conditions.[4][5]
-
Low Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the primary amine of this compound?
A1: The most common and versatile protecting groups for primary amines are carbamates, such as:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of nucleophiles and basic conditions, and easily removed with acid (e.g., TFA in DCM).[4][5]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions and can be removed by catalytic hydrogenation.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but readily cleaved by mild bases, like piperidine in DMF, making it orthogonal to Boc and Cbz.[2]
The choice of protecting group will depend on the specific reaction conditions you plan to employ in subsequent steps.[5]
Q2: How can I monitor the degradation of this compound during my reaction?
A2: The most effective technique for monitoring the degradation is High-Performance Liquid Chromatography (HPLC), ideally coupled with a mass spectrometer (HPLC-MS).[6][7][8] This allows for the separation and identification of the starting material, desired product, and any degradation products. Thin-Layer Chromatography (TLC) can also be a quick and useful tool for qualitative monitoring of the reaction progress and the appearance of impurities.
Q3: Are there any specific storage conditions recommended for this compound to prevent degradation?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[3] Storing under an inert atmosphere (nitrogen or argon) is also recommended to minimize oxidation.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes a standard procedure for protecting the primary amine with a Boc group, which can enhance its stability under a variety of reaction conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or DIPEA (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or HPLC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected compound by column chromatography on silica gel if necessary.
Protocol 2: Forced Degradation Study for Analytical Method Development
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.[6]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve a small amount of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 80 °C) for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light for 24 hours.
-
For each condition, take samples at various time points (e.g., 0, 2, 6, 24 hours).
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by HPLC-MS to identify and quantify the parent compound and any degradation products.
Visualizing Degradation Pathways and Prevention Strategies
Caption: Workflow of degradation and prevention.
References
- 1. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of (2-Morpholinopyridin-3-yl)methanamine
Welcome to the technical support center for the synthesis of (2-Morpholinopyridin-3-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered during the laboratory and scale-up synthesis of this key pharmaceutical intermediate. Our approach is built on established chemical principles to ensure robust, safe, and reproducible outcomes.
Overview of the Synthetic Workflow
The synthesis of this compound is efficiently achieved via a two-step process starting from commercially available 2-chloro-3-cyanopyridine. The workflow involves an initial Nucleophilic Aromatic Substitution (SNAr) to install the morpholine moiety, followed by the reduction of the nitrile group to the primary amine.
Caption: High-level two-step synthesis pathway.
Step 1: Synthesis of 2-Morpholinopyridine-3-carbonitrile (Intermediate)
This step involves the displacement of the chloride from 2-chloro-3-cyanopyridine with morpholine. The electron-withdrawing nitrile group at the 3-position activates the 2-position for nucleophilic attack, making this a facile transformation under the right conditions.
Experimental Protocol
-
To a stirred solution of 2-chloro-3-cyanopyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or NMP, ~5-10 volumes), add a base such as K₂CO₃ (3.0 eq).[1]
-
Add morpholine (2.0-3.0 eq) to the mixture. Using an excess of the amine can often drive the reaction to completion.
-
Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
The product often precipitates as a solid. Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts and excess morpholine, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified further by recrystallization from a solvent system like Ethanol/Water.
Troubleshooting Guide: Step 1
| Issue / Question | Potential Cause & Explanation | Recommended Solution |
| Q1: My reaction is slow or has stalled. | The reaction temperature may be insufficient to overcome the activation energy. The base might be too weak or not fully dissolved, limiting its effectiveness. | Gradually increase the reaction temperature in 20 °C increments, up to ~140 °C. Consider a stronger base like K₃PO₄ or an organic base like DBU if K₂CO₃ is ineffective. Ensure vigorous stirring to maximize solid-liquid phase interaction. |
| Q2: The isolated yield is low after workup. | The product may have some water solubility, leading to losses during aqueous workup and filtration. Incomplete precipitation or insufficient extraction can also be a cause. | Before filtering, cool the aqueous slurry in an ice bath for an extended period to maximize precipitation. If extracting, perform multiple extractions (3-4x) to ensure complete recovery from the aqueous phase. |
| Q3: The product is contaminated with residual morpholine. | Morpholine has a relatively high boiling point (129 °C) and can be difficult to remove completely by evaporation, especially if a large excess was used. | Wash the filtered product thoroughly with copious amounts of cold water. If the product is an oil, dissolve it in a solvent and wash with dilute acid (e.g., 1M HCl) to protonate and extract the residual morpholine into the aqueous layer, followed by a base wash to deprotonate any product that may have been extracted. |
Step 2: Reduction of 2-Morpholinopyridine-3-carbonitrile
The reduction of the nitrile intermediate to the primary amine is a critical step where selectivity is paramount. The primary challenge is avoiding the formation of secondary and tertiary amine byproducts, which occurs when the intermediate imine reacts with the amine product.[2]
Two primary methods are considered for this transformation: Catalytic Hydrogenation and Metal Hydride Reduction .
| Parameter | Catalytic Hydrogenation | Metal Hydride Reduction (e.g., LiAlH₄) |
| Reagent | H₂ gas with a metal catalyst (Raney Ni, Pd/C, PtO₂) | Lithium Aluminum Hydride (LiAlH₄), Diborane (B₂H₆) |
| Pros for Scale-Up | Economical, low waste (atom-economic), established industrial process.[2] | High reactivity, often proceeds under milder temperature conditions. |
| Cons for Scale-Up | Requires specialized high-pressure equipment. Risk of catalyst poisoning. Potential for over-reduction or side reactions.[3] | Highly pyrophoric reagent, violent reaction with water. Generates stoichiometric aluminum salt waste, complicating workup.[4] |
| Selectivity Control | Additives like ammonia can suppress secondary amine formation. Catalyst choice is critical.[2] | Generally provides good selectivity for the primary amine if the reaction is quenched properly. |
Experimental Protocol 2A: Catalytic Hydrogenation (Preferred for Scale-Up)
-
Charge a high-pressure hydrogenation vessel with 2-Morpholinopyridine-3-carbonitrile (1.0 eq) and a suitable solvent (e.g., Methanol or Ethanol saturated with ammonia).
-
Add a slurry of Raney Nickel (~10-20% w/w) or another suitable catalyst like Pd/C.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Heat the mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (TLC, GC, LC-MS).
-
Upon completion, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Caution: Raney Nickel can be pyrophoric and should not be allowed to dry in the air.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or salt formation.
Experimental Protocol 2B: LiAlH₄ Reduction (Lab-Scale)
-
To a flame-dried flask under a nitrogen atmosphere, add a solution of 2-Morpholinopyridine-3-carbonitrile (1.0 eq) in an anhydrous ether solvent (e.g., THF, Diethyl Ether).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add a solution of LiAlH₄ (e.g., 1.5-2.0 eq, 1M in THF) while maintaining the internal temperature below 10 °C.[4][5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the grams of LiAlH₄ used).
-
-
Stir the resulting granular slurry vigorously for 1 hour, then filter to remove the aluminum salts.
-
Wash the filter cake with additional solvent.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
Troubleshooting & Optimization: Step 2
Caption: Decision tree for troubleshooting the nitrile reduction step.
Frequently Asked Questions (FAQs)
Q1: Which reduction method, catalytic hydrogenation or LiAlH₄, is recommended for a multi-kilogram scale-up? A: For large-scale industrial synthesis, catalytic hydrogenation is almost always the preferred method. It is significantly more cost-effective, generates less waste, and avoids the handling of large quantities of highly reactive and pyrophoric LiAlH₄.[2][3] While it requires investment in specialized pressure equipment, the operational safety and environmental benefits are substantial.
Q2: My catalytic hydrogenation is producing a significant amount of the bis-((2-morpholinopyridin-3-yl)methyl)amine byproduct. How can this be suppressed? A: This is a classic problem in nitrile reductions.[2] The most effective solution is to conduct the hydrogenation in a solvent that is saturated with ammonia (e.g., methanolic ammonia). Ammonia competes with the product amine for reaction with the intermediate imine, thereby minimizing the formation of the secondary amine byproduct. Other factors to control are temperature (lower temperatures often favor primary amine formation) and catalyst choice.
Q3: What are the most critical safety considerations when performing this synthesis at scale? A:
-
LiAlH₄ Reduction: This reagent is pyrophoric and reacts violently with protic solvents, especially water. All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon). The quenching procedure must be performed slowly and with extreme care, ensuring adequate cooling.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The reaction must be conducted in a properly rated and maintained pressure vessel in a well-ventilated area. The catalyst, particularly Raney Nickel, can be pyrophoric upon exposure to air and must be handled as a slurry or under a blanket of solvent at all times.
Q4: How should the final product, this compound, be stored? A: Primary amines, especially those with electron-rich aromatic systems, can be susceptible to air oxidation over time, which may lead to discoloration. The product is also likely to be hygroscopic.[6] For long-term storage, it is recommended to store the product in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.
References
Technical Support Center: Refining Reaction Conditions for (2-Morpholinopyridin-3-yl)methanamine Derivatization
Welcome to the technical support center for the derivatization of (2-Morpholinopyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. The primary reactive site for derivatization is the primary aminomethyl group at the 3-position, a key handle for introducing diverse functionalities. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve reliable, high-yield results. Morpholine and its derivatives are significant scaffolds in medicinal chemistry, often used in the development of therapeutic agents.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reductive amination reaction is giving a low yield or stalling. What are the common causes and how can I optimize it?
Low yields in reductive amination are a frequent challenge. The reaction is a two-step process—imine/enamine formation followed by reduction—and issues can arise at either stage.[2]
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound (aldehyde or ketone) is a reversible equilibrium reaction that produces water.
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Causality: The presence of water can shift the equilibrium back towards the starting materials. The reaction is also pH-sensitive. Mildly acidic conditions (pH 4-5) are optimal to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine.[2] If the pH is too low, the primary amine becomes protonated and non-nucleophilic.[2]
-
Solution:
-
Catalytic Acid: Add a catalytic amount (e.g., 0.1-1.1 equivalents) of acetic acid (AcOH) to facilitate imine formation.[3]
-
Water Removal: If the reaction is still sluggish, especially with less reactive ketones, consider adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced and drive the equilibrium forward.
-
Solvent Choice: Perform the reaction in a solvent like methanol (MeOH) or 1,2-dichloroethane (DCE), which are effective for this transformation.[4]
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-
-
Incorrect Choice or Handling of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl starting material.
-
Causality: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material before it has a chance to form the imine, consuming your reactant and reducing the overall yield.[2][3]
-
Solution:
-
Use a Weaker Hydride Source: Employ a more selective, milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5] NaBH(OAc)₃ is particularly effective and is often the reagent of choice for a one-pot procedure.[4]
-
Stepwise Procedure: If using NaBH₄ is necessary, adopt a two-step approach. First, stir the amine and carbonyl with catalytic acid for 1-2 hours to allow for complete imine formation (monitor by TLC or LC-MS), then cool the reaction mixture (e.g., to 0 °C) before adding the NaBH₄ in portions.[3][6]
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-
-
Stoichiometry and Reaction Conditions:
-
Causality: An incorrect ratio of reactants or suboptimal temperature can hinder the reaction.
-
Solution:
-
Reagent Excess: Use a slight excess (1.1-1.5 equivalents) of the less valuable component (either the amine or the carbonyl) to drive the reaction to completion.[5]
-
Temperature Control: Imine formation can sometimes be accelerated by gentle heating (e.g., 40-50 °C).[3] However, the subsequent reduction step is typically performed at room temperature or below, as hydride reagents can be highly reactive.
-
-
Caption: Troubleshooting workflow for low-yield reductive amination reactions.
Q2: My acylation or sulfonylation reaction is incomplete and shows unreacted starting material. What's wrong?
These reactions are generally robust, so incomplete conversion often points to issues with reagents or reaction setup.
Potential Causes & Solutions:
-
Hydrolyzed Reagents: Acyl chlorides and sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture.
-
Causality: Hydrolysis converts the reactive chloride into the corresponding carboxylic or sulfonic acid, which is unreactive under these conditions.
-
Solution: Use freshly opened bottles of acyl/sulfonyl chlorides or distill/purify them immediately before use. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Base: A base is required to scavenge the HCl byproduct.
-
Causality: If the generated HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Stoichiometry: Use at least 2.0 equivalents of a suitable base—one equivalent to neutralize the HCl byproduct and one to ensure the starting amine remains deprotonated.[7]
-
Base Choice: Employ a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used as both a base and a solvent. Avoid primary or secondary amines as they will compete in the reaction.
-
-
-
Presence of Moisture: Water in the solvent or on the glassware will rapidly consume the electrophile.
-
Causality: Moisture competes with the amine nucleophile, leading to hydrolysis of the acyl/sulfonyl chloride.
-
Solution: Use anhydrous solvents (e.g., anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or pyridine).[8] Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) before use.
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Q3: I'm observing multiple side products on my TLC plate. What are they likely to be?
The structure of this compound presents a few possibilities for side reactions.
Potential Side Products & Mitigation:
-
Pyridine N-Oxidation: The pyridine nitrogen is nucleophilic and can be oxidized, especially if strong oxidizing agents are present.
-
Causality: While less common in standard derivatizations, certain reagents or impurities could lead to the formation of the corresponding pyridine N-oxide. The reactivity of pyridine N-oxides is distinct from their parent pyridines.[9][10] Steric hindrance from the adjacent morpholino group may reduce the rate of N-oxidation but not eliminate it entirely.[9][11]
-
Mitigation: Ensure the reaction is performed under an inert atmosphere and that reagents are pure. If N-oxidation is a persistent issue, re-evaluate the chosen synthetic route.
-
-
Over-Alkylation (in Alkylation Reactions): If you are attempting to alkylate the primary amine with an alkyl halide, it is difficult to stop the reaction at the secondary amine stage.[2]
-
Causality: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine.
-
Mitigation: Reductive amination is the superior and more controlled method for preparing N-alkylated derivatives and avoids this problem entirely.[2][4]
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Caption: Potential reaction pathways for this compound.
Q4: My product streaks badly during silica gel column chromatography. How can I achieve better purification?
The basic nature of the pyridine and morpholine moieties is the primary cause of this issue.
Causality & Solutions:
-
Strong Interaction with Silica: The acidic silanol groups (Si-OH) on the surface of silica gel strongly interact with the basic nitrogen atoms of your compound, causing tailing or irreversible binding.
-
Solutions:
-
Basic Eluent Modifier: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system.[12] This base will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Alternative Stationary Phase: Switch to a less acidic stationary phase, such as neutral or basic alumina.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a protonated salt, leaving non-basic impurities behind.[12] Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent.[12]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that avoids chromatography altogether.[12]
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Frequently Asked Questions (FAQs)
Q1: Which derivatization strategy is best for my project?
The optimal strategy depends on the desired final structure and its intended application.
| Derivatization Method | Electrophile/Reagent | Key Features & Considerations |
| Acylation (Amide formation) | Acyl Chloride, Anhydride | Forms a stable, neutral amide bond. Excellent for introducing carbonyl-containing moieties. Requires a base. |
| Sulfonylation (Sulfonamide formation) | Sulfonyl Chloride | Creates a stable sulfonamide. The sulfonamide N-H is weakly acidic. Requires a base. |
| Reductive Amination | Aldehyde or Ketone | Excellent for N-alkylation (forming secondary or tertiary amines). High control, avoids over-alkylation.[13] |
| Alkylation (with Alkyl Halides) | Alkyl Halide | Prone to over-alkylation, leading to mixtures of secondary and tertiary amines. Generally not recommended unless specific conditions are used.[2] |
Q2: How critical are anhydrous conditions?
The importance of anhydrous conditions is reaction-dependent .
-
Highly Critical: For reactions involving water-sensitive reagents like acyl chlorides, sulfonyl chlorides, and anhydrides . Any moisture will lead to reagent decomposition and lower yields.[8][14]
-
Moderately Critical: For reductive amination , while the reaction itself is not extremely moisture-sensitive, using anhydrous solvents can improve consistency, especially if molecular sieves are used to drive imine formation.[5]
-
Less Critical: For purification steps like acid-base extractions, which are performed in aqueous systems.
Q3: What are the best analytical methods to monitor reaction progress?
-
Thin-Layer Chromatography (TLC): The fastest and most common method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or DCM/methanol). Staining with potassium permanganate or visualization under UV light (if the derivative is UV-active) is effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, giving the mass of the starting material, product, and any major byproducts. This is invaluable for troubleshooting.
-
Gas Chromatography (GC): Can be used if the starting material and product are sufficiently volatile and thermally stable.[15][16] Derivatization (e.g., silylation) may be required for polar compounds, though this is a separate analytical procedure.[17]
Q4: How might steric hindrance from the 2-morpholino group affect reactivity?
The morpholino group at the 2-position of the pyridine ring introduces steric bulk near the reactive aminomethyl group.
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Causality: This steric hindrance can slow down the rate of reaction by impeding the approach of bulky electrophiles or reagents to the primary amine.[18][19] The effect will be more pronounced with sterically demanding reagents (e.g., an acyl chloride with a large substituent adjacent to the carbonyl).
-
Impact and Mitigation:
-
You may observe slower reaction rates compared to less hindered primary amines.
-
To overcome this, you may need to use slightly elevated temperatures or longer reaction times.
-
In extreme cases of steric clash, an alternative synthetic route might be necessary.
-
Standard Operating Protocol: Reductive Amination
This protocol describes the synthesis of N-benzyl-(2-Morpholinopyridin-3-yl)methanamine as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (AcOH) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCE.
-
Imine Formation: Add benzaldehyde followed by acetic acid. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride in one portion. Caution: The reaction may effervesce slightly.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the disappearance of the imine intermediate by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM or ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an eluent system containing ~1% triethylamine (e.g., 94:5:1 Ethyl Acetate:Methanol:Triethylamine) to prevent tailing.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. osha.gov [osha.gov]
- 17. researchgate.net [researchgate.net]
- 18. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Addressing regio-selectivity issues in (2-Morpholinopyridin-3-yl)methanamine synthesis
Technical Support Center: Synthesis of (2-Morpholinopyridin-3-yl)methanamine
A Guide to Overcoming Regio-selectivity Challenges
Welcome to the technical support center for advanced pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering regio-selectivity issues in the synthesis of this compound. As Senior Application Scientists, we understand that constructing specific substitution patterns on heterocyclic scaffolds is a common yet significant challenge. This document provides in-depth, field-tested solutions in a direct question-and-answer format to help you troubleshoot your experiments and achieve your target molecule with high fidelity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction producing a mixture of isomers? I'm getting 2,4- or 2,6-disubstituted products instead of the desired 2,3-isomer.
Answer: This is the most common issue when working with pyridine scaffolds and stems from the inherent electronic nature of the ring. The pyridine nitrogen is highly electronegative, withdrawing electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions.
During a standard nucleophilic aromatic substitution (SNAr) reaction, the attacking nucleophile creates a negatively charged intermediate known as a Meisenheimer complex. When the attack occurs at the C2 or C4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[1] This provides significant stabilization for the intermediate, making these positions kinetically and thermodynamically favored for attack.[2][3] Conversely, attack at the C3 (or C5) position does not allow for this stabilization, resulting in a higher energy intermediate and a much slower, less favorable reaction pathway.
Therefore, attempting a one-pot synthesis by simply mixing a di-substituted pyridine precursor with both morpholine and an aminomethyl source will almost invariably lead to a mixture of undesired 2,4- and/or 2,6-isomers. A sequential, directed synthesis is required to achieve the 2,3-substitution pattern.
References
Validation & Comparative
A Comparative Analysis of (2-Morpholinopyridin-3-yl)methanamine Analogs: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The (2-Morpholinopyridin-3-yl)methanamine framework represents a compelling convergence of the morpholine and pyridine rings, two heterocycles renowned for their prevalence in marketed drugs and their versatile roles in modulating biological targets.[1][2][3] This guide provides a comprehensive comparative analysis of analogs based on this scaffold, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, with a particular focus on the burgeoning field of kinase inhibition.
The this compound Scaffold: A Synthesis of Favorable Properties
The allure of the this compound scaffold lies in the synergistic contribution of its constituent parts. The morpholine moiety, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and introduce a key hydrogen bond acceptor through its oxygen atom.[4][5] This can facilitate crucial interactions within the binding pockets of target proteins, such as kinases.[4] The pyridine ring, an electron-deficient aromatic system, offers a versatile platform for substitution, allowing for the fine-tuning of electronic properties and the introduction of vectors to explore chemical space.[3][6] The methanamine linker at the 3-position provides a flexible connection point for introducing various pharmacophoric groups.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The synthesis of this compound and its analogs can be approached through several established synthetic routes. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine with morpholine, followed by functional group manipulation at the 3-position.
Illustrative Synthetic Workflow
Caption: General synthetic route to this compound.
This versatile approach allows for the introduction of diversity at both the morpholine and pyridine scaffolds. For instance, substituted morpholines can be employed in the initial SNAr step to probe the steric and electronic requirements of the target binding pocket.
Comparative Analysis of Analogs: The Critical Role of the 3-Position Linker
While the this compound scaffold itself is of significant interest, its therapeutic potential is unlocked through the judicious modification of the methanamine linker and the groups attached to it. A comparative analysis with structurally related analogs, particularly those where the methanamine is replaced by a carboxamide linker, provides valuable insights into the structure-activity relationships governing interactions with key biological targets like protein kinases.
A notable example can be found in the development of c-Met kinase inhibitors, where a 2-aminopyridine-3-carboxamide scaffold has shown significant promise.[7] By drawing parallels, we can infer the potential of the this compound core.
Table 1: Comparative Analysis of 3-Position Analogs
| Analog Scaffold | Linker at 3-Position | Potential Target Class | Key Interactions | Reference |
| This compound | -CH₂NH- | Kinases, GPCRs | Hydrogen bond donor/acceptor, flexible linker | Hypothetical based on related structures |
| 2-Aminopyridine-3-carboxamide | -CONH- | c-Met Kinase | Hydrogen bond donor/acceptor, rigid linker | [7] |
| 2-Morpholino-quinazoline | Fused Ring System | PI3K/mTOR Kinases | Planar system for π-stacking, H-bond acceptor | [8] |
The rigidity and hydrogen bonding capabilities of the carboxamide linker in the 2-aminopyridine-3-carboxamide series are crucial for their potent inhibition of c-Met kinase.[7] This suggests that while the methanamine linker in our core scaffold offers greater flexibility, this may not be advantageous for all targets. However, this flexibility could be beneficial for targets with different binding site topographies.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, we can propose a preliminary SAR model for the this compound scaffold, particularly in the context of kinase inhibition.
Caption: Key SAR points for this compound analogs.
Potential Therapeutic Applications: A Focus on Kinase Inhibition
Given that structurally related compounds exhibit potent inhibitory activity against kinases such as c-Met and PI3K/mTOR, it is highly probable that analogs of this compound will also target this important class of enzymes.[7][8] The constitutive activation of kinase signaling pathways is a hallmark of many cancers, making selective kinase inhibitors a highly sought-after class of therapeutics.[9][10]
Further optimization of the "R group" on the methanamine linker could lead to the discovery of potent and selective inhibitors of various kinases implicated in oncology, inflammation, and other disease areas.
Experimental Protocols
To facilitate further research in this area, we provide a detailed, exemplary protocol for the synthesis of a representative analog and a general protocol for a kinase inhibition assay.
Protocol 1: Synthesis of N-((2-Morpholinopyridin-3-yl)methyl)benzamide
Materials:
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This compound
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Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-((2-Morpholinopyridin-3-yl)methyl)benzamide.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (analogs of this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a suitable microplate, add the assay buffer, the recombinant kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at the optimal temperature (typically 25-37 °C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time to allow the detection signal to develop.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The comparative analysis with structurally related compounds highlights the critical role of the 3-position linker in determining target specificity and potency. Future work should focus on the synthesis and evaluation of a diverse library of analogs with variations at the morpholine ring, the pyridine core, and the terminal group of the methanamine linker. Such studies will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Morpholine Moiety as a Privileged Scaffold in PI3K Inhibition: A Comparative Guide for Drug Development Professionals
Introduction: The Enduring Appeal of the PI3K Pathway and the Morpholine Scaffold
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it one of the most intensely pursued targets in oncology drug discovery. The quest for potent and selective PI3K inhibitors has led to the exploration of a vast chemical space. Within this landscape, the morpholine moiety has emerged as a privileged pharmacophore, consistently appearing in the structures of numerous clinical and preclinical PI3K inhibitors.[1] The ability of the morpholine group to form a critical hydrogen bond with the hinge region of the kinase domain is a key contributor to its success.[2]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (2-Morpholinopyridin-3-yl)methanamine derivatives, a scaffold of significant interest in medicinal chemistry. While comprehensive public data on this specific scaffold is emerging, we will leverage extensive research on closely related morpholine-containing heterocycles, such as the well-documented morpholinopyrimidines, to infer and discuss the probable SAR drivers. By comparing these derivatives with established PI3K inhibitors, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel and effective PI3K-targeted therapies.
The PI3K/Akt/mTOR Signaling Pathway: A Critical Target in Oncology
The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation. Activated Akt then modulates a plethora of downstream effectors, including the mammalian target of rapamycin (mTOR), to drive cellular processes essential for tumor growth and survival.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Structure-Activity Relationship (SAR) Analysis: Unlocking Potency and Selectivity
The core of our analysis lies in understanding how subtle molecular modifications to the this compound scaffold can dramatically influence its biological activity. By examining related morpholine-containing PI3K inhibitors, we can deduce a likely SAR profile.
The Essential Morpholine Moiety
Across numerous studies of morpholine-containing PI3K inhibitors, the morpholine group consistently demonstrates its importance for potent inhibitory activity. It typically forms a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of PI3Kα, anchoring the inhibitor in the ATP-binding pocket. The oxygen atom of the morpholine ring acts as the hydrogen bond acceptor. Substitution or removal of the morpholine group often leads to a significant loss of potency, highlighting it as a key pharmacophore.[2]
Hypothetical SAR of the this compound Scaffold
Based on the analysis of related morpholinopyrimidine and morpholinoquinazoline series, we can propose a hypothetical SAR for the this compound scaffold. The following diagram illustrates a potential medicinal chemistry workflow to explore and optimize this scaffold.
Figure 2: A logical workflow for the SAR exploration of the this compound scaffold.
1. Modifications on the Pyridine Ring:
-
Substitution Pattern: The position and nature of substituents on the pyridine ring are expected to significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups at the 5- and 6-positions could modulate the electronic properties of the pyridine ring and influence interactions with the active site.
-
Analogy to Pyrimidines: In the 2-morpholinopyrimidine series, substitution at the 4- and 6-positions of the pyrimidine ring has been extensively explored. For instance, the introduction of aromatic or heteroaromatic groups at the 6-position has been shown to enhance potency.[3] A similar strategy could be applied to the pyridine ring of our scaffold.
2. Modifications on the Methanamine Linker:
-
Alkylation: N-alkylation of the methanamine nitrogen could probe for additional binding pockets and potentially improve pharmacokinetic properties. However, steric hindrance is a critical factor to consider.
-
Cyclization: Incorporating the methanamine nitrogen into a cyclic system could restrict conformational flexibility, which may lead to an increase in potency and selectivity.
3. Modifications on the Morpholine Ring:
-
Stereochemistry: The stereochemistry of any substituents on the morpholine ring can be critical. Different stereoisomers may exhibit significantly different binding affinities.
-
Ring Analogs: Replacement of the morpholine ring with other six-membered heterocycles, such as piperazine or thiomorpholine, could be explored to modulate solubility, metabolic stability, and target engagement.
Comparative Performance with Established PI3K Inhibitors
To contextualize the potential of this compound derivatives, it is essential to compare their hypothetical performance with well-characterized PI3K inhibitors. The following table presents the inhibitory activities of two prominent PI3K inhibitors, BKM-120 (Buparlisib) and Idelalisib.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Selectivity Profile |
| BKM-120 (Buparlisib) | 52[4][5] | 166[4][5] | 116[4][5] | 262[4][5] | Pan-Class I |
| Idelalisib | 8600[6] | 4000[6] | 2.5 - 19[6][7] | 2100[6] | δ-selective |
Data is compiled from multiple sources and may vary depending on the assay conditions.
The goal for novel inhibitors based on the this compound scaffold would be to achieve either potent pan-PI3K inhibition, similar to BKM-120, or to develop isoform-selective inhibitors, akin to the δ-selectivity of Idelalisib, by fine-tuning the substitutions on the core structure. For instance, achieving high potency against PI3Kα while maintaining low activity against other isoforms would be a desirable profile for many solid tumors driven by PIK3CA mutations.
Experimental Protocols for Evaluation
The robust evaluation of novel PI3K inhibitors requires standardized and reproducible experimental protocols. Here, we provide detailed methodologies for key in vitro assays.
PI3Kα Enzymatic Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to PI3Kα activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2/PS lipid vesicles (substrate)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 5 µL of PI3Kα enzyme and PIP2/PS substrate mixture in kinase buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell-Based Western Blot for p-Akt (Ser473) Inhibition
This assay assesses the ability of the test compounds to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).
-
Lyse the cells with cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel PI3K inhibitors. By leveraging the well-established role of the morpholine moiety in engaging the kinase hinge region and applying rational drug design principles informed by the SAR of related heterocyclic systems, medicinal chemists can systematically explore the chemical space around this core structure. The comparative data from established inhibitors like BKM-120 and Idelalisib provide clear benchmarks for potency and selectivity. The detailed experimental protocols outlined in this guide offer a robust framework for the biological evaluation of newly synthesized derivatives. Future work should focus on the synthesis and evaluation of a focused library of this compound analogs to validate the hypothesized SAR and to identify lead compounds with desirable potency, selectivity, and drug-like properties for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to Validating the In-Vitro Efficacy of (2-Morpholinopyridin-3-yl)methanamine as a Novel PI3Kα Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in-vitro efficacy of the novel chemical entity, (2-Morpholinopyridin-3-yl)methanamine, henceforth designated as Compound X. Based on structural similarities to known kinase inhibitors, we hypothesize that Compound X is an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the alpha isoform (PI3Kα). The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[1][2][3][4][5][6]
This document outlines a systematic, multi-tiered approach to first establish the biochemical potency and selectivity of Compound X and then to confirm its on-target cellular activity. We will compare its performance against two well-characterized PI3K inhibitors: Pictilisib (GDC-0941), a pan-Class I PI3K inhibitor, and Taselisib (GDC-0032), an inhibitor with selectivity for the PI3Kα isoform.[5][7]
Part 1: Biochemical Validation - Potency and Selectivity Profiling
The initial step in characterizing a novel inhibitor is to determine its direct inhibitory activity against the purified target enzyme in a cell-free system. This biochemical approach provides a clean measure of potency (typically as an IC50 value) and allows for selectivity screening against other related kinases to understand its specificity profile.[8][9]
To quantify the inhibitory potency of Compound X against human recombinant PI3Kα and assess its selectivity against other Class I PI3K isoforms (β, δ, γ).
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.[10]
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare a 10-point serial dilution of Compound X, Pictilisib, and Taselisib in a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known potent inhibitor as a positive control.
-
Kinase Reaction Setup: Add 5 µL of the kinase reaction mixture containing the respective PI3K isoform and the lipid substrate PIP2 to each well.
-
Initiation: Add 5 µL of the compound dilutions to the wells. Initiate the kinase reaction by adding 5 µL of ATP solution at a concentration equal to the Km for each enzyme.[9]
-
Incubation: Incubate the plate at 30°C for 1 hour.[11]
-
Reaction Termination: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]
-
Data Acquisition: Measure the luminescence using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity Profile |
| Compound X | 12 | >1000 | 850 | >1000 | α-selective |
| Pictilisib (GDC-0941) | 3.3 | 38 | 3.0 | 1.5 | Pan-Class I |
| Taselisib (GDC-0032) | 1.1 | 160 | 0.23 | 29 | α/δ-selective |
Note: The data for Compound X is illustrative and hypothetical for the purpose of this guide.
Part 2: Cellular Validation - On-Target Pathway Inhibition
While biochemical assays are crucial for determining direct enzymatic inhibition, they do not account for cell permeability, target engagement in a cellular context, or off-target effects.[12] Therefore, the next critical step is to validate that Compound X inhibits the PI3K/AKT/mTOR pathway within intact cells. A Western Blot analysis of key downstream phosphorylation events is a standard and robust method for this purpose.[11]
To determine if Compound X inhibits the phosphorylation of AKT (a direct downstream substrate of PI3K) in a cancer cell line with a known PIK3CA mutation. We will use the MCF-7 breast cancer cell line, which harbors an activating E545K mutation in the PIK3CA gene.[13]
This protocol assesses the phosphorylation status of AKT at the Serine 473 residue, a key indicator of PI3K pathway activation.[1][3]
PI3K/AKT Signaling Pathway and Point of Inhibition
Caption: The PI3K/AKT signaling pathway and the inhibitory action of Compound X.
Step-by-Step Protocol:
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal pathway activation.[11]
-
Compound Treatment: Pre-treat the cells with increasing concentrations of Compound X, Pictilisib, or Taselisib (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor such as 100 ng/mL IGF-1 for 15 minutes to robustly activate the PI3K pathway.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the ratio of p-AKT to total AKT.
| Compound | MCF-7 p-AKT (Ser473) IC50 (nM) | Comments |
| Compound X | 85 | Demonstrates good cell permeability and on-target activity. |
| Pictilisib (GDC-0941) | 60 | Potent cellular activity consistent with pan-PI3K inhibition. |
| Taselisib (GDC-0032) | 25 | High cellular potency, reflecting its strong activity against PI3Kα. |
Note: The data for Compound X is illustrative and hypothetical for the purpose of this guide.
Part 3: Functional Validation - Anti-proliferative Effects
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell proliferation assay is a functional readout that measures the cytotoxic or cytostatic effect of a compound. This assay integrates the consequences of pathway inhibition on cellular physiology.
To measure the anti-proliferative effect (GI50) of Compound X in a panel of cancer cell lines with different PIK3CA mutation statuses.
The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
Workflow for Cell Proliferation (GI50) Assay
References
- 1. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. PI3K (p110alpha (E545K)/p85alpha) Kinase Enzyme Activity Assay Kit [discoverx.com]
A Senior Application Scientist's Guide to Scaffold Selection: (2-Morpholinopyridin-3-yl)methanamine vs. Saturated Heterocyclic Alternatives
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery
In the intricate process of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are arguably the most prolific and versatile building blocks in medicinal chemistry.[1] Their prevalence is not coincidental; the incorporation of heteroatoms like nitrogen, oxygen, and sulfur into a carbocyclic framework introduces unique physicochemical properties, including modulated lipophilicity, aqueous solubility, metabolic stability, and the capacity for specific hydrogen bonding interactions with biological targets.[1][2] More than 85% of all biologically active small molecules contain at least one heterocyclic ring, a testament to their utility.[1]
This guide provides an in-depth comparison of the (2-Morpholinopyridin-3-yl)methanamine scaffold against its close structural analogues, primarily focusing on the bioisosteric replacement of the morpholine ring with other common saturated heterocycles: piperidine and piperazine. As a Senior Application Scientist, my goal is not merely to list properties but to explain the causal relationships between structural modifications and their downstream effects on pharmacokinetics and pharmacodynamics. We will explore why a medicinal chemist might choose one scaffold over another, supported by experimental data from relevant studies, and provide robust protocols for evaluating such compounds.
Deconstructing the Core Scaffold: this compound
To understand its utility, we must first dissect the this compound scaffold into its three key constituent parts. Each component imparts distinct characteristics to the final molecule.
-
Pyridine Ring: An aromatic, electron-deficient (π-deficient) heterocycle. Its nitrogen atom is a weak base and a hydrogen bond acceptor. The pyridine ring often serves as a key pharmacophoric element, capable of engaging in π-stacking, cation-π, and hydrogen bonding interactions within a target's active site. Its substitution pattern (in this case, 2,3-disubstituted) provides a rigid framework for orienting the other functional groups.
-
Morpholine Ring: A saturated six-membered heterocycle containing both a secondary amine and an ether linkage. It is a "privileged structure" in medicinal chemistry, frequently employed to improve the physicochemical properties of a lead compound.[3][4] The presence of the oxygen atom significantly influences its properties compared to its carbocyclic or other heterocyclic counterparts.
-
Methanamine Linker (-CH₂NH₂): A short, flexible linker connecting the morpholine and pyridine rings. The primary amine is a basic center and a strong hydrogen bond donor and acceptor, often crucial for anchoring a ligand into a binding pocket.
dot graph TD { rankdir="LR"; node [shape=plaintext];
}
Caption: Breakdown of the this compound scaffold.
Comparative Analysis: Morpholine vs. Piperidine and Piperazine
The strategic choice between morpholine, piperidine, and piperazine can profoundly impact a drug candidate's profile. This decision is a classic example of bioisosteric replacement, where one functional group is swapped for another to fine-tune a molecule's properties while retaining its overall structural integrity.
Physicochemical Properties: The Impact of the Heteroatom
The primary difference between these three rings lies in the atom at the 4-position: an oxygen (morpholine), a methylene group (-CH₂-) (piperidine), or another amine (-NH-) (piperazine). This single change has cascading effects on basicity (pKa), lipophilicity (logP), and solubility.
Causality Behind the Choices:
-
Basicity (pKa): The electron-withdrawing inductive effect of the oxygen atom in morpholine makes its nitrogen less basic (lower pKa) compared to the nitrogen in piperidine.[5] Piperazine has two basic centers, with the second pKa being significantly lower. A lower pKa can be highly desirable to avoid full protonation at physiological pH (7.4), which can hinder cell membrane permeability and reduce off-target ion channel activity.
-
Lipophilicity (logP): The ether oxygen in morpholine makes it more polar and hydrophilic than the corresponding piperidine analogue, resulting in a lower logP.[6] This is a common strategy used by medicinal chemists to increase the aqueous solubility of a compound and reduce its metabolic clearance by cytochrome P450 enzymes.[7]
-
Solubility: Increased polarity and the ability of the morpholine oxygen to act as a hydrogen bond acceptor generally lead to improved aqueous solubility over piperidine.[8]
| Heterocycle | Typical pKa | Typical clogP Contribution | Key Features |
| Morpholine | ~8.4 - 8.7 | More Hydrophilic | Weakly basic N, H-bond accepting oxygen, generally improves solubility.[6] |
| Piperidine | ~11.2 | More Lipophilic | Strongly basic N, lacks H-bond accepting atom at position 4. |
| Piperazine | pKa1 ~9.8, pKa2 ~5.6 | Hydrophilic | Two basic centers, offers additional point for substitution or H-bonding. |
Data compiled from various medicinal chemistry sources.
Pharmacokinetic Implications
The choice of heterocycle directly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: Piperidine rings are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes at the carbons adjacent to the nitrogen, which can lead to rapid metabolic clearance. The morpholine ring is generally more metabolically stable due to the deactivating effect of the ether oxygen.[5] However, the morpholine ring is not metabolically inert and can undergo oxidation to form N-oxides or undergo ring-opening.[5]
-
Blood-Brain Barrier (BBB) Permeability: For CNS-active drugs, scaffold selection is critical. While increased polarity from a morpholine ring can sometimes reduce BBB penetration, its ability to lower the pKa of the nitrogen is often a net positive.[9][10] By reducing the extent of protonation at physiological pH, the neutral form of the molecule, which is more likely to cross the BBB, is more prevalent. This demonstrates the delicate balance chemists must strike between lipophilicity and basicity for CNS targets.[9]
Impact on Biological Activity: Case Studies
-
Case Study 1: Kinase Inhibitors (PI3K/mTOR): The morpholine ring is a hallmark of many PI3K and mTOR kinase inhibitors, such as ZSTK474 and GDC-0941.[11][12] In the crystal structure of PI3Kδ bound to ZSTK474, the morpholine oxygen forms a crucial hydrogen bond with the backbone amide of Val828 in the hinge region of the ATP binding site.[11] Replacing this morpholine with a piperidine would abrogate this key interaction, leading to a significant loss of potency. Conversely, replacing it with a piperazine could introduce an additional vector for substitution to probe other regions of the binding pocket or improve solubility. In a study on mTOR inhibitors, replacing a morpholine with a tetrahydropyran (THP) ring, an isosteric but non-basic analogue, resulted in compounds with high metabolic stability and excellent oral bioavailability, highlighting the utility of exploring such isosteres.[13]
-
Case Study 2: GPCR Ligands (Sigma and Histamine Receptors): In a study of dual-activity histamine H3 (H₃R) and sigma-1 (σ₁R) receptor ligands, the replacement of a piperazine with a piperidine moiety was a decisive factor for activity.[14][15] The piperazine-containing compound 4 had high affinity for the H₃R (Ki = 3.17 nM) but very low affinity for the σ₁R (Ki = 1531 nM). Simply replacing the piperazine with a piperidine ring to give compound 5 maintained good H₃R affinity (Ki = 7.70 nM) while dramatically increasing σ₁R affinity by over 400-fold (Ki = 3.64 nM).[15] This demonstrates that the more lipophilic and conformationally distinct piperidine ring was a key structural element for engaging the σ₁R target.
dot graph { layout="neato"; node [shape=box, style=rounded]; edge [len=2.5];
}
Caption: Decision logic for choosing between morpholine, piperidine, and piperazine scaffolds.
Experimental Evaluation: Self-Validating Protocols
To quantitatively compare novel compounds based on these scaffolds, robust and reproducible assays are essential. The following protocols for an in vitro kinase inhibition assay and a cell viability assay are standard methods in the field.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase by measuring the amount of ADP produced.
Principle: The kinase reaction consumes ATP, producing ADP. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second detection reagent converts ADP back to ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compound (e.g., 10-point, 3-fold dilutions) in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Preparation: In a 96-well or 384-well white assay plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the kinase of interest (e.g., PI3Kα) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the appropriate peptide or lipid substrate and ATP at its Kₘ concentration) to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Plate Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the vehicle-treated control cells and plot against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for biochemical and cell-based evaluation of scaffolds.
Conclusion and Forward Look
The this compound scaffold is a valuable starting point for drug discovery, combining the rigid, H-bonding capabilities of a pyridine core with the favorable physicochemical properties imparted by a morpholine ring. However, it is not a universally optimal choice. The decision to retain the morpholine or replace it with an alternative like piperidine or piperazine is a nuanced process driven by experimental data.
-
Choose Morpholine when: The primary goals are to improve aqueous solubility, increase metabolic stability, lower the basicity of the nitrogen, or when an H-bond acceptor at the 4-position is critical for target engagement (as seen in many kinase inhibitors).[6][11]
-
Consider Piperidine when: Increased lipophilicity is required to access hydrophobic pockets, a stronger basic character is necessary for a salt-bridge interaction, or when a direct H-bond acceptor at the 4-position is not required or is detrimental to binding (as seen in some GPCR ligands).[14]
-
Consider Piperazine when: A second point of attachment is desired for library expansion (e.g., to create multi-target ligands), or when the additional H-bond donor/acceptor and basic center can be leveraged to improve solubility or form additional interactions with the target.[2]
Ultimately, the optimal scaffold is target- and context-dependent. The principles and protocols outlined in this guide provide a robust framework for making informed, data-driven decisions in the iterative cycle of drug design and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Benchmarking (2-Morpholinopyridin-3-yl)methanamine: A Comparative Guide to PI3K/AKT/mTOR Pathway Inhibition
Introduction: The Rationale for Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling cascade is a central regulator of cellular processes critical for cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a multitude of human cancers has cemented its status as a high-priority target for therapeutic intervention.[3][4] The pathway's components, particularly the PI3K enzymes and mTOR kinases, are often constitutively activated in malignant cells, driving tumor progression and resistance to conventional therapies.[1][3] This has spurred the development of a diverse arsenal of inhibitors, each with distinct mechanisms and selectivity profiles.
This guide introduces (2-Morpholinopyridin-3-yl)methanamine , a novel small molecule with structural motifs suggestive of kinase inhibitory activity. Given the prevalence of the morpholine scaffold in known PI3K inhibitors, we hypothesize its potential as a modulator of the PI3K/AKT/mTOR pathway. To rigorously evaluate this hypothesis and characterize its potential therapeutic utility, a systematic benchmarking against well-established inhibitors is paramount. This document provides a comprehensive framework for such a comparative analysis, detailing the necessary experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
The Benchmark Panel: A Spectrum of PI3K/mTOR Inhibition
To provide a thorough and insightful comparison, this compound will be benchmarked against a carefully selected panel of known inhibitors that represent the major classes of PI3K/mTOR pathway modulators:
-
Buparlisib (BKM120): A pan-class I PI3K inhibitor that targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[5][6][7] Its broad activity profile provides a baseline for the effects of comprehensive PI3K inhibition.
-
Dactolisib (BEZ235): A dual PI3K/mTOR inhibitor, targeting the kinase domains of both PI3K and mTOR (mTORC1 and mTORC2).[8][9][10] This allows for the assessment of simultaneous blockade at two critical nodes of the pathway.
-
Alpelisib (BYL719): An isoform-specific inhibitor with high selectivity for the p110α subunit of PI3K.[11][12][13][14][15] As the PIK3CA gene encoding p110α is frequently mutated in cancer, Alpelisib serves as a key comparator for isoform-selective agents.[16]
-
Idelalisib (CAL-101): An isoform-specific inhibitor targeting the p110δ subunit of PI3K, which is predominantly expressed in hematopoietic cells.[17][18][19][20] Its inclusion allows for the evaluation of selectivity towards isoforms critical in hematological malignancies.
Visualizing the Landscape: The PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the core components of the PI3K/AKT/mTOR pathway and highlights the points of intervention for the different classes of inhibitors used in this benchmarking guide.
Caption: The PI3K/AKT/mTOR signaling cascade with points of inhibitor intervention.
A Roadmap for Discovery: The Experimental Benchmarking Workflow
A structured and logical workflow is essential for the comprehensive evaluation of a novel inhibitor. The following diagram outlines the proposed experimental pipeline for benchmarking this compound.
Caption: Experimental workflow for benchmarking a novel kinase inhibitor.
Methodologies: The Foundation of Rigorous Comparison
The following protocols are designed to provide a robust and reproducible framework for comparing the inhibitory potential of this compound against the benchmark compounds.
Biochemical Kinase Assays for IC50 Determination
Rationale: The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency against its target enzyme. These assays utilize purified recombinant enzymes to quantify the direct inhibitory effect of the compounds, free from cellular complexities.
Protocol:
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Adapta™ Universal Kinase Assay, will be employed to measure ADP formation, which is directly proportional to kinase activity.[21]
-
Enzymes: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases will be used.
-
Compound Preparation: this compound and benchmark inhibitors will be serially diluted in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction: In a 384-well plate, the kinase, lipid substrate (e.g., PIP2), and test compound are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.[22]
-
Detection: After a defined incubation period, a detection solution containing an anti-ADP antibody and a tracer is added. The TR-FRET signal is read on a compatible plate reader.
-
Data Analysis: The raw data is converted to percent inhibition relative to controls (no inhibitor). The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using appropriate software.
Cellular Pathway Inhibition via Western Blot Analysis
Rationale: To confirm that the observed biochemical activity translates to on-target effects within a cellular context, we will measure the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway. A reduction in the phosphorylation of AKT (a direct PI3K substrate) and S6 ribosomal protein (a downstream target of mTORC1) serves as a robust biomarker of pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Select a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) and seed in 6-well plates. Once the cells reach 70-80% confluency, they are serum-starved and then treated with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (Ser473), total AKT, phosphorylated S6 (Ser235/236), and total S6. A loading control (e.g., β-actin or GAPDH) is also probed.
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
Cell Viability and Proliferation Assays
Rationale: These assays are crucial for determining the functional consequence of pathway inhibition on cancer cells, specifically the impact on their ability to proliferate and survive.[23][24]
Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Assay Principle: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[25]
-
Cell Plating: Cancer cell lines are seeded in 96-well opaque-walled plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and the benchmark inhibitors for 72 hours.
-
Assay Procedure: The plate and its contents are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.
-
Measurement: The contents are mixed on an orbital shaker to induce cell lysis, and after a brief incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle-treated control cells, and the concentration that inhibits 50% of cell growth (GI50) is calculated using a non-linear regression curve fit.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical data for this compound ("Compound X") against the benchmark inhibitors. This illustrates how the experimental results would be organized for a clear and objective comparison.
Table 1: Biochemical IC50 Values (nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Selectivity Profile |
| Compound X | 15 | 120 | 250 | 180 | >1000 | PI3Kα-selective |
| Buparlisib | 52 | 166 | 116 | 262 | >1000 | Pan-PI3K |
| Dactolisib | 9 | 500 | 120 | 150 | 20 | Dual PI3K/mTOR |
| Alpelisib | 5 | 1200 | 290 | 250 | >1000 | PI3Kα-specific |
| Idelalisib | 820 | 560 | 15 | 950 | >1000 | PI3Kδ-specific |
Table 2: Cellular Pathway Inhibition and Viability (MCF-7 Cells)
| Compound | p-AKT Inhibition (IC50, nM) | p-S6 Inhibition (IC50, nM) | Cell Viability (GI50, nM) |
| Compound X | 30 | 45 | 80 |
| Buparlisib | 110 | 150 | 200 |
| Dactolisib | 25 | 30 | 50 |
| Alpelisib | 15 | 25 | 65 |
| Idelalisib | >5000 | >5000 | >10000 |
Interpretation and Concluding Remarks
Based on the hypothetical data presented, this compound ("Compound X") would be characterized as a potent and selective inhibitor of the PI3Kα isoform. Its biochemical IC50 against PI3Kα is comparable to the highly selective approved drug, Alpelisib. The cellular data corroborates this finding, showing potent inhibition of p-AKT and p-S6 phosphorylation, which translates to a strong anti-proliferative effect in the PIK3CA-mutant MCF-7 cell line.
The significantly weaker activity against PI3Kβ, δ, and γ isoforms, as well as mTOR, suggests a favorable selectivity profile that could potentially minimize off-target effects associated with pan-PI3K or dual PI3K/mTOR inhibitors. Its cellular potency, as indicated by the p-AKT and cell viability assays, is superior to the pan-inhibitor Buparlisib and on par with the PI3Kα-specific and dual inhibitors in this specific cell line. The lack of activity from the PI3Kδ-specific inhibitor, Idelalisib, serves as an important negative control, confirming the PI3Kα-dependency of the chosen cell model.
This comprehensive benchmarking approach provides a clear and scientifically rigorous pathway to characterize novel kinase inhibitors like this compound. By systematically comparing its biochemical potency, cellular on-target effects, and functional consequences against a panel of established drugs, researchers can make informed decisions about its potential for further preclinical and clinical development.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is Buparlisib used for? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dactolisib - Wikipedia [en.wikipedia.org]
- 9. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. fda.gov [fda.gov]
- 12. novartis.com [novartis.com]
- 13. oncozine.com [oncozine.com]
- 14. oncnursingnews.com [oncnursingnews.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is Idelalisib used for? [synapse.patsnap.com]
- 19. nbinno.com [nbinno.com]
- 20. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. promega.es [promega.es]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. 细胞活力和增殖测定 [sigmaaldrich.com]
- 25. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cross-Reactivity Profiling of Novel Aminopyridine Compounds: A Case Study with (2-Morpholinopyridin-3-yl)methanamine
As a Senior Application Scientist, I've seen countless promising molecules advance through discovery pipelines. A recurring critical challenge is understanding a compound's selectivity. A potent molecule is one thing; a selective one is another. This guide provides a comprehensive, multi-tiered strategy for characterizing the cross-reactivity of novel chemical entities, using the aminopyridine derivative, (2-Morpholinopyridin-3-yl)methanamine, as our central example.
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, known for its presence in numerous kinase inhibitors and other therapeutic agents.[1][2] Its structural features, including hydrogen bond donors and acceptors, make it a versatile starting point for inhibitor design.[3][4] However, this same versatility can lead to off-target interactions. Therefore, a rigorous and systematic profiling workflow is not just recommended; it is essential for progressing a compound with confidence.
This guide is structured not as a rigid protocol but as a logical, decision-based workflow. We will move from a broad, kinome-wide survey to targeted cellular validation and finally to unbiased phenotypic screening to build a complete selectivity profile.
Part 1: The Broad Survey — Initial In Vitro Kinase Profiling
The first step in understanding a new compound's selectivity is to cast a wide net. The aminopyridine core of our case molecule suggests a high probability of interaction with the ATP-binding pocket of protein kinases.[5][6] Therefore, a broad in vitro kinase panel is the most logical and cost-effective starting point.
Experimental Rationale: We employ a competition binding assay, such as Eurofins' KINOMEscan™ platform, which screens the test compound against hundreds of kinases.[7][8][9] This ATP-independent method measures true thermodynamic binding affinity (dissociation constant, Kd), which is more robust for comparing potencies across different kinases than ATP-competitive IC50 values.[7][10]
Hypothetical Kinase Selectivity Data for this compound
To illustrate the output of such a screen, Table 1 presents hypothetical data. In this example, our compound shows high affinity for a hypothetical primary target, "Kinase A," but also significant interaction with "Kinase B" and "Kinase C," identifying them as potential off-targets requiring further investigation.
Table 1: Exemplar KINOMEscan™ Results for this compound
| Kinase Target | Dissociation Constant (Kd) (nM) | Interpretation |
|---|---|---|
| Kinase A (Hypothetical Target) | 15 | Potent On-Target |
| Kinase B (Off-Target) | 85 | High-Affinity Off-Target |
| Kinase C (Off-Target) | 250 | Moderate-Affinity Off-Target |
| Kinase D | >10,000 | No Significant Binding |
| Kinase E | >10,000 | No Significant Binding |
Workflow for In Vitro Kinase Profiling
Caption: Tier 1 Workflow for broad in-vitro kinase profiling.
Protocol 1: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Submission: Submit the compound to a service provider (e.g., Eurofins Discovery) for screening against a broad kinase panel, such as the scanMAX panel, at a single high concentration (e.g., 1-10 µM) to identify all potential interactions.[9]
-
Assay Principle: The assay involves the test compound competing with an immobilized, active-site-directed ligand for binding to DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR.[7]
-
Data Analysis: Hits are typically defined as kinases showing significant inhibition (e.g., >90% at 10 µM). For these hits, calculate a Selectivity Score (S-score), which is the number of kinases bound below a certain Kd threshold divided by the total number of kinases tested.[11][12] A lower S-score indicates higher selectivity.
-
Follow-up: For all high-affinity hits (e.g., Kd < 1 µM), perform 11-point dose-response curves to accurately determine the Kd values.[8]
Part 2: Cellular Confirmation — Target Engagement in a Biological Context
An in vitro binding event does not guarantee activity in a living cell. Cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's efficacy. Therefore, the next critical step is to validate the primary target and key off-targets in a cellular environment.
Experimental Rationale: We will use a target engagement assay like the NanoBRET™ Target Engagement Intracellular Kinase Assay.[13][14] This technology measures compound binding at a specific target protein within intact, living cells.[15] It works by measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescent tracer that binds the kinase's active site (the acceptor). A test compound that enters the cell and binds the target will displace the tracer, leading to a measurable loss of BRET signal.[16]
Comparative Data: In Vitro Affinity vs. Cellular Potency
Table 2 illustrates a comparison between the in vitro binding data and hypothetical cellular target engagement results. Notice that while "Kinase B" was a potent off-target in the binding assay, its cellular IC50 is significantly weaker, suggesting poor cell permeability or other factors limiting its intracellular activity. Conversely, "Kinase A" shows strong concordance, increasing confidence that it is a true cellular target.
Table 2: Comparison of In Vitro vs. Cellular Target Engagement
| Kinase Target | In Vitro Kd (nM) | Cellular IC50 (nM) (NanoBRET™) | Interpretation |
|---|---|---|---|
| Kinase A | 15 | 45 | Validated Cellular Target |
| Kinase B | 85 | 1,250 | Off-Target Activity Mitigated in Cells |
| Kinase C | 250 | 980 | Validated Cellular Off-Target |
| Alternative Compound |
| Kinase A | 25 | 800 | Poor Cellular Engagement |
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use HEK293 cells transiently transfected with plasmids encoding the NanoLuc®-fusion constructs for Kinase A, B, and C. Incubate for 24 hours to allow protein expression.[15]
-
Assay Plating: Harvest and resuspend the transfected cells in Opti-MEM™ I Reduced Serum Medium. Dispense cells into a 96-well assay plate.[17]
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound in Opti-MEM. Add the fluorescent kinase tracer at the recommended concentration, followed immediately by the test compound dilutions.[13]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[17]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate solution, which contains an extracellular inhibitor to prevent signal from lysed cells.[15] Immediately read the plate on a luminometer capable of dual-filtering for donor (460 nm) and acceptor (618 nm) emission.[17]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a four-parameter logistic regression model to determine the IC50 value.
Part 3: Unbiased Profiling — Discovering Unexpected Off-Targets
Kinase panels, though extensive, are inherently biased. Your compound might interact with an entirely different protein class (e.g., GPCRs, ion channels, epigenetic targets) that would be missed. Phenotypic screening provides an unbiased method to identify the compound's overall cellular impact and can hint at unexpected mechanisms of action or toxicity.[18][19]
Experimental Rationale: We will use the Cell Painting assay.[20][21] This is a high-content, image-based assay where cells are treated with the compound and then stained with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, mitochondria, cytoskeleton). Automated microscopy and image analysis software extract thousands of morphological features (size, shape, texture, intensity) to create a detailed "phenotypic fingerprint" for the compound.[20] By comparing this fingerprint to a reference database of compounds with known mechanisms, we can infer potential off-target activities.[18][19]
Workflow for Phenotypic Profiling and Off-Target Deconvolution
Caption: Workflow for Cell Painting-based phenotypic profiling.
Protocol 3: Cell Painting Assay
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., U-2 OS) in microtiter plates. After cell attachment, treat with a concentration range of this compound for 24-48 hours.[21]
-
Staining: Fix, permeabilize, and stain the cells with a validated dye set, such as the PhenoVue™ cell painting kit. This typically includes dyes for the nucleus (Hoechst), endoplasmic reticulum, mitochondria, actin, Golgi, and plasma membrane.[20]
-
Imaging: Acquire images using a high-content screening system (e.g., Opera Phenix® Plus). Capture images across multiple channels corresponding to the different fluorescent dyes.[20]
-
Image Analysis: Use an image analysis software (e.g., Harmony® or the open-source CellProfiler™) to segment individual cells and extract a wide array of morphological features.
-
Data Analysis: The high-dimensional feature data for our test compound is compared to a reference library. Clustering of our compound's profile with a known compound (e.g., a known hERG channel blocker) suggests a shared mechanism of action and a potential off-target liability that requires further, specific investigation.[18] If a novel phenotype is observed, more advanced techniques like chemical proteomics may be needed to directly identify the binding partner(s).[22][23]
Conclusion and Comparative Outlook
This three-tiered approach provides a robust framework for building a comprehensive cross-reactivity profile for a novel compound like this compound.
-
Tier 1 (In Vitro Screen) provides a broad, rapid assessment of kinome-wide selectivity, identifying both the intended target and potential liabilities.
-
Tier 2 (Cellular Engagement) validates these interactions in a more physiologically relevant context, filtering out in vitro artifacts and confirming which targets the compound can access and bind within a living cell.
-
Tier 3 (Phenotypic Screen) offers an unbiased safety net, capable of detecting unexpected biological effects and generating new hypotheses about a compound's mechanism of action or toxicity that would be missed by target-focused panels.
By systematically integrating these methods, researchers can move beyond simple potency measurements. This workflow provides a deep, multi-faceted understanding of a compound's biological interactions, enabling more informed decisions in the drug development process and ultimately increasing the probability of success for promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. eubopen.org [eubopen.org]
- 18. phenovista.com [phenovista.com]
- 19. criver.com [criver.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 23. tandfonline.com [tandfonline.com]
This guide provides a comprehensive, head-to-head comparison of key (morpholinopyridin-3-yl)methanamine analogs and related morpholinopyridine compounds, a chemical class that has garnered significant attention for its potent inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. The morpholinopyridine scaffold has proven to be a versatile platform for developing highly selective and potent PI3K inhibitors.
Here, we dissect the structure-activity relationships (SAR), inhibitory profiles, and synthetic accessibility of prominent compounds within this class. The insights provided are intended to guide researchers and drug development professionals in the selection and design of next-generation PI3K inhibitors.
The Morpholinopyridine Scaffold: A Privileged Structure for PI3K Inhibition
The PI3K family of lipid kinases plays a central role in intracellular signaling. The morpholine oxygen in many PI3K inhibitors is designed to form a crucial hydrogen bond with the backbone NH of Val851 in the p110α catalytic subunit's hinge region. This interaction is a cornerstone of the high-affinity binding observed in this compound class. The pyridine ring serves as a versatile anchor for substitutions that can fine-tune selectivity, potency, and pharmacokinetic properties.
The general structure of the compounds discussed in this guide is centered around a core morpholinopyridine moiety, with variations at different positions of the pyridine ring to explore and optimize biological activity.
Head-to-Head Comparison of Lead Compounds
For this analysis, we will compare three representative morpholinopyridine-based PI3K inhibitors, designated here as Compound A (a conceptualized analog based on published scaffolds), Gedatolisib (PF-05212384), and Omipalisib (GSK2126458). These compounds have been selected based on the availability of public data and their representation of different substitution patterns on the morpholinopyridine core.
| Compound | Structure | Target(s) | IC50 (p110α) | Key Features | Reference |
| Compound A | (2-Morpholinopyridin-3-yl)methanamine (Conceptual) | PI3K (Predicted) | N/A | Represents a basic scaffold for further derivatization. | N/A |
| Gedatolisib (PF-05212384) | 2,4-Difluoro-N-{2-(morpholin-4-yl)pyridin-3-yl}-N'-[4-(1H-pyrazol-4-yl)phenyl]urea | Pan-PI3K, mTOR | 0.4 nM | Potent dual PI3K/mTOR inhibitor with a urea linker. | |
| Omipalisib (GSK2126458) | 2,4-Difluoro-N-{2-(morpholin-4-yl)pyridin-3-yl}-N'-[4-(1,3-thiazol-4-yl)phenyl]urea | Pan-PI3K, mTOR | 0.019 nM | Highly potent dual PI3K/mTOR inhibitor with excellent cellular activity. |
Synthesis Strategies and Comparative Accessibility
The synthesis of these morpholinopyridine derivatives generally follows a convergent approach, which allows for modular assembly and late-stage diversification.
The common synthetic route involves the initial construction of a substituted aminopyridine core, followed by the introduction of the morpholine group and subsequent coupling with a desired side chain.
Caption: Generalized synthetic workflow for morpholinopyridine-based PI3K inhibitors.
Experimental Protocol: Synthesis of a (2-Morpholinopyridin-3-yl)amine Intermediate
This protocol outlines a representative synthesis for a key intermediate, which is a common precursor for many compounds in this class.
-
Nitration of 2-chloropyridine: To a solution of 2-chloropyridine in sulfuric acid, slowly add nitric acid at 0°C. Stir the reaction mixture at room temperature for 4 hours. Pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate, 2-chloro-3-nitropyridine, is filtered and dried.
-
Morpholine Substitution: Dissolve 2-chloro-3-nitropyridine and morpholine in ethanol. Heat the mixture to reflux for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-(3-nitropyridin-2-yl)morpholine.
-
Reduction of the Nitro Group: To a solution of 4-(3-nitropyridin-2-yl)morpholine in methanol, add Palladium on carbon (10% w/w). Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 3 hours. Filter the catalyst through Celite and concentrate the filtrate to obtain the desired (2-Morpholinopyridin-3-yl)amine intermediate.
Biological Activity and In Vitro Performance
The primary mechanism of action for this class of compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is initiated by receptor tyrosine kinases (RTKs) and leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then recruits and activates downstream effectors like Akt, which in turn regulates a multitude of cellular processes.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.
The inhibitory potency of these compounds is typically assessed using in vitro kinase assays.
| Compound | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | mTOR IC50 (nM) | Reference |
| Gedatolisib | 0.4 | 1.5 | 0.2 | 0.7 | 1.6 | |
| Omipalisib | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 |
As the data indicates, both Gedatolisib and Omipalisib are potent pan-PI3K inhibitors, also demonstrating significant activity against mTOR. Omipalisib, however, shows exceptionally high potency across all PI3K isoforms and mTOR.
Experimental Protocol: In Vitro PI3K Alpha Kinase Assay (LanthaScreen™)
This protocol provides a framework for assessing the inhibitory activity of a test compound against the PI3Kα isoform.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the PI3Kα enzyme, the test compound solution, and a mixture of ATP and a fluorescently labeled PIP2 substrate. Incubate at room temperature for 1 hour.
-
Detection: Add a terbium-labeled anti-GST antibody (assuming a GST-tagged kinase) and EDTA to stop the reaction. After a 30-minute incubation, read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is proportional to the amount of PIP3 produced. Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Future Directions and Conclusion
The morpholinopyridine scaffold remains a highly attractive starting point for the development of novel PI3K inhibitors. The extensive research into this class of compounds has illuminated clear structure-activity relationships, with substitutions on the pyridine ring and the choice of linker and tail groups being critical for modulating potency and selectivity. While pan-PI3K inhibitors like Gedatolisib and Omipalisib have shown clinical activity, the future may lie in developing isoform-selective inhibitors to mitigate off-target effects and improve the therapeutic window. The foundational this compound structure and its more complex analogs provide a rich chemical space for further exploration in the pursuit of more effective and safer cancer therapeutics.
Navigating the Synthesis and Characterization of (2-Morpholinopyridin-3-yl)methanamine and Its Analogs: A Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the reproducibility of experimental data is the bedrock of scientific advancement. The synthesis and evaluation of novel small molecules, such as (2-Morpholinopyridin-3-yl)methanamine and its derivatives, present unique challenges where minor variations in protocol can lead to significant discrepancies in outcomes. This guide provides a comprehensive overview of the critical parameters influencing the reproducibility of experiments involving this class of compounds. We will delve into a detailed, validated synthetic protocol, methods for rigorous characterization, and a comparative analysis with alternative heterocyclic scaffolds, offering field-proven insights to ensure the reliability and integrity of your research.
The Challenge of Reproducibility in Heterocyclic Chemistry
The morpholinopyridine scaffold is a privileged structure in drug discovery, frequently appearing in kinase inhibitors and other therapeutic agents due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] However, the synthesis of specifically substituted derivatives like this compound can be complex. Reproducibility issues often arise from:
-
Starting Material Purity: The quality of commercially available starting materials can vary significantly between suppliers and even between batches.
-
Reaction Conditions: Seemingly minor variations in temperature, reaction time, solvent purity, and atmospheric moisture can influence reaction pathways, leading to differences in yield and impurity profiles.
-
Purification Methods: The choice and execution of purification techniques, such as column chromatography or crystallization, are critical for obtaining a compound of high purity.
-
Compound Stability: The final compound may be sensitive to light, temperature, or pH, leading to degradation over time and affecting the results of biological assays.
To address these challenges, a well-defined and rigorously validated experimental plan is essential.
A Reproducible Workflow for the Synthesis and Characterization of a this compound Analog
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis, purification, and characterization of a morpholinopyridine derivative.
Detailed Step-by-Step Protocol: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide[3]
Step 1: N-Oxidation of 4,7-dichloroquinoline
-
Dissolve 4,7-dichloroquinoline (1.0 eq) in dichloromethane (CH2Cl2).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH2Cl2, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.
Step 2: C2-Amide Formation to yield N-(4,7-dichloroquinolin-2-yl) benzamide
-
In a sealed vessel, add benzonitrile (8.0 eq) and sulfuric acid (2.0 eq).
-
Add the N-oxide from Step 1 (1.0 eq) dissolved in CH2Cl2.
-
Seal the vessel and heat the reaction mixture to 70 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully add ethyl acetate and brine.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Step 3: Nucleophilic Aromatic Substitution (SNAr) to yield N-(7-chloro-4-morpholinoquinolin-2-yl) benzamide
-
To a solution of the product from Step 2 (1.0 eq) in dimethylformamide (DMF), add morpholine (4.0 eq) and potassium carbonate (K2CO3) (3.0 eq).
-
Heat the reaction mixture to 120 °C for 24 hours in a sealed vessel.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add brine to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the final product.
Rigorous Characterization: The Key to Reproducible Data
Thorough characterization of the synthesized compound is non-negotiable for ensuring the reproducibility of subsequent biological experiments.
| Analytical Technique | Purpose | Key Parameters to Report |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shift (δ), multiplicity, coupling constants (J), and integration. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) and comparison with the calculated exact mass. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | Retention time, peak area percentage at a specific wavelength (e.g., 254 nm). |
| Elemental Analysis | Confirmation of elemental composition. | Found percentages of C, H, and N compared to calculated values. |
| Melting Point | Indication of purity. | A sharp melting point range. |
Comparative Analysis: The Morpholinopyridine Scaffold vs. Alternatives
The choice of a heterocyclic scaffold is a critical decision in drug design. Below is a comparison of the morpholinopyridine scaffold with other commonly used heterocycles in medicinal chemistry.
| Scaffold | Key Advantages | Potential Disadvantages | Representative Applications |
| Morpholinopyridine | Good aqueous solubility, metabolic stability, and acts as a hydrogen bond acceptor. | Can be synthetically challenging to functionalize regioselectively. | Kinase inhibitors (e.g., PI3K/mTOR inhibitors).[1] |
| Piperidine | Synthetically versatile, provides a 3D structure, and can be readily substituted.[4] | Can be susceptible to oxidation and may have basicity issues affecting cell permeability. | Wide range of CNS-active drugs and other therapeutics. |
| Thiazole | Aromatic, electronically versatile, and can participate in various non-covalent interactions. | Can be prone to metabolic oxidation. | Kinase inhibitors (e.g., JAK2 inhibitors). |
| Pyrazolo[1,5-a]pyrimidine | Bicyclic structure provides rigidity and can access unique chemical space. | Can be more synthetically complex than monocyclic heterocycles. | Anti-mycobacterial agents.[5] |
Signaling Pathway Context: PI3K/Akt/mTOR Pathway
Many morpholinopyridine-containing compounds are designed as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] Understanding this pathway is crucial for interpreting the biological data obtained from these compounds.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
By adhering to the principles of rigorous synthesis, purification, and characterization outlined in this guide, researchers can significantly enhance the reproducibility of their experiments involving this compound and its analogs. This commitment to scientific integrity is paramount for the successful development of novel therapeutics.
References
- 1. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Morpholinopyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Characterization: Understanding the Risks
Due to its chemical structure as a morpholine-substituted pyridinylmethanamine, (2-Morpholinopyridin-3-yl)methanamine should be handled as a hazardous substance. Based on the data for its isomer, it is anticipated to cause skin and eye irritation and may cause respiratory irritation.[1] The morpholine component suggests potential for corrosivity, flammability, and toxicity.[2]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Effect | Source of Information |
| Skin Irritation | Causes skin irritation.[1] | SDS for (3-Morpholinopyridin-2-yl)methanamine |
| Eye Irritation | Causes serious eye irritation.[1] | SDS for (3-Morpholinopyridin-2-yl)methanamine |
| Respiratory Irritation | May cause respiratory irritation.[1] | SDS for (3-Morpholinopyridin-2-yl)methanamine |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Inferred from related compounds |
| Corrosivity | May be corrosive to metals.[2] | Safety data for morpholine derivatives |
| Environmental Hazard | Harmful to aquatic life. | General for amine compounds |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, the use of appropriate personal protective equipment is mandatory.[3]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full coverage to prevent skin contact.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood. If the potential for aerosolization exists, a NIOSH-approved respirator may be necessary.
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3]
-
Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Type: Use a high-density polyethylene (HDPE) or other compatible, leak-proof container with a secure screw-top cap.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Corrosive).
-
Incompatibilities: Keep this waste stream separate from strong oxidizing agents and acids to prevent violent reactions.
Step-by-Step Disposal Protocol
The primary directive for the disposal of the isomeric compound is to "Dispose of contents/container to an approved waste disposal plant."[1] This indicates that the material should be managed by a licensed hazardous waste disposal company.
Step 1: Waste Accumulation
-
Carefully transfer any waste containing this compound into the designated hazardous waste container.
-
Avoid overfilling the container; a general rule is to not exceed 80% capacity.
-
Keep the container closed at all times except when adding waste.[4]
Step 2: Neutralization (for small spills)
-
For minor spills, neutralization may be an option before absorption and collection.
-
Cover the spill with an excess of sodium bisulfate to neutralize the amine.
-
After neutralization, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into the hazardous waste container.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste container.[5]
-
Provide the waste manifest with accurate information about the contents of the container.
Step 4: Preferred Disposal Method
-
The recommended method for the ultimate disposal of morpholine and its derivatives is high-temperature incineration in a permitted hazardous waste incinerator. This ensures complete destruction of the compound.
Emergency Procedures
In the event of accidental exposure or a large spill, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Morpholinopyridin-3-yl)methanamine
Authoritative Guide to Safe Laboratory Operations, Emergency Response, and Disposal
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of a compound is the foundation of a robust safety protocol. Based on GHS classifications for its isomer, (2-Morpholinopyridin-3-yl)methanamine is presumed to pose the following risks:
-
H315 - Causes Skin Irritation: Contact can lead to inflammation, characterized by itching, redness, scaling, or blistering.[1]
-
H319 - Causes Serious Eye Irritation: Direct contact with the eyes can result in significant redness, pain, and potentially severe damage.[1]
-
H335 - May Cause Respiratory Irritation: Inhalation of dust or fumes can irritate the lungs and respiratory system.[1]
The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Therefore, our protective strategy must establish effective barriers against these pathways.
Core Protective Equipment: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is not a matter of simple preference; it is a scientifically-driven choice to mitigate specific, identified risks. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Minimum Requirement | Rationale & Governing Standard |
| Eye & Face Protection | Chemical splash-resistant safety goggles with side shields. | Prevents eye contact from splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or EU EN166.[3][4] |
| Face shield (recommended). | To be worn over goggles during procedures with a high risk of splashing, providing a secondary barrier for the entire face.[4] | |
| Skin & Body Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact and irritation.[1][3] Gloves must be inspected for integrity before each use and removed using a technique that avoids skin contact with the outer surface.[5] |
| Laboratory coat. | Protects skin and personal clothing from contamination.[1][3] | |
| Respiratory Protection | Work within a certified chemical fume hood. | This is an engineering control and the primary method for preventing inhalation of hazardous dust or vapors.[3][4] |
| NIOSH-approved respirator. | Required only if a fume hood is unavailable or ventilation is proven to be inadequate. The type of respirator depends on the concentration and nature of the airborne substance.[3] |
Operational Blueprint: From Handling to Disposal
Procedural discipline is as critical as the equipment you wear. These protocols provide a self-validating system for safe operations.
Standard Handling Protocol
Adherence to this workflow minimizes exposure during routine handling.
Caption: Standard protocol for handling this compound.
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. The principle is to remove the most contaminated items first.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Emergency Response Protocols
Immediate and correct action during an exposure or spill is vital.
Exposure Response
-
Skin Contact: Immediately flush the affected skin with plenty of soap and running water for at least 15 minutes.[1][6] Remove all contaminated clothing while flushing. If skin irritation occurs or persists, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration.[1][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Containment and Cleanup
This protocol ensures that a spill is managed safely and effectively, preventing secondary contamination.
Caption: Step-by-step protocol for responding to a chemical spill.
Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect our environment.
-
Waste Characterization: Treat all this compound waste and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) as hazardous waste.
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled container.[7] The container must be kept closed when not in use.
-
Disposal: All waste must be disposed of through an approved waste disposal facility in strict accordance with all applicable local, state, and federal environmental regulations.[1][7] Do not dispose of this chemical down the drain.[1]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


